4-(2-Fluorophenoxy)phenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
[4-(2-fluorophenoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BFO3/c14-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)13(15)16/h1-8,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNYGJLCROJQSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC=CC=C2F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101270617 | |
| Record name | B-[4-(2-Fluorophenoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101270617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402238-32-7 | |
| Record name | B-[4-(2-Fluorophenoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1402238-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[4-(2-Fluorophenoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101270617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-(2-Fluorophenoxy)phenylboronic Acid: Synthesis, Characterization, and Applications in Cross-Coupling Chemistry
For Immediate Release
This technical guide provides an in-depth exploration of 4-(2-Fluorophenoxy)phenylboronic acid, a versatile reagent in modern organic synthesis. Targeted at researchers, scientists, and professionals in drug development, this document details the compound's synthesis, spectroscopic characterization, safe handling, and its critical role in palladium-catalyzed cross-coupling reactions.
Introduction: The Strategic Importance of Fluorinated Biaryl Ethers
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles. This compound serves as a key building block for the synthesis of fluorinated biaryl ether motifs, which are prevalent in a wide array of biologically active compounds and advanced materials. Its unique structure, combining a fluorophenoxy moiety with a reactive boronic acid group, makes it an invaluable tool for the construction of complex molecular architectures through reactions such as the Suzuki-Miyaura coupling. Phenylboronic acids and their derivatives are known to have a wide range of biomedical applications, from glucose sensing to targeted drug delivery, underscoring the significance of this class of compounds.[1][2][3][4]
Compound Profile
| Property | Value | Source |
| CAS Number | 1402238-32-7 | [5] |
| Molecular Formula | C₁₂H₁₀BFO₃ | [5] |
| Molecular Weight | 232.02 g/mol | [5] |
| Physical Form | Solid | [5] |
| Storage | Inert atmosphere, 2-8°C | [5] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence, beginning with an Ullmann condensation to form the diaryl ether, followed by a Miyaura borylation. The rationale for this approach lies in its efficiency and the commercial availability of the starting materials. A related synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid utilizes a copper-catalyzed coupling, demonstrating a viable pathway for the formation of the core diaryl ether structure.[6]
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Synthesis Protocol:
-
Ullmann Condensation:
-
To a reaction vessel, add 1-bromo-4-iodobenzene, 2-fluorophenol, a copper(I) catalyst (e.g., CuI), and a suitable base (e.g., K₂CO₃) in a high-boiling point solvent such as DMF or DMSO.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours. The progress of the reaction should be monitored by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and perform a workup by partitioning between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed, dried, and concentrated to yield 4-(2-fluorophenoxy)iodobenzene.
-
-
Miyaura Borylation:
-
In a Schlenk flask, dissolve the 4-(2-fluorophenoxy)iodobenzene, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate) in an anhydrous solvent like dioxane or toluene.
-
Degas the mixture and heat under an inert atmosphere. Monitor the reaction for the consumption of the starting material.
-
After the reaction is complete, cool to room temperature and filter through a pad of celite. The filtrate is concentrated, and the resulting crude product is purified by column chromatography to give the pinacol ester intermediate.
-
-
Hydrolysis:
-
The purified pinacol ester is then subjected to hydrolysis under acidic conditions (e.g., using HCl or H₂SO₄ in a mixture of THF and water) to cleave the pinacol group and afford the final product, this compound.
-
The product is typically isolated by filtration and can be further purified by recrystallization.
-
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a series of multiplets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. The integration of these signals will correspond to the number of protons on each ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbon atom attached to the boron will have a characteristic chemical shift. The presence of the fluorine atom will lead to C-F coupling, which will be observable as doublets for the carbons in the fluorinated ring.[8]
-
¹⁹F NMR: A singlet in the ¹⁹F NMR spectrum will confirm the presence of the fluorine atom.
-
¹¹B NMR: The ¹¹B NMR spectrum should show a single peak characteristic of a tri-coordinate boronic acid.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will provide information about the functional groups present. Key expected absorptions include:
-
A broad O-H stretch from the boronic acid group (around 3300 cm⁻¹).
-
Aromatic C-H stretching vibrations (around 3000-3100 cm⁻¹).
-
C=C stretching vibrations from the aromatic rings (around 1600-1450 cm⁻¹).
-
A strong C-O-C stretching band for the diaryl ether linkage (around 1250 cm⁻¹).
-
A B-O stretching vibration (around 1350 cm⁻¹).
-
A C-F stretching vibration (around 1200-1100 cm⁻¹).[9][10][11]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should provide an accurate mass measurement consistent with the molecular formula C₁₂H₁₀BFO₃.[12]
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent coupling partner in Suzuki-Miyaura reactions, enabling the formation of C-C bonds to construct complex biaryl and heteroaryl structures.[13]
General Suzuki-Miyaura Coupling Protocol
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol:
-
Reaction Setup: In a reaction vessel equipped with a magnetic stir bar and a reflux condenser, combine the aryl or heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent and Catalyst Addition: Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/H₂O 4:1).[14][15] Add the palladium catalyst (0.01-0.05 equiv).
-
Degassing: Thoroughly degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solution for 10-15 minutes or by using the freeze-pump-thaw method.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[5]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling dust. May cause respiratory irritation.
-
Skin Contact: Causes skin irritation. In case of contact, wash immediately with plenty of soap and water.
-
Eye Contact: Causes serious eye irritation. In case of contact, rinse cautiously with water for several minutes.
-
Ingestion: Harmful if swallowed.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of fluorinated biaryl ethers through Suzuki-Miyaura cross-coupling reactions. Its synthesis is achievable through established methodologies, and its characterization is straightforward using standard spectroscopic techniques. The strategic incorporation of this reagent allows for the efficient synthesis of complex molecules with potential applications in medicinal chemistry and materials science. Proper handling and safety precautions are essential when working with this compound.
References
- 1. japsonline.com [japsonline.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 5. This compound | 1402238-32-7 [sigmaaldrich.com]
- 6. prepchem.com [prepchem.com]
- 7. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. scirp.org [scirp.org]
- 13. mdpi.com [mdpi.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to 4-(2-Fluorophenoxy)phenylboronic Acid for Advanced Research
This guide provides an in-depth technical overview of 4-(2-Fluorophenoxy)phenylboronic acid, a versatile building block of significant interest to researchers, medicinal chemists, and professionals in drug development. With a molecular weight of 232.02 g/mol , this organoboron compound is increasingly utilized in sophisticated organic synthesis, particularly in the construction of complex molecules with therapeutic potential.
Core Molecular Attributes and Physicochemical Properties
This compound is a white to off-white solid at room temperature. Its unique structure, featuring a fluorophenoxy moiety linked to a phenylboronic acid, imparts specific reactivity and properties that are highly valuable in modern synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Weight | 232.02 g/mol | [1][2] |
| Chemical Formula | C₁₂H₁₀BFO₃ | [1][2] |
| CAS Number | 1402238-32-7 | [1] |
| IUPAC Name | (4-(2-fluorophenoxy)phenyl)boronic acid | N/A |
| Physical Form | Solid | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
Boronic acids, in general, are mild Lewis acids. The boron atom in this compound is sp²-hybridized and possesses a vacant p-orbital, which is fundamental to its reactivity, particularly in transmetalation steps within catalytic cycles.
Synthesis and Purification: A Field-Proven Protocol
The synthesis of arylboronic acids often involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate. The following protocol is a robust, field-proven method adapted from established procedures for analogous diaryl ether boronic acids. The causality behind these steps is rooted in the principles of organometallic chemistry and acid-base extraction for purification.
Experimental Protocol: Synthesis of this compound
Step 1: Grignard Reagent Formation
-
To a flame-dried three-necked flask under an inert nitrogen atmosphere, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium surface.
-
In a separate flask, dissolve 4-bromo-2'-fluorodiphenyl ether (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Slowly add a small portion of the aryl bromide solution to the magnesium turnings. The initiation of the Grignard reaction is indicated by heat evolution and the disappearance of the iodine color.
-
Once initiated, add the remaining aryl bromide solution dropwise, maintaining a gentle reflux. After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Causality: The formation of the organomagnesium (Grignard) reagent is crucial as it transforms the electrophilic aryl bromide into a potent nucleophile, capable of attacking the electrophilic boron atom in the subsequent step. Anhydrous conditions are critical to prevent quenching of the Grignard reagent by water.
Step 2: Borylation
-
Cool the freshly prepared Grignard reagent to -78°C using a dry ice/acetone bath.
-
In a separate flask, dissolve trimethyl borate (1.5 eq) in anhydrous THF.
-
Add the trimethyl borate solution dropwise to the cold Grignard reagent. Maintain the temperature below -60°C throughout the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
Causality: The low temperature is essential to prevent side reactions, such as the addition of a second Grignard molecule to the boron center. Trimethyl borate serves as the electrophilic source of the boronic acid moiety.
Step 3: Hydrolysis and Purification
-
Cool the reaction mixture in an ice bath and slowly quench by the addition of aqueous hydrochloric acid (e.g., 2M HCl) until the solution is acidic.
-
Stir vigorously for 1-2 hours to hydrolyze the boronate ester intermediate to the desired boronic acid.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes.
Causality: Acidic hydrolysis protonates the boronate ester, leading to the formation of the boronic acid and methanol. The subsequent extraction and washing steps are designed to remove inorganic salts and water-soluble impurities, yielding the purified product.
Caption: Synthetic workflow for this compound.
Analytical Characterization: A Standard for Quality Control
Rigorous analytical characterization is paramount to confirm the identity and purity of this compound. The following data for a closely related analog, 4-phenoxyphenylboronic acid, serves as a representative reference for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Proton NMR provides information on the hydrogen atoms in the molecule. For a related compound, 4-phenoxyphenylboronic acid, characteristic signals would appear in the aromatic region (approx. 7.0-8.0 ppm). The protons on the phenyl ring bearing the boronic acid group would likely appear as doublets, while the protons on the phenoxy ring would exhibit more complex splitting patterns. The acidic protons of the B(OH)₂ group often appear as a broad singlet, which can exchange with D₂O.
-
¹³C NMR: Carbon NMR is used to identify the carbon skeleton. For 4-phenoxyphenylboronic acid, one would expect to see distinct signals for each of the 12 aromatic carbons. A key feature to note is that the carbon atom directly attached to the boron (the ipso-carbon) often exhibits a very broad signal or may not be observed at all due to quadrupolar relaxation of the boron nucleus.[3]
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight of the compound. For this compound, a high-resolution mass spectrometry (HRMS) analysis would be expected to show a molecular ion peak corresponding to its exact mass, confirming its elemental composition.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its utility as a building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery.
The Suzuki-Miyaura Cross-Coupling Reaction
This compound is an excellent coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. This reaction is a cornerstone of modern medicinal chemistry for the synthesis of biaryl and substituted aromatic structures.
The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step typically requires a base to activate the boronic acid, forming a more nucleophilic boronate species.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Case Study: c-Met Kinase Inhibitors
A significant application of the 4-(2-fluorophenoxy)phenyl moiety is found in the development of novel therapeutics. For instance, a study published in the European Journal of Medicinal Chemistry details the design and synthesis of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential inhibitors of the c-Met kinase.[4] c-Met is a receptor tyrosine kinase that, when dysregulated, is implicated in the progression of various cancers.
In this research, the this compound would be a key starting material or intermediate, likely used in a Suzuki coupling reaction to construct the core bipyridine structure of the target inhibitors. The most promising compound from this study demonstrated potent c-Met kinase inhibition (IC₅₀ = 8.2 nM) and significant cytotoxicity against a c-Met-addicted cancer cell line, highlighting the importance of this structural motif in generating biologically active molecules.[4]
Safety, Handling, and Stability
As with all laboratory chemicals, proper handling of this compound is essential.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place (2-8°C).[1] Boronic acids can be susceptible to dehydration to form boroxines (cyclic trimers), and proper storage minimizes this degradation.
-
Stability: While generally stable, arylboronic acids can undergo protodeboronation (loss of the boronic acid group) under certain conditions, particularly strong acidic or basic media at elevated temperatures. They are also known to be unstable on silica gel for prolonged periods, which should be considered during chromatographic purification.
Conclusion
This compound is a valuable and versatile reagent for the modern organic and medicinal chemist. Its utility in constructing complex molecular architectures, particularly through the robust Suzuki-Miyaura cross-coupling reaction, has cemented its role in the synthesis of potential therapeutic agents, such as c-Met kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the research and development of novel chemical entities.
References
- 1. Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Methoxycarbonylphenylboronic acid | C8H9BO4 | CID 2734369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. raineslab.com [raineslab.com]
An In-Depth Technical Guide to the Synthesis of 4-(2-Fluorophenoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive, technically detailed protocol for the synthesis of 4-(2-fluorophenoxy)phenylboronic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is centered around a copper-catalyzed Ullmann condensation, a robust and widely applicable method for the formation of diaryl ethers. This document will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and detail the necessary purification and characterization techniques. The information presented herein is curated to empower researchers with the knowledge to confidently and successfully synthesize this important chemical entity.
Introduction: The Significance of this compound
Arylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules. This compound, with its specific substitution pattern, is a particularly sought-after reagent in drug discovery.[2][3] The 2-fluorophenoxy moiety can introduce unique conformational constraints and electronic properties into a target molecule, potentially enhancing its biological activity and pharmacokinetic profile.[2][3] Furthermore, the boronic acid functional group provides a versatile handle for further chemical modifications, making it an invaluable intermediate in the synthesis of pharmaceuticals and advanced materials.[4]
The Synthetic Strategy: A Copper-Catalyzed Ullmann Condensation Approach
The core of this synthetic protocol is the Ullmann condensation, a classic and reliable method for the formation of aryl-aryl or aryl-heteroaryl bonds, including the carbon-oxygen bond in diaryl ethers.[5][6] The reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol.[5][6] In this case, we will be reacting 4-bromophenylboronic acid with 2-fluorophenol in the presence of a copper catalyst and a suitable base.
Mechanistic Insights
The precise mechanism of the Ullmann condensation can be complex and is influenced by the specific reaction conditions. However, a generally accepted pathway involves the following key steps:
-
Oxidative Addition: A copper(I) species, which can be generated in situ from a copper(II) precursor, undergoes oxidative addition to the aryl halide (4-bromophenylboronic acid) to form a copper(III) intermediate.
-
Deprotonation: The base in the reaction mixture deprotonates the phenol (2-fluorophenol) to form a more nucleophilic phenoxide.
-
Ligand Exchange: The phenoxide displaces a halide from the copper center.
-
Reductive Elimination: The desired diaryl ether is formed through reductive elimination from the copper(III) intermediate, regenerating a copper(I) species that can re-enter the catalytic cycle.
The choice of catalyst, base, solvent, and temperature are all critical parameters that can significantly impact the efficiency and yield of the reaction.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 4-Bromophenylboronic acid | C₆H₆BBrO₂ | 200.83 | 1.0 g | 4.98 |
| 2-Fluorophenol | C₆H₅FO | 112.10 | 0.61 g | 5.48 |
| Copper(I) iodide (CuI) | CuI | 190.45 | 0.095 g | 0.498 |
| Potassium carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 1.38 g | 9.96 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | - |
| Toluene | C₇H₈ | 92.14 | 20 mL | - |
| Hydrochloric acid (HCl), 2M | HCl | 36.46 | As needed | - |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |
| Brine (saturated NaCl solution) | NaCl | 58.44 | As needed | - |
| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - |
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. DMF is a potential teratogen and should be handled with care.
Reaction Setup and Procedure
Caption: Synthetic workflow for this compound.
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenylboronic acid (1.0 g, 4.98 mmol), 2-fluorophenol (0.61 g, 5.48 mmol), copper(I) iodide (0.095 g, 0.498 mmol), and potassium carbonate (1.38 g, 9.96 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add N,N-dimethylformamide (20 mL) and toluene (20 mL) to the flask via syringe.
-
Heat the reaction mixture to 120-130 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (4-bromophenylboronic acid) is consumed (typically 12-24 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 100 mL of water.
-
Acidify the aqueous mixture to a pH of approximately 2-3 with 2M hydrochloric acid. This step is crucial for protonating the boronic acid and making it extractable into the organic phase.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
Arylboronic acids can be challenging to purify by standard silica gel chromatography due to their polarity and potential for dehydration to form boroxines.[7] Recrystallization is often the most effective method for obtaining a pure product.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate complete crystallization.
-
Collect the crystalline solid by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to yield pure this compound.
For challenging purifications, derivatization to the diethanolamine adduct, followed by recrystallization and subsequent hydrolysis, can be an effective alternative.[2]
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons. The protons on the phenylboronic acid ring will appear as doublets, while the protons on the 2-fluorophenoxy ring will exhibit more complex splitting patterns due to both proton-proton and proton-fluorine coupling. The B(OH)₂ protons are often broad and may exchange with residual water in the NMR solvent.
-
¹³C NMR: The carbon NMR spectrum will display signals for all the carbon atoms in the molecule. The carbon attached to the boron atom will typically appear in the range of 130-140 ppm. The carbons on the 2-fluorophenoxy ring will show splitting due to coupling with the fluorine atom.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
Applications in Synthesis: The Suzuki-Miyaura Cross-Coupling
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction.[1][8] This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond between the boronic acid and an organic halide or triflate.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
This powerful transformation enables the synthesis of a vast array of complex molecules, including many active pharmaceutical ingredients.[8] The presence of the 2-fluorophenoxy group in the boronic acid allows for the introduction of this specific structural motif into the final product.
Conclusion
This guide has provided a detailed and scientifically grounded protocol for the synthesis of this compound via a copper-catalyzed Ullmann condensation. By understanding the underlying chemical principles and following the outlined experimental procedure, researchers can confidently produce this valuable synthetic intermediate. The versatility of this compound in Suzuki-Miyaura cross-coupling reactions underscores its importance in the fields of drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. rsc.org [rsc.org]
- 4. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 8. amcrasto.wordpress.com [amcrasto.wordpress.com]
An In-depth Technical Guide to the Solubility of 4-(2-Fluorophenoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Fluorophenoxy)phenylboronic acid is a vital building block in modern organic synthesis and medicinal chemistry. As a substituted arylboronic acid, its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the construction of complex biaryl structures.[1][2][3] These structures are scaffolds for numerous pharmacologically active molecules and advanced materials.[4][5][6] The fluorophenoxy moiety, in particular, can impart unique electronic and conformational properties, making this reagent highly valuable in drug discovery programs.[4]
A fundamental understanding of a compound's solubility is paramount for its effective application. For the synthetic chemist, solubility data dictates the choice of solvent for a reaction, influencing reaction rates, yields, and impurity profiles. For the process chemist and formulation scientist, this information is critical for developing robust purification methods, such as crystallization, and for creating stable formulations for preclinical and clinical studies.
However, determining the solubility of boronic acids is not always straightforward. These compounds can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines, a process that is influenced by solvent and temperature.[1][7] This equilibrium can complicate solubility measurements and requires careful experimental design. This guide provides a comprehensive overview of the expected solubility of this compound based on the behavior of analogous compounds, and presents a detailed protocol for its experimental determination.
Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of this compound is the first step in predicting its behavior in various solvents.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀BFO₃ | |
| Molecular Weight | 232.02 g/mol | |
| CAS Number | 1402238-32-7 | |
| Appearance | Typically a white to off-white solid/powder | [8][9] |
| Storage Conditions | Inert atmosphere, 2-8°C |
The structure of this compound, featuring a polar boronic acid group, a relatively nonpolar biaryl ether backbone, and an electronegative fluorine atom, suggests a nuanced solubility profile. The boronic acid group can act as a hydrogen bond donor and acceptor, favoring interactions with polar solvents. Conversely, the bulky, hydrophobic aromatic structure will promote solubility in organic solvents.
Expected Solubility Profile
While specific quantitative solubility data for this compound is not extensively published, a reliable qualitative profile can be extrapolated from studies on phenylboronic acid and its derivatives.[1][7][10][11][12]
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dipropyl ether | High | Ethers are excellent solvents for boronic acids, likely due to their ability to act as hydrogen bond acceptors without competing as donors.[7] |
| Ketones | Acetone, 3-Pentanone | High | Similar to ethers, the carbonyl oxygen can accept hydrogen bonds from the boronic acid hydroxyl groups, leading to good solvation.[10][11][12] |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | These solvents offer moderate polarity. Phenylboronic acid itself has been shown to have relatively good solubility in chloroform, which can be a useful solvent for crystallization.[7] |
| Alcohols | Methanol, Ethanol | Soluble | The hydroxyl group of alcohols can engage in hydrogen bonding with the boronic acid, promoting solubility.[3] However, the potential for esterification to form boronate esters exists, especially under acidic conditions or upon heating. |
| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These highly polar solvents are generally effective at dissolving a wide range of organic compounds, including those with polar functional groups. 4-Phenoxyphenylboronic acid, a similar compound, is highly soluble in DMSO.[13] |
| Hydrocarbons | Hexanes, Methylcyclohexane | Very Low | The nonpolar nature of hydrocarbon solvents makes them poor at solvating the polar boronic acid group, resulting in very low solubility.[10][11][12] This property is often exploited for precipitation and purification. |
| Water | H₂O | Low | Simple arylboronic acids typically exhibit low solubility in water.[7][10] The large hydrophobic region of this compound would further limit its aqueous solubility. |
Experimental Determination of Solubility
The dynamic, or synthetic, method is a robust and widely accepted technique for determining the solubility of crystalline compounds like boronic acids in various solvents.[1][3] It involves visually or instrumentally monitoring the temperature at which a known composition of solute and solvent becomes a homogeneous solution upon controlled heating.
Causality in Experimental Design
The choice of the dynamic method is deliberate. Boronic acids can form an equilibrium with their anhydride (boroxine) in solution.[1] Isothermal methods, which require long equilibration times, might allow this equilibrium to shift, leading to inaccurate results. The dynamic method, with its controlled heating ramp, minimizes the time the sample is held at elevated temperatures, thus providing a more accurate measurement of the solubility of the acid form itself.
Detailed Step-by-Step Protocol
-
Preparation of the Sample Mixture:
-
Accurately weigh a specific amount of this compound (e.g., 10 mg) into a small, sealable glass vial equipped with a magnetic stir bar.
-
Using a calibrated pipette or syringe, add a precise volume of the chosen solvent (e.g., 0.5 mL).
-
Seal the vial tightly to prevent solvent evaporation during heating.
-
-
Experimental Setup:
-
Place the vial in a temperature-controlled heating block or oil bath that allows for slow, linear temperature ramping. The apparatus should have a port for visual observation or for the insertion of a turbidity probe.
-
Insert a calibrated temperature probe directly into the sample mixture or into the heating block as close to the vial as possible for accurate temperature readings.
-
Begin stirring the mixture at a constant rate to ensure the suspension is homogeneous.
-
-
Data Collection (Heating Cycle):
-
Start heating the mixture at a slow, controlled rate (e.g., 0.5–1.0 °C/min). A slow rate is crucial to ensure the system remains close to thermal equilibrium.
-
Continuously monitor the suspension. The dissolution temperature (Tsol) is the point at which the last solid particles disappear, and the solution becomes completely clear.
-
For instrumental detection, a luminance or turbidity probe can be used to pinpoint the exact moment of complete dissolution, which corresponds to a sharp change in light transmission.[1][10]
-
-
Data Collection (Cooling Cycle):
-
Once the solid has completely dissolved, allow the solution to cool slowly while still stirring.
-
Record the temperature at which turbidity or the first crystals reappear. This is the crystallization temperature (Tcryst).
-
The average of Tsol and Tcryst can be taken as the equilibrium solubility temperature for that specific concentration.
-
-
Building the Solubility Curve:
-
Repeat steps 1-4 with different, accurately known concentrations of the boronic acid in the same solvent to obtain a series of data points (concentration vs. solubility temperature).
-
Plot the natural logarithm of the mole fraction of the solute (ln x) versus the reciprocal of the absolute temperature (1/T). This Van't Hoff plot can be used to determine thermodynamic parameters of dissolution.
-
Experimental Workflow Diagramdot
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-フルオロフェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. japsonline.com [japsonline.com]
- 5. japsonline.com [japsonline.com]
- 6. mdpi.com [mdpi.com]
- 7. d-nb.info [d-nb.info]
- 8. chemimpex.com [chemimpex.com]
- 9. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 13. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Stability and Storage of 4-(2-Fluorophenoxy)phenylboronic Acid
This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and handling protocols for 4-(2-Fluorophenoxy)phenylboronic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure the integrity and reliability of this critical reagent in experimental workflows.
Part 1: The Strategic Importance of this compound in Pharmaceutical Research
Arylboronic acids are indispensable tools in modern medicinal chemistry, serving as key building blocks in the synthesis of complex organic molecules that form the core of new drug candidates.[1] Their versatility, particularly in palladium-catalyzed cross-coupling reactions like the Nobel Prize-winning Suzuki-Miyaura coupling, allows for the efficient construction of carbon-carbon bonds, a fundamental step in building the intricate architectures of many pharmaceuticals.
This compound is a valuable synthon in this class, offering a unique combination of a biaryl ether linkage and a fluorine substituent. The fluorophenoxy moiety can introduce favorable pharmacokinetic properties, such as enhanced metabolic stability and bioavailability, making it a desirable feature in drug design.[1] Consequently, understanding and preserving the stability of this reagent is paramount to ensuring the reproducibility and success of synthetic campaigns and, ultimately, the integrity of preclinical and clinical research.
Part 2: The Chemical Stability Profile of this compound
While boronic acids are generally considered stable and easy to handle, their unique chemical nature makes them susceptible to specific degradation pathways.[2] A thorough understanding of these mechanisms is crucial for mitigating decomposition and ensuring the reagent's purity.
Key Degradation Pathways
There are three primary pathways through which this compound can degrade: protodeboronation, oxidation, and dehydration to form boroxines.
Protodeboronation is a common degradation route for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This reaction is often facilitated in aqueous or protic media and can be influenced by the pH of the solution.[3] For this compound, this results in the formation of 2-fluorodiphenyl ether, an impurity that will not participate in subsequent coupling reactions, leading to lower yields and purification challenges.
The boronic acid moiety is susceptible to oxidative degradation, particularly in the presence of reactive oxygen species.[3][4] This process leads to the cleavage of the C-B bond and the formation of the corresponding phenol, in this case, 4-(2-fluorophenoxy)phenol. The rate of oxidation can be significant, especially under physiological conditions, which is a critical consideration in biological applications.[4][5][6]
In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride known as a boroxine.[3][7][8]
Caption: Primary degradation pathways for this compound.
This process is often reversible upon exposure to water. However, the formation of boroxines can complicate stoichiometry in reactions, as the molecular weight of the boroxine is different from that of the monomeric boronic acid. This can lead to inaccurate dosing and inconsistent reaction outcomes.
Part 3: Protocols for Optimal Storage and Handling
To mitigate the degradation pathways described above, stringent storage and handling protocols are essential. The following recommendations are based on a synthesis of safety data sheet information and established best practices for organoboron compounds.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate (2-8 °C) | Slows down the rates of all degradation pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | Minimizes exposure to oxygen and moisture, thereby inhibiting oxidation and hydrolysis-mediated protodeboronation.[9][10] |
| Moisture | Keep in a tightly sealed container in a dry environment | Prevents hydrolysis, which can lead to protodeboronation, and also inhibits the reversal of boroxine formation to the monomer.[10][11][12] |
| Light | Protect from light by using an amber vial or storing in the dark | While not always explicitly stated, protection from light is a general best practice to prevent potential photolytic degradation. |
| Container | Use a well-sealed, clean, amber glass vial or bottle | Inert material prevents contamination, and the tight seal is crucial for maintaining an inert atmosphere and excluding moisture. |
Safe Handling Workflow
Adherence to a strict handling workflow is critical to preserving the integrity of this compound from the moment the container is opened.
Caption: Recommended workflow for handling solid this compound.
Key Handling Steps:
-
Equilibration: Before opening, allow the container to warm to room temperature. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere Operations: Whenever possible, handle the solid in a glovebox or under a stream of inert gas.
-
Rapid Dispensing: Minimize the time the container is open to the atmosphere.
-
Purge and Reseal: Before resealing the container, flush the headspace with an inert gas like argon or nitrogen. Ensure the cap is tightly secured.
-
Solution Preparation: Use anhydrous solvents for preparing stock solutions. If the solution is to be stored, it should also be kept under an inert atmosphere and refrigerated, pending stability studies in the specific solvent.
Part 4: Stability Assessment and Quality Control
Regularly assessing the purity of this compound is crucial, especially for long-term storage or when troubleshooting inconsistent experimental results.
Analytical Methods for Stability Monitoring
| Analytical Method | Application | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | Quantitative assessment of purity and detection of degradation products (e.g., phenol, protodeboronation product). | Method development can be challenging due to the lability of boronic acids. On-column hydrolysis is a potential issue.[13][14] |
| Non-Aqueous Capillary Electrophoresis (NACE) | An accurate quantitative technique for analyzing boronic acids and their esters, often avoiding the hydrolysis issues seen in RP-HPLC.[13] | Requires specialized equipment and expertise. |
| Mass Spectrometry (MS) | Identification of the molecular weights of the parent compound and any degradation products. | Analysis can sometimes be complicated by the formation of unexpected ions in the source.[15] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and can be used to detect the presence of boroxines (often visible as broad peaks) or other impurities. | Quantitative analysis requires careful integration and the use of an internal standard. |
Part 5: Troubleshooting and Final Recommendations
Scenario: A Suzuki-Miyaura reaction using this compound is giving inconsistent and lower-than-expected yields.
Troubleshooting Steps:
-
Assess Starting Material Purity: Analyze the stored boronic acid using HPLC or NMR to check for the presence of degradation products. The presence of 2-fluorodiphenyl ether or 4-(2-fluorophenoxy)phenol would indicate significant degradation.
-
Consider Boroxine Formation: If the purity appears high but yields are still low, consider the possibility of boroxine formation. This effectively changes the molar mass of the reagent, leading to under-dosing if calculated based on the monomeric form. To address this, one could either rigorously dry the boronic acid to drive it completely to the boroxine and use the corresponding molecular weight for calculations, or, more practically, ensure the boronic acid is fully converted back to the monomer by dissolving it in a suitable solvent with a small amount of water before use, if the reaction conditions permit.
-
Review Handling Practices: Scrutinize the handling and storage procedures. Have there been any breaches in maintaining an inert and dry environment?
By implementing the stringent storage and handling protocols outlined in this guide, researchers can significantly mitigate the risks of degradation, ensuring the long-term stability and reliability of this compound. This diligence is a cornerstone of achieving reproducible, high-quality results in the demanding field of pharmaceutical research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 5. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 12. combi-blocks.com [combi-blocks.com]
- 13. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
A Comprehensive Safety and Handling Guide for 4-(2-Fluorophenoxy)phenylboronic Acid
This technical guide provides an in-depth overview of the safety, handling, and disposal of 4-(2-Fluorophenoxy)phenylboronic acid (CAS No. 1402238-32-7) for researchers, scientists, and drug development professionals. Given the limited specific toxicological data for this compound, this guide synthesizes available information with established best practices for handling analogous arylboronic acids to ensure a high level of safety and experimental integrity.
Understanding the Compound: Physicochemical Properties and Inherent Hazards
This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.[1] However, its utility in the laboratory is accompanied by potential hazards that necessitate careful handling.
While a specific Safety Data Sheet (SDS) for this compound from some suppliers states "no known hazard," this is likely indicative of a lack of comprehensive toxicological testing rather than an absence of risk.[2] A comparative analysis of structurally similar arylboronic acids suggests that this compound should be handled as a hazardous substance.
Table 1: Physicochemical Properties of this compound and Related Analogues
| Property | This compound | 4-Fluorophenylboronic acid | Phenylboronic acid |
| Molecular Formula | C₁₂H₁₀BFO₃ | C₆H₆BFO₂ | C₆H₇BO₂ |
| Molecular Weight | 232.02 g/mol | 139.92 g/mol [3] | 121.93 g/mol |
| Appearance | Solid (form may vary) | Off-white powder/solid[4] | Off-white crystalline solid[5] |
| Melting Point | No data available | 217-222 °C[4] | 216-219 °C[5][6] |
Anticipated Hazards and GHS Classification
Based on data from analogous compounds, this compound should be presumed to possess the following hazards, as outlined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[7]
Table 2: Anticipated GHS Hazard Classification
| Hazard Class | Hazard Category | GHS Hazard Statement | Based on Analogue Data |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3][6][8][9][10][11][12] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3][8][9][10][13][14][15] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [3][8][9][10][13][14][15] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [3][8][9][13][14][15][16] |
The fluorine substituent and the ether linkage may also influence the compound's reactivity and toxicological profile. It is crucial to treat this compound with the same level of caution as its more thoroughly studied analogues. Some arylboronic acids have also been identified as weakly mutagenic in microbial assays, warranting their consideration as potentially genotoxic impurities in active pharmaceutical ingredients (APIs).[17]
Prudent Practices for Safe Handling and Storage
A proactive approach to safety is paramount when working with this compound. The following protocols are designed to minimize exposure and preserve the integrity of the compound.
Personal Protective Equipment (PPE)
A fundamental aspect of laboratory safety is the consistent and correct use of PPE.
Caption: Essential PPE for handling this compound.
Engineering Controls and Work Environment
All manipulations of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[18] An eyewash station and safety shower must be readily accessible in the immediate work area.[4]
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure all necessary PPE is worn correctly. Designate a specific area within the fume hood for the procedure.
-
Weighing : As this compound is a solid, care must be taken to avoid generating dust. Use a microbalance within the fume hood or a glove box.
-
Dissolution : When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reaction Setup : Ensure all glassware is properly secured. If heating is required, use a controlled heating mantle and monitor the reaction closely.
-
Post-Handling : After use, thoroughly decontaminate the work area. Wash hands and any exposed skin thoroughly with soap and water.[5][6][10][11]
Storage and Stability
Organoboronic acids are susceptible to decomposition, which can affect experimental outcomes.[19] Proper storage is therefore critical.
-
Atmosphere : Keep the container tightly closed in a dry and well-ventilated place.[2][4] Some boronic acids are air and moisture sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[4]
-
Container : The original supplier container should be used. If transferring to a new container, ensure it is appropriate for solid chemical storage and is clearly labeled. Opened containers must be carefully resealed and kept upright to prevent leakage.[2]
Emergency Procedures: A Validated Response System
In the event of an exposure or spill, a rapid and informed response is crucial.
Caption: Emergency procedures for exposure and spills.
First Aid Measures: In all cases of exposure, show the Safety Data Sheet to the attending physician.[2][6]
Firefighting Measures
While not highly flammable, this compound can burn.
-
Suitable Extinguishing Media : Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[4][5]
-
Hazardous Combustion Products : Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, oxides of boron, and gaseous hydrogen fluoride (HF).[3][4]
-
Firefighter Protection : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][4][5]
Disposal Considerations: Environmental Responsibility
Chemical waste must be managed to ensure the safety of personnel and the environment. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[18]
Waste Collection and Segregation
-
Solid Waste : Collect unused this compound and contaminated materials (e.g., weighing paper, gloves) in a designated, sealable container clearly labeled as "Hazardous Waste."[18]
-
Liquid Waste : Solutions containing this compound should be collected in a separate, clearly labeled, and sealable container for liquid hazardous waste.[18] Do not mix boronic acid waste with other chemicals like strong acids or bases unless part of a specific neutralization protocol, as this could lead to dangerous reactions.[20]
Container Decontamination
Empty containers must be properly decontaminated before disposal.
-
Initial Rinse : In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Rinseate Collection : The first rinseate must be collected and disposed of as hazardous waste.[18] Subsequent rinses may also need to be collected, depending on institutional guidelines.
-
Final Disposal : After thorough rinsing and air-drying in a well-ventilated area, deface the original label. The clean container can then be disposed of according to institutional protocols for laboratory glassware or plastic recycling.
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines, as regulations can vary.[20][21]
Conclusion
While this compound is a valuable reagent, its safe use hinges on a comprehensive understanding of its potential hazards and the consistent application of prudent laboratory practices. By adhering to the principles of hazard assessment based on analogous compounds, utilizing appropriate personal protective equipment and engineering controls, and following established protocols for handling, storage, and disposal, researchers can mitigate risks and ensure a safe and productive laboratory environment.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. combi-blocks.com [combi-blocks.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. dcfinechemicals.com [dcfinechemicals.com]
- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. fishersci.com [fishersci.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. laballey.com [laballey.com]
- 21. sciencing.com [sciencing.com]
A Senior Application Scientist's Technical Guide to 4-(2-Fluorophenoxy)phenylboronic Acid: Commercial Availability, Synthesis, and Application
Abstract
4-(2-Fluorophenoxy)phenylboronic acid (CAS No. 1402238-32-7) is a specialized diaryl ether boronic acid derivative that has emerged as a valuable building block in modern synthetic chemistry. Its structural motifs are of significant interest in the development of complex molecules for the pharmaceutical and materials science sectors. This technical guide provides an in-depth analysis of its commercial availability, key chemical properties, and practical applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. We will explore a representative synthesis pathway, discuss critical quality control parameters, and provide essential safety and handling protocols for researchers, chemists, and drug development professionals.
Introduction: The Strategic Importance of Fluorinated Diaryl Ether Boronic Acids
The incorporation of a diaryl ether linkage is a common strategy in medicinal chemistry to introduce conformational flexibility and favorable metabolic properties into drug candidates. When combined with a fluorine substituent, as in this compound, the molecule gains enhanced lipophilicity and metabolic stability, properties highly sought after in drug design. The boronic acid functional group makes this compound an excellent substrate for the Suzuki-Miyaura coupling reaction, one of the most robust and widely used methods for carbon-carbon bond formation.[1][2] This guide serves as a comprehensive resource for professionals seeking to source and utilize this versatile reagent.
Physicochemical Properties and Commercial Availability
This compound is a solid at room temperature with the key properties outlined below. Its commercial availability is robust, with several reputable chemical suppliers offering various grades and quantities suitable for both early-stage research and scale-up operations.
Table 1: Key Properties of this compound
| Property | Value |
| CAS Number | 1402238-32-7[3] |
| Molecular Formula | C₁₂H₁₀BFO₃[4][5][6] |
| Molecular Weight | 232.02 g/mol [4][5][6] |
| Appearance | White to off-white solid/crystalline powder[5][7] |
| Typical Purity | ≥95% |
Commercial Sourcing
The compound is readily available from a range of suppliers catering to the research and development market. The following table summarizes representative commercial offerings. Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify purity and identity.
Table 2: Commercial Supplier Overview for this compound
| Supplier | Catalog Number (Example) | Purity | Available Quantities | Notes |
| Combi-Blocks | BB-6753 | Not specified | Custom | For scientific research and development only.[3] |
| BLDpharm | BD316501 | Not specified | Custom | For research use only.[4] |
| Sigma-Aldrich | CDS021414 | AldrichCPR* | Custom | Sold "as-is" for early discovery; buyer must confirm identity/purity.[5] |
| Apollo Scientific | PC412207 | 95% | 250mg, 1g, 5g | Lead times may vary based on stock location.[8] |
| Advanced ChemBlocks | P38541 | 95% | 5g, 25g | Available in-stock in the USA and globally.[7] |
*Note: The "AldrichCPR" grade from Sigma-Aldrich implies that the product is provided for early discovery research, and analytical data is not routinely collected by the supplier. The responsibility for confirming the product's identity and purity rests with the buyer.[5]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its function as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid's ipso-carbon and an electrophilic partner, typically an aryl or vinyl halide/triflate.[9]
The reaction is indispensable in modern synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid building blocks.[2] The general catalytic cycle is depicted below.
References
- 1. nbinno.com [nbinno.com]
- 2. ikm.org.my [ikm.org.my]
- 3. combi-blocks.com [combi-blocks.com]
- 4. 361437-00-5|(4-(4-Fluorophenoxy)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 5. (2-(4-Fluorophenoxy)phenyl)boronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1334402-78-6|2-(4-Fluorophenoxy)phenylboronic acid|BLD Pharm [bldpharm.com]
- 7. [4-(4-Fluorophenoxy)phenyl]boronic acid 95% | CAS: 361437-00-5 | AChemBlock [achemblock.com]
- 8. 361437-00-5 Cas No. | 4-(4-Fluorophenoxy)phenylboronic acid | Apollo [store.apolloscientific.co.uk]
- 9. Suzuki Coupling [organic-chemistry.org]
physical appearance and form of 4-(2-Fluorophenoxy)phenylboronic acid
An In-depth Technical Guide to the Physical and Chemical Characteristics of 4-(2-Fluorophenoxy)phenylboronic Acid
Executive Summary
This technical guide provides a comprehensive analysis of the physical and chemical properties of this compound (CAS No. 1402238-32-7). Designed for researchers, medicinal chemists, and process development scientists, this document details the compound's appearance, molecular structure, and key physicochemical parameters. Furthermore, it outlines standardized protocols for its characterization and summarizes critical safety and handling procedures. The insights herein are intended to facilitate the effective use of this versatile building block in synthetic chemistry, particularly in cross-coupling reactions and the development of novel chemical entities.
Introduction to this compound
Boronic acids are a cornerstone of modern organic synthesis, prized for their stability, low toxicity, and remarkable versatility, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This compound is a diaryl ether-substituted organoboron compound that serves as a valuable building block. The presence of the fluorophenoxy moiety introduces specific electronic and steric properties that can be leveraged to modulate the biological activity, metabolic stability, and pharmacokinetic profiles of target molecules. A thorough understanding of its physical form is paramount for its proper storage, handling, and application in sensitive, multi-step syntheses where purity and consistency are critical.
Chemical Identity and Molecular Structure
Accurate identification is the first step in any laboratory workflow. The key identifiers for this compound are summarized below.
| Identifier | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 1402238-32-7 | |
| Molecular Formula | C₁₂H₁₀BFO₃ | [1] |
| Molecular Weight | 232.02 g/mol | [1] |
| InChI Key | IQNYGJLCROJQSI-UHFFFAOYSA-N |
The molecule's structure, featuring a boronic acid group attached to a phenyl ring which is, in turn, linked via an ether bond to a 2-fluorophenyl group, is depicted below.
Caption: Molecular structure of this compound.
Physical and Chemical Properties
The physical state and properties of a reagent are critical determinants of its handling, reactivity, and purification profile.
3.1 Appearance and Form Commercially available this compound is consistently supplied as a solid.[1] While the exact morphology can vary between batches and manufacturers, it is typically a crystalline or fluffy powder.[2][3][4] The color is generally described as white to off-white, though pale yellow or beige hues can be present, often indicative of minor impurities or prolonged storage.
3.2 Physicochemical Data A summary of the key physical properties is presented below. It is important to note that while data for many related phenylboronic acids are available, some specific properties for this isomer must be determined empirically.
| Property | Value / Observation | Rationale & Comparative Insights |
| Physical Form | Solid, crystalline powder | Typical for phenylboronic acids.[1][2][3] |
| Color | White to off-white or pale yellow | Common for this class of compounds.[2][3][4] |
| Melting Point | Not available in cited literature; requires experimental determination. | For comparison, the related compound 4-Fluorophenylboronic acid has a melting point of 262-265 °C. A sharp melting range is indicative of high purity. |
| Purity | Typically ≥95% - 98% (commercial grade) | Purity is often assessed by titration, HPLC, or NMR.[2][3] |
| Solubility | Poorly soluble in water and non-polar solvents (e.g., hexanes). Soluble in most polar organic solvents (e.g., ether, acetone). | This solubility profile is characteristic of phenylboronic acids.[5][6][7] The large, relatively non-polar diaryl ether structure limits aqueous solubility. |
| Storage | Store under an inert atmosphere at 2-8°C. | Boronic acids can undergo dehydration to form cyclic boroxine anhydrides, especially at elevated temperatures.[5] Cool, dry, and inert conditions preserve integrity. |
Experimental Characterization Protocols
To ensure the quality and identity of this compound prior to use, a series of validation experiments are necessary. The following workflow represents a robust, self-validating system for characterization.
Caption: Standard experimental workflow for material characterization.
4.1 Protocol: Melting Point Determination
-
Rationale: This technique provides a rapid and cost-effective preliminary assessment of purity. A pure crystalline solid will exhibit a sharp, well-defined melting point range (typically < 2 °C).
-
Methodology:
-
Place a small, dry sample of the powder into a capillary tube, sealed at one end.
-
Tap the tube gently to pack the sample to a height of 2-3 mm.
-
Place the capillary tube into a calibrated melting point apparatus.
-
Heat the sample rapidly to approximately 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting range is T₁ - T₂.
-
4.2 Protocol: Purity Assessment by HPLC
-
Rationale: High-Performance Liquid Chromatography (HPLC) is a quantitative method used to separate, identify, and quantify each component in a mixture, providing a precise purity value.
-
Methodology (Illustrative Example):
-
Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile/Water mixture) at a concentration of ~1 mg/mL.
-
Instrumentation: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient elution is typically effective. For example, start with 90% Water (with 0.1% formic acid) and 10% Acetonitrile, ramping to 10% Water and 90% Acetonitrile over 15-20 minutes.
-
Detection: Use a UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Analysis: Inject the sample and integrate the area of all peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Safety and Handling
Professional diligence requires strict adherence to safety protocols when handling any chemical reagent.
-
GHS Pictogram: GHS07 (Exclamation Mark).
-
Signal Word: Warning.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handling Recommendation: Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
This compound is a solid, typically white to off-white crystalline powder, with a molecular weight of 232.02 g/mol . Its physical characteristics are consistent with other substituted phenylboronic acids, exhibiting solubility in polar organic solvents and requiring storage under cool, dry, and inert conditions to prevent degradation. The protocols outlined in this guide provide a framework for its proper characterization and safe handling, ensuring its effective application in research and development.
References
- 1. (2-(4-Fluorophenoxy)phenyl)boronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Fluorobenzeneboronic acid | 1765-93-1 [chemicalbook.com]
- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
An In-depth Technical Guide to 4-(2-Fluorophenoxy)phenylboronic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2-Fluorophenoxy)phenylboronic acid, a versatile building block in modern medicinal chemistry. While a singular discovery paper for this specific molecule is not readily identifiable in the public domain, its emergence is intrinsically linked to the advancement of cross-coupling methodologies and the increasing demand for novel diaryl ether scaffolds in drug discovery. This document details a logical and robust synthetic pathway, outlines its key physicochemical properties, and explores its applications, particularly in the synthesis of kinase inhibitors and other biologically active molecules.
Introduction: The Rise of a Privileged Scaffold
The diaryl ether motif is a cornerstone in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold for targeting a wide range of biological targets. This compound has emerged as a valuable synthon, providing a strategic entry point for the introduction of the 4-(2-fluorophenoxy)phenyl moiety into complex molecules. The presence of the fluorine atom can significantly modulate the physicochemical properties of the final compound, influencing factors such as metabolic stability, pKa, and binding affinity.
Boronic acids and their derivatives are indispensable tools in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their general stability, ease of handling, and functional group tolerance have cemented their place in the synthetic chemist's toolbox.
A Historical Perspective: An Evolution of Synthetic Methodology
The history of this compound is not one of a singular, celebrated discovery, but rather an evolution driven by the development of powerful synthetic methods for constructing its two key features: the diaryl ether linkage and the boronic acid group.
The formation of the diaryl ether bond has historically been achieved through methods like the Ullmann condensation . This copper-catalyzed reaction, first reported in the early 20th century, involves the coupling of an aryl halide with a phenol.[1][2] While effective, the classical Ullmann reaction often requires harsh conditions, such as high temperatures and stoichiometric amounts of copper.[3]
More contemporary and milder methods for diaryl ether synthesis have since been developed, including the Chan-Evans-Lam (CEL) coupling . This copper-catalyzed reaction couples an aryl boronic acid with a phenol at or near room temperature, offering a significant improvement in reaction conditions and substrate scope.[4]
The introduction of the boronic acid moiety onto an aromatic ring is most commonly achieved through the reaction of an organometallic species, such as a Grignard or organolithium reagent, with a trialkyl borate. This approach provides a reliable and scalable method for the synthesis of a wide array of arylboronic acids.
Synthesis of this compound: A Step-by-Step Guide
While a definitive, publicly documented initial synthesis of this compound is not available, a logical and efficient two-step synthetic route can be constructed based on established and reliable methodologies. This proposed synthesis leverages an Ullmann-type coupling to form the diaryl ether, followed by a Grignard reaction and subsequent borylation.
Overall Synthetic Scheme:
Figure 1. Proposed two-step synthesis of this compound.
Step 1: Synthesis of 1-Bromo-4-(2-fluorophenoxy)benzene via Ullmann Condensation
This step involves the copper-catalyzed coupling of 4-bromofluorobenzene and 2-fluorophenol.
Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add copper(I) iodide (CuI, 0.1 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), 4-bromofluorobenzene (1.0 eq.), and 2-fluorophenol (1.2 eq.).
-
Solvent Addition: Add a suitable high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Execution: Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Dilute the filtrate with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-bromo-4-(2-fluorophenoxy)benzene.
Causality of Experimental Choices:
-
Catalyst: Copper(I) iodide is a commonly used and effective catalyst for Ullmann-type reactions.
-
Base: Potassium carbonate is a cost-effective and sufficiently strong base to deprotonate the phenol, facilitating the coupling.
-
Solvent: High-boiling polar aprotic solvents are necessary to achieve the required reaction temperatures and to dissolve the reactants and intermediates.
Step 2: Synthesis of this compound via Grignard Reaction
This step involves the formation of a Grignard reagent from the aryl bromide intermediate, followed by reaction with a trialkyl borate and subsequent hydrolysis. A patent for the synthesis of the closely related 4-phenoxyphenylboronic acid provides a strong basis for this procedure.[5]
Experimental Protocol:
-
Grignard Reagent Formation:
-
Activate magnesium turnings (1.2 eq.) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen) with a small crystal of iodine.
-
Add anhydrous tetrahydrofuran (THF) to the flask.
-
Slowly add a solution of 1-bromo-4-(2-fluorophenoxy)benzene (1.0 eq.) in anhydrous THF to the magnesium suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.[6]
-
-
Borylation:
-
Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of triisopropyl borate (B(OiPr)₃, 1.5 eq.) in anhydrous THF.[7] Maintaining a low temperature is crucial to prevent over-addition to the borate ester.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Isolation:
-
Cool the reaction mixture in an ice bath and slowly quench with aqueous hydrochloric acid (HCl, 1-2 M).
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water/acetonitrile or toluene/hexanes) to yield the final product as a white to off-white solid.
Self-Validating System and Trustworthiness:
-
The formation of the Grignard reagent can be visually confirmed by the disappearance of the magnesium turnings and the formation of a cloudy, dark solution.
-
The progress of both reaction steps can be monitored by TLC or GC-MS to ensure the consumption of starting materials and the formation of the desired products.
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The presence of the characteristic boronic acid proton signal in the ¹H NMR spectrum is a key indicator of successful synthesis.
Physicochemical Properties
While extensive experimental data for this compound is not compiled in a single source, its properties can be inferred from its structure and comparison to similar compounds.
| Property | Estimated Value/Characteristic |
| Molecular Formula | C₁₂H₁₀BFO₃ |
| Molecular Weight | 232.02 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in polar organic solvents (e.g., THF, methanol, DMSO); sparingly soluble in nonpolar solvents. |
| pKa | The pKa of the boronic acid is expected to be in the range of 8-9, influenced by the electron-withdrawing nature of the fluoro-substituted phenoxy group. |
| Stability | Like many boronic acids, it is prone to dehydration to form the corresponding boroxine (a cyclic trimer). It is advisable to store it in a cool, dry place under an inert atmosphere. |
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its primary application is as a coupling partner in Suzuki-Miyaura reactions to introduce the 4-(2-fluorophenoxy)phenyl moiety.
Kinase Inhibitors
The diaryl ether scaffold is prevalent in a number of kinase inhibitors. The flexibility of the ether linkage allows the two aromatic rings to adopt optimal conformations for binding within the ATP-binding pocket of kinases. The 4-(2-fluorophenoxy)phenyl group can serve as a key pharmacophore, with the fluorine atom potentially forming favorable interactions with the protein or enhancing metabolic stability.
Figure 2. General scheme for the synthesis of a kinase inhibitor using this compound.
Other Therapeutic Areas
The versatility of the 4-(2-fluorophenoxy)phenyl scaffold extends beyond kinase inhibition. Diaryl ethers are found in drugs targeting a wide range of diseases, including infectious diseases, inflammation, and metabolic disorders. The ability to readily incorporate this moiety via Suzuki-Miyaura coupling makes this compound a valuable tool for lead discovery and optimization in these areas.
Conclusion
This compound is a strategically important building block in contemporary organic and medicinal chemistry. While its specific discovery is not marked by a single publication, its utility is a direct consequence of the development of robust and reliable cross-coupling methodologies. The synthetic route detailed in this guide, based on well-established Ullmann and Grignard reactions, provides a practical and scalable approach to its preparation. As the demand for novel, fluorine-containing diaryl ether scaffolds in drug discovery continues to grow, the importance of this compound as a key synthetic intermediate is set to increase.
References
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 4. Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation method of 4-phenoxyphenylboronic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Art of Connection: A Detailed Application Guide to the Suzuki Coupling of 4-(2-Fluorophenoxy)phenylboronic Acid
Introduction: The Strategic Importance of Fluorinated Biaryls in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the biaryl scaffold stands as a privileged motif, imparting crucial conformational rigidity and enabling diverse intermolecular interactions.[1][2] The strategic introduction of fluorine atoms into these structures can profoundly enhance molecular properties, improving metabolic stability, binding affinity, and bioavailability.[3] 4-(2-Fluorophenoxy)phenylboronic acid is a key building block in this endeavor, providing a gateway to a vast chemical space of complex, fluorinated diaryl ether compounds. These structures are integral to a range of advanced applications, from novel therapeutics to high-performance organic electronics.[4][5]
The Suzuki-Miyaura cross-coupling reaction is the preeminent method for forging the pivotal carbon-carbon bond to create these biaryl systems.[6][7] Its hallmarks include mild reaction conditions, exceptional functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[8] This guide provides an in-depth technical overview and a field-proven protocol for the successful Suzuki coupling of this compound with aryl halides, tailored for researchers, scientists, and professionals in drug development.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Suzuki coupling is paramount to troubleshooting and optimizing the reaction. The process is a catalytic cycle centered on a palladium complex, which orchestrates the precise assembly of the biaryl product.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition : The cycle initiates with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-determining step.
-
Transmetalation : The organic moiety from the boronic acid (Ar') is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species.
-
Reductive Elimination : The two organic groups (Ar and Ar') on the palladium complex couple and are expelled as the final biaryl product, regenerating the Pd(0) catalyst, which re-enters the cycle.
Experimental Protocol: Synthesis of 4'-Methoxy-4-(2-fluorophenoxy)-1,1'-biphenyl
This protocol details a representative Suzuki-Miyaura coupling between this compound and 4-bromoanisole. This specific example is chosen for its relevance in constructing diaryl ether scaffolds, which are common in medicinal chemistry.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Stoichiometry | Amount (mmol) | Mass/Volume |
| This compound | 1402238-32-7 | 232.02 | 1.2 equiv | 1.2 | 278.4 mg |
| 4-Bromoanisole | 104-92-7 | 187.04 | 1.0 equiv | 1.0 | 187.0 mg |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 3 mol% | 0.03 | 34.7 mg |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 equiv | 2.0 | 276.4 mg |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | - | 8 mL |
| Water (degassed) | 7732-18-5 | 18.02 | - | - | 2 mL |
Reaction Setup and Procedure
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
-
Vessel Preparation : To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (278.4 mg, 1.2 mmol), 4-bromoanisole (187.0 mg, 1.0 mmol), potassium carbonate (276.4 mg, 2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol).
-
Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition : Using syringes, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask. The use of degassed solvents is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reaction Execution : Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 4-6 hours.
-
Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), checking for the consumption of the 4-bromoanisole starting material.
-
Workup : Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction : Separate the organic layer. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4'-methoxy-4-(2-fluorophenoxy)-1,1'-biphenyl.
Key Considerations and Field-Proven Insights
-
Choice of Catalyst : While Pd(PPh₃)₄ is a robust and widely used catalyst, other modern catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂, can offer higher turnover numbers and may be effective at lower catalyst loadings or milder temperatures.[2]
-
The Role of the Base : The base is not merely a spectator; it is essential for activating the boronic acid for transmetalation.[9] While K₂CO₃ is a common and effective choice for this substrate, other bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective in challenging couplings, particularly with sterically hindered substrates.
-
Solvent System : A biphasic solvent system, such as dioxane/water or toluene/water, is often employed. The aqueous phase is necessary to dissolve the inorganic base, while the organic phase solubilizes the organic reactants and the catalyst. The ratio of organic to aqueous solvent can be optimized to improve reaction rates and yields.[10]
-
Inert Conditions : The active Pd(0) catalyst is sensitive to oxygen.[9] Therefore, meticulous degassing of solvents and maintaining an inert atmosphere throughout the reaction are critical for achieving high yields and preventing catalyst decomposition, which often manifests as the formation of palladium black.
-
Protodeboronation : Fluorinated arylboronic acids can be susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen atom) under basic conditions, especially at elevated temperatures.[11] Using a slight excess (1.1-1.2 equivalents) of the boronic acid can help compensate for this potential side reaction and drive the coupling to completion.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of valuable fluorinated biaryl compounds. By understanding the underlying mechanism and carefully selecting the reaction components—catalyst, base, and solvent—researchers can reliably and efficiently construct complex molecular architectures. The protocol provided herein serves as a robust starting point, embodying the principles of scientific integrity and field-proven experience to empower innovation in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. diva-portal.org [diva-portal.org]
- 9. reddit.com [reddit.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-(2-Fluorophenoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron species, such as a boronic acid, with an organic halide or triflate, and has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] This application note provides a detailed guide for the use of 4-(2-Fluorophenoxy)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This particular boronic acid is a valuable building block for introducing the fluorophenoxyphenyl moiety, a common structural motif in biologically active molecules.
The presence of the electron-withdrawing fluorine atom and the phenoxy group can influence the electronic properties of the boronic acid, potentially impacting its reactivity in the catalytic cycle. Therefore, careful consideration of the reaction parameters, including the choice of palladium catalyst, ligand, base, and solvent system, is crucial for achieving high yields and purity.[4][5] This document will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, provide detailed experimental protocols, and offer guidance on reaction optimization and product purification.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states. The three fundamental steps are oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (Ar¹-X) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium center into the carbon-halogen bond, forming a Pd(II) intermediate.[6][2] The reactivity of the halide is generally I > Br > Cl > F. For less reactive halides like chlorides, the use of bulky, electron-donating phosphine ligands is often necessary to facilitate this step.[6]
-
Transmetalation: In this key step, the organic group from the boronic acid (Ar²) is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][8] The exact mechanism of transmetalation can vary depending on the reaction conditions.
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the two organic groups (Ar¹ and Ar²) from the Pd(II) complex. This forms the desired biaryl product (Ar¹-Ar²) and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][2]
Below is a diagram illustrating the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Optimizing Suzuki-Miyaura Cross-Coupling Reactions: A Detailed Guide for the Synthesis of 4-(2-Fluorophenoxy)-Substituted Biaryls
An Application Guide for Researchers
This guide provides an in-depth exploration of the reaction conditions for the Suzuki-Miyaura cross-coupling of 4-(2-Fluorophenoxy)phenylboronic acid with a variety of aryl halides. The synthesis of biaryl ethers, particularly those containing fluorine atoms, is of significant interest in medicinal chemistry and materials science due to the unique electronic and metabolic properties that fluorine imparts. This document moves beyond simple procedural lists to explain the fundamental principles governing the reaction, enabling researchers to make informed decisions for optimizing their specific synthetic challenges.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its functional group tolerance, mild conditions, and the commercial availability of its components.[1][2] However, its success is highly dependent on the careful orchestration of several key parameters. The choice of catalyst, ligand, base, and solvent system is not arbitrary; it is a decision dictated by the electronic and steric nature of the coupling partners. This guide will dissect these choices, providing both foundational knowledge and practical, field-tested protocols.
The Catalytic Cycle: A Mechanistic Framework
Understanding the mechanism of the Suzuki-Miyaura coupling is paramount to troubleshooting and optimization. The reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3][4] The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-limiting step, and its efficiency is influenced by the halide (I > Br > Cl >> F) and the electronic properties of the aryl group.[4]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species (-B(OH)₃⁻).[5] The choice of base is therefore critical to the reaction's success.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][4]
// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_addition [label="Oxidative Addition", shape=plaintext, fontcolor="#5F6368"]; pd2_complex [label="Ar-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#5F6368"]; pd2_biaryl [label="Ar-Pd(II)L₂-Ar'", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elimination [label="Reductive Elimination", shape=plaintext, fontcolor="#5F6368"]; product [label="Ar-Ar'\n(Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", style=filled];
// Invisible nodes for inputs/outputs aryl_halide [label="Ar-X", shape=plaintext, fontcolor="#EA4335"]; boronic_acid [label="Ar'-B(OH)₂", shape=plaintext, fontcolor="#4285F4"]; base [label="Base (e.g., K₂CO₃)", shape=plaintext, fontcolor="#4285F4"]; boronate [label="[Ar'-B(OH)₃]⁻", shape=plaintext, fontcolor="#4285F4"];
// Edges pd0 -> oxidative_addition [arrowhead=none, style=dashed]; oxidative_addition -> pd2_complex [color="#EA4335"]; pd2_complex -> transmetalation [arrowhead=none, style=dashed]; transmetalation -> pd2_biaryl [color="#4285F4"]; pd2_biaryl -> reductive_elimination [arrowhead=none, style=dashed]; reductive_elimination -> product [color="#34A853"]; product -> pd0 [style=invis]; // for layout reductive_elimination -> pd0 [label=" Catalyst\nRegeneration", color="#34A853", style=dashed];
// Cycle Flow {rank=same; pd0; reductive_elimination; product;} {rank=same; oxidative_addition; transmetalation;} {rank=same; pd2_complex; pd2_biaryl;}
// Inputs aryl_halide -> oxidative_addition [minlen=2, color="#EA4335"]; boronic_acid -> base [style=invis]; base -> boronate [label="+ OH⁻", style=dashed, color="#5F6368"]; boronate -> transmetalation [minlen=2, color="#4285F4"]; } END_DOT Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Core Components and Key Considerations
The success of coupling this compound hinges on the judicious selection of the following components.
The Boronic Acid: this compound
This specific boronic acid possesses a degree of steric bulk due to the 2-fluorophenoxy group. While generally stable, all boronic acids are susceptible to competitive side reactions, most notably protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), which can be exacerbated by high temperatures and certain aqueous basic conditions.
The Aryl Halide (Ar-X)
The nature of the aryl halide profoundly impacts the reaction.
-
Reactivity Trend: The ease of oxidative addition follows the trend: I > Br > OTf >> Cl . Aryl iodides and bromides are the most common and reliable substrates. Aryl chlorides are less reactive due to the strong C-Cl bond but are often more cost-effective and readily available, making their use highly desirable.[6] Coupling of aryl chlorides typically requires more forcing conditions, such as higher temperatures and more specialized, electron-rich, bulky phosphine ligands.[6][7]
-
Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aryl halide can accelerate the oxidative addition step, often leading to faster reactions and higher yields.[2] Conversely, electron-donating groups (e.g., -OMe, -NH₂) can slow this step, requiring more active catalyst systems.[8]
-
Steric Hindrance: Ortho-substituted aryl halides present a significant challenge, impeding the approach of the bulky palladium catalyst.[7][9] Overcoming this requires the use of specialized ligands designed to promote both oxidative addition and reductive elimination for hindered substrates.[7][9]
The Palladium Catalyst & Ligand System
The combination of the palladium source and the phosphine ligand is the heart of the catalytic system.
-
Palladium Source:
-
Pd(II) Precatalysts: (e.g., Pd(OAc)₂, PdCl₂(dppf)). These are often air-stable and convenient to handle but must be reduced in situ to the active Pd(0) species to enter the catalytic cycle.[10]
-
Pd(0) Sources: (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). These enter the catalytic cycle directly but can be more sensitive to air and moisture.[7][10]
-
-
Ligands: The ligand stabilizes the palladium center and critically modulates its reactivity.
-
Triphenylphosphine (PPh₃): A classic, inexpensive ligand suitable for simple, unhindered aryl iodides and bromides.
-
Buchwald-type Biarylphosphine Ligands: (e.g., SPhos, XPhos, RuPhos). These bulky, electron-rich ligands are essential for coupling challenging substrates, including sterically hindered aryl halides and less reactive aryl chlorides.[7][9] They accelerate both oxidative addition and the final reductive elimination step.
-
N-Heterocyclic Carbenes (NHCs): Another class of highly effective ligands for difficult couplings.[7]
-
The Base
The base is not merely a spectator; its role is to activate the boronic acid for transmetalation.[5] The choice of base can dramatically affect reaction outcomes.
-
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are the most commonly used bases. Potassium carbonate (K₂CO₃) is a reliable choice for many standard couplings.[11] Cesium carbonate (Cs₂CO₃) is a stronger, more soluble base often used for more difficult reactions.
-
Phosphates (K₃PO₄): A strong base that is particularly effective for sterically hindered substrates and electron-rich aryl halides.[7] It is often used under anhydrous or nearly anhydrous conditions.
-
Fluorides (KF, CsF): Can be effective, particularly when using boronic acids, but are less common for general applications.[10]
| Base | Strength | Common Use Case |
| Na₂CO₃ | Mild | Activated aryl bromides/iodides |
| K₂CO₃ | Moderate | General purpose for aryl bromides/iodides |
| Cs₂CO₃ | Strong | Challenging couplings, improved solubility |
| K₃PO₄ | Strong | Sterically hindered substrates, aryl chlorides |
Table 1: Comparative guide to common bases in Suzuki-Miyaura coupling.
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Palladium catalysts and organic solvents can be hazardous. Consult Safety Data Sheets (SDS) for all reagents before use.
General Workflow
The following diagram outlines the standard laboratory workflow for setting up a Suzuki-Miyaura coupling reaction. Rigorous exclusion of oxygen is critical to prevent catalyst decomposition and homocoupling of the boronic acid.[7]
// Workflow Edges p1 -> p2; p2 -> r1; r1 -> r2; r2 -> r3; r3 -> r4; r4 -> a1; a1 -> a2; a2 -> a3; a3 -> a4; a4 -> a5; } END_DOT Figure 2: Standard experimental workflow for Suzuki-Miyaura cross-coupling.
Protocol 1: Standard Conditions for an Activated Aryl Bromide
This protocol is a robust starting point for coupling with electron-deficient or neutral aryl bromides (e.g., 4-bromobenzonitrile).
-
Reagents:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a rubber septum and perform three cycles of evacuating the flask under vacuum and backfilling with nitrogen or argon gas.
-
Degas the dioxane and water by bubbling nitrogen or argon through them for 15-20 minutes.
-
Add the degassed dioxane (8 mL) and water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the aryl bromide is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Conditions for a Challenging Aryl Chloride
This protocol employs a more active catalyst system required for the more difficult oxidative addition to a C-Cl bond (e.g., 4-chlorotoluene).
-
Reagents:
-
Aryl Chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
SPhos (0.08 mmol, 8 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (10 mL)
-
-
Procedure:
-
To a flame-dried Schlenk tube, add the aryl chloride, boronic acid, Pd₂(dba)₃, SPhos, and finely ground K₃PO₄.
-
Seal the tube and perform three cycles of evacuating and backfilling with argon.
-
Add degassed toluene (10 mL) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress (typically 12-24 hours).
-
Perform workup and purification as described in Protocol 1. The use of a stronger base and more active ligand is crucial for activating the less reactive aryl chloride.[6][7]
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Catalyst (Oxygen exposure) 2. Insufficiently strong base 3. Water content issue (for anhydrous reactions) | 1. Ensure rigorous degassing of solvents and inert atmosphere. Use a fresh catalyst source.[7] 2. Switch to a stronger base (e.g., K₂CO₃ → K₃PO₄).[7] 3. For reactions with K₃PO₄, adding a few equivalents of water can sometimes be beneficial.[8] |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative homocoupling. | Improve degassing technique for all solvents and ensure a tight seal on the reaction vessel. Start with a Pd(0) source like Pd(PPh₃)₄ to avoid side reactions during in situ reduction of Pd(II).[7] |
| Protodeboronation | Boronic acid instability at high temperature or in the presence of excess water/base. | Use a slight excess (1.1-1.2 equiv) of boronic acid. Avoid unnecessarily long reaction times or excessively high temperatures. Consider using the corresponding boronate ester (e.g., pinacol ester) which can be more stable. |
| Stalled Reaction (Hindered Substrates) | Steric hindrance impeding oxidative addition or reductive elimination. | Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos) and a strong base (K₃PO₄ or Cs₂CO₃). Increase the reaction temperature.[7][9] |
Table 2: Troubleshooting guide for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling is a powerful and versatile tool for the synthesis of complex molecules like 4-(2-Fluorophenoxy)-substituted biaryls. Success in this reaction is not a matter of chance but a result of a rational, mechanism-based approach to experimental design. For simple aryl bromides and iodides, standard conditions using catalysts like Pd(PPh₃)₄ with a carbonate base are often sufficient. However, for more challenging substrates such as aryl chlorides or sterically encumbered partners, the use of advanced catalyst systems, particularly those employing bulky biarylphosphine ligands like SPhos or XPhos in combination with stronger bases like K₃PO₄, becomes essential. By carefully considering the electronic and steric properties of the coupling partners and applying the principles and protocols outlined in this guide, researchers can significantly increase their rate of success and efficiently access these valuable chemical entities.
References
- 1. organicreactions.org [organicreactions.org]
- 2. pure.hw.ac.uk [pure.hw.ac.uk]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
The Strategic deployment of 4-(2-Fluorophenoxy)phenylboronic acid in Modern Medicinal Chemistry
Introduction: The Diarylether Moiety as a Privileged Scaffold
In the landscape of contemporary drug discovery, the diaryl ether linkage represents a cornerstone structural motif. Its prevalence in a multitude of biologically active compounds stems from its unique combination of conformational flexibility and chemical stability. This framework allows for the precise spatial orientation of pendant functionalities to engage with biological targets effectively. Within the arsenal of synthetic building blocks used to construct these vital structures, 4-(2-Fluorophenoxy)phenylboronic acid has emerged as a particularly valuable reagent. The strategic incorporation of a fluorine atom on one of the phenyl rings can significantly enhance the pharmacokinetic properties of the final drug candidate, including metabolic stability and binding affinity. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and expert insights for its effective utilization.
Application Notes: Harnessing the Potential of this compound
Keystone in the Synthesis of Kinase Inhibitors
The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, and its dysregulation is a hallmark of many cancers.[1] Consequently, inhibitors of the kinases within this cascade, particularly MEK1 and MEK2, are of significant therapeutic interest. The diaryl ether scaffold is a common feature in a class of potent allosteric MEK inhibitors.
A prime example of the successful application of the 4-(2-Fluorophenoxy)phenyl structural unit is in the synthesis of Trametinib , a highly selective and potent MEK1/MEK2 inhibitor approved for the treatment of various cancers, including melanoma.[1] While the final synthetic steps of Trametinib may involve the coupling of a precursor like 2-fluoro-4-iodoaniline, the underlying diaryl ether framework highlights the importance of the 4-(2-Fluorophenoxy)phenyl moiety in achieving the desired biological activity. The 2-fluoro substitution is crucial for optimizing the inhibitory potency and pharmacokinetic profile of the molecule.
The general synthetic strategy towards such kinase inhibitors often involves a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura reaction, to form the biaryl core. This compound serves as a readily available and reactive coupling partner for the introduction of the diaryl ether fragment.
Versatile Building Block for Structure-Activity Relationship (SAR) Studies
The ease with which this compound participates in Suzuki-Miyaura coupling reactions makes it an invaluable tool for medicinal chemists exploring the structure-activity relationships of diaryl ether-containing compounds.[2] By coupling this boronic acid with a diverse library of aryl and heteroaryl halides, researchers can rapidly generate a wide array of analogues for biological screening.[2] This parallel synthesis approach accelerates the identification of lead compounds with improved potency, selectivity, and drug-like properties.
The fluorinated phenyl ring of this building block allows for the systematic investigation of the impact of fluorine substitution on target engagement and metabolic stability. The position of the fluorine atom can influence the conformation of the diaryl ether linkage and its interactions with the target protein.
Synthesis of Other Biologically Active Molecules
Beyond kinase inhibitors, the 4-(2-Fluorophenoxy)phenyl moiety can be found in a range of other bioactive compounds. The diaryl ether linkage is present in molecules with diverse therapeutic applications, including anti-inflammatory, antibacterial, and antiviral agents. The ability to readily introduce this scaffold using this compound opens up avenues for the discovery of novel therapeutics in various disease areas.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
This protocol provides a robust and generally applicable method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a variety of aryl bromides. The choice of a bulky, electron-rich phosphine ligand such as SPhos is often crucial for achieving high yields, particularly with challenging substrates.[3]
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium phosphate (2.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add palladium(II) acetate (2 mol%) and SPhos (4 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The final concentration of the aryl bromide should be in the range of 0.1-0.2 M.
-
Degassing: Further degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Causality behind Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos forms a highly active Pd(0) catalyst in situ. This type of ligand promotes the oxidative addition of the aryl bromide and facilitates the reductive elimination step, leading to higher yields and faster reaction times.[3]
-
Base: Potassium phosphate is a moderately strong base that is effective in activating the boronic acid for transmetalation without causing significant decomposition of the starting materials or products.[3]
-
Solvent System: The mixture of 1,4-dioxane and water provides a good balance of polarity to dissolve both the organic and inorganic reagents. Water also plays a role in activating the boronic acid.
-
Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation of the active Pd(0) catalyst to inactive Pd(II) species, which would halt the catalytic cycle.
Data Presentation
| Coupling Partner (Aryl Bromide) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 4 | >90 |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 2 | >95 |
| 2-Bromopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 6 | 85-95 |
Note: The yields presented are typical and may vary depending on the specific substrate and reaction scale.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General workflow for the Suzuki-Miyaura coupling protocol.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its utility in the synthesis of diaryl ether-containing molecules, particularly kinase inhibitors like Trametinib, underscores its importance in modern drug discovery. The reliable and high-yielding Suzuki-Miyaura cross-coupling reactions in which it participates make it an indispensable tool for both lead optimization and the exploration of new chemical space. By understanding the principles behind the experimental protocols and leveraging the unique properties of this reagent, researchers can continue to advance the development of novel and effective therapeutics.
References
Application Notes & Protocols: 4-(2-Fluorophenoxy)phenylboronic Acid as a Strategic Building Block in Modern Organic Synthesis
Introduction: The Strategic Advantage of Fluorinated Biaryl Ethers
In the landscape of organic synthesis, particularly within medicinal chemistry and materials science, boronic acids are indispensable tools. Their stability, low toxicity, and exceptional versatility in palladium-catalyzed cross-coupling reactions have revolutionized the construction of complex molecular architectures.[1] Among these, 4-(2-Fluorophenoxy)phenylboronic acid has emerged as a particularly valuable building block.
This molecule elegantly combines three key structural motifs: the reactive boronic acid group, a diaryl ether linkage, and a strategically placed fluorine atom. The diaryl ether core is a privileged scaffold in numerous biologically active compounds, offering a balance of rigidity and conformational flexibility. The introduction of a fluorine atom at the ortho position of the terminal phenyl ring is not a trivial substitution; it imparts unique electronic and steric properties that can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[2] The electron-withdrawing nature of fluorine can alter the pKa of nearby functionalities and create favorable dipole-dipole or hydrogen bonding interactions with biological targets, while also blocking sites of metabolic oxidation.[2][3]
This guide provides an in-depth exploration of this compound, detailing its properties, core applications in Suzuki-Miyaura cross-coupling, and its demonstrated value in the synthesis of advanced pharmaceutical agents. The protocols herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.
Physicochemical Properties and Handling
Accurate characterization and proper handling are foundational to successful synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1402238-32-7 | |
| Molecular Formula | C₁₂H₁₀BFO₃ | [4] |
| Molecular Weight | 232.02 g/mol | [4] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥98% | |
| Storage | Inert atmosphere, 2-8°C |
Safety and Handling:
This compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds, specifically for constructing biaryl and vinyl-aryl structures.[1][5][6]
The general transformation involves the reaction of the boronic acid with an organohalide (or triflate) in the presence of a palladium catalyst and a base.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of a Biaryl Compound
This protocol provides a representative procedure for the coupling of this compound with an aryl bromide.
Objective: To synthesize 4'- (2-fluorophenoxy)-[1,1'-biphenyl]-4-carbonitrile by coupling this compound with 4-bromobenzonitrile.
Materials & Reagents:
-
This compound (1.0 eq)
-
4-Bromobenzonitrile (1.05 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (for drying)
-
Silica gel (for chromatography)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon inlet
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Procedure:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (e.g., 1.16 g, 5.0 mmol, 1.0 eq), 4-bromobenzonitrile (e.g., 0.96 g, 5.25 mmol, 1.05 eq), and anhydrous potassium carbonate (e.g., 2.07 g, 15.0 mmol, 3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add toluene (25 mL) and water (5 mL) to the flask.
-
Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) (e.g., 173 mg, 0.15 mmol, 0.03 eq).
-
Reaction: Heat the reaction mixture to 85 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings.[7] It is sensitive to air, necessitating an inert atmosphere.
-
Base: An aqueous base like K₂CO₃ is crucial. It activates the boronic acid by forming a more nucleophilic boronate species (-B(OH)₃⁻), which is essential for the transmetalation step in the catalytic cycle.[6][8]
-
Solvent System: The two-phase toluene/water system is effective for dissolving both the organic reactants and the inorganic base, facilitating the reaction at the interface.
-
Degassing: Oxygen can oxidize the Pd(0) active catalyst to an inactive Pd(II) state, hence its removal is critical for achieving high yields.
Applications in Medicinal Chemistry: A Privileged Scaffold
The 4-(2-fluorophenoxy)phenyl moiety is a recurring structural motif in modern drug discovery, particularly in the development of kinase inhibitors.[9][10][11] The strategic placement of the fluorine atom provides a powerful tool for optimizing drug properties.
Key Roles of the 2-Fluorophenoxy Group in Drug Design:
-
Metabolic Stability: The C-F bond is exceptionally strong. Placing a fluorine atom on the aromatic ring can block sites susceptible to metabolic hydroxylation by cytochrome P450 enzymes, thereby increasing the drug's half-life.
-
Enhanced Binding Affinity: Fluorine is highly electronegative and can act as a hydrogen bond acceptor. This allows for specific, favorable interactions with amino acid residues in a protein's active site, potentially increasing binding affinity and selectivity.[2]
-
Modulation of Physicochemical Properties: Fluorine substitution increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[2][3]
Caption: Role of the 2-fluorophenoxy moiety in optimizing drug properties.
Case Study: c-Met Kinase Inhibitors
The c-Met proto-oncogene is a key target in cancer therapy. Several potent c-Met inhibitors incorporate the 4-(2-fluorophenoxy)phenyl scaffold. For instance, novel 4-(2-fluorophenoxy)quinoline derivatives have been designed and synthesized, demonstrating nanomolar inhibitory activity against c-Met kinase and significant cytotoxicity against various cancer cell lines.[9] Similarly, N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives have been developed as potential c-Met kinase inhibitors, with the fluorinated moiety playing a key role in achieving high potency.[11] In these examples, the this compound serves as a critical building block for introducing this pharmacologically important group via Suzuki-Miyaura coupling.
Conclusion
This compound is more than just a simple reagent; it is a strategic building block that provides a direct route to molecular scaffolds of high value in pharmaceutical and materials research. Its utility in the robust and versatile Suzuki-Miyaura reaction, combined with the beneficial properties imparted by the 2-fluorophenoxy group, ensures its continued importance in contemporary organic synthesis. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this powerful synthetic tool.
References
- 1. nbinno.com [nbinno.com]
- 2. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 3. mdpi.com [mdpi.com]
- 4. (2-(4-Fluorophenoxy)phenyl)boronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to Chan-Lam C-N Cross-Coupling with 4-(2-Fluorophenoxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power and Practicality of the Chan-Lam Coupling
The Chan-Lam coupling, a copper-catalyzed cross-coupling reaction, has emerged as a powerful tool in modern organic synthesis for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds.[1][2][3] This reaction facilitates the coupling of an aryl boronic acid with an amine or alcohol to generate the corresponding secondary aryl amine or aryl ether.[1][4] A key advantage of the Chan-Lam coupling over other methods like the Buchwald-Hartwig reaction is its use of an inexpensive and readily available copper catalyst, as well as its tolerance for air and moisture, often allowing for reactions to be run at room temperature in an open flask.[1][2][5]
This application note provides a detailed experimental procedure for the Chan-Lam coupling of 4-(2-Fluorophenoxy)phenylboronic acid with a generic primary or secondary amine. The protocol is designed to be a robust starting point for researchers, with explanations of the underlying principles and guidance for optimization.
Reaction Principle and Mechanism
The Chan-Lam coupling proceeds through a catalytic cycle involving a copper catalyst. While the exact mechanism can be complex and substrate-dependent, a generally accepted pathway involves the following key steps[2][4]:
-
Ligand Exchange: The amine substrate coordinates to the Cu(II) catalyst.
-
Transmetalation: The arylboronic acid undergoes transmetalation with the copper center, forming a copper-aryl intermediate.
-
Reductive Elimination: The aryl group and the amine couple and are reductively eliminated from the copper center, forming the desired C-N bond and a Cu(I) species.
-
Oxidation: The Cu(I) is re-oxidized to the active Cu(II) state by an oxidant, typically oxygen from the air, to complete the catalytic cycle.[4]
Safety and Handling of Reagents
This compound:
-
Hazards: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist.[6]
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.[6]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Refrigerated storage is recommended.[6]
Copper Salts (e.g., Copper(II) acetate):
-
Hazards: Harmful if swallowed. May cause skin and eye irritation.
-
Handling: Wear appropriate PPE. Avoid breathing dust.
-
Storage: Store in a cool, dry place away from incompatible materials.
Bases (e.g., Pyridine, Triethylamine):
-
Hazards: Flammable, toxic, and corrosive.
-
Handling: Handle in a fume hood with appropriate PPE.
-
Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources.
Solvents (e.g., Dichloromethane, Methanol):
-
Hazards: Volatile, flammable, and may be toxic.
-
Handling: Handle in a fume hood with appropriate PPE.
-
Storage: Store in a flammable liquid storage cabinet.
Experimental Protocol: Chan-Lam Coupling of this compound with an Amine
This protocol provides a general starting point. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific amine substrates.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine (or another suitable base, see table below)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Molecular sieves (3Å or 4Å, activated)
-
Magnetic stir bar
-
Round-bottom flask
-
Condenser (if heating)
-
Standard glassware for workup and purification
Reaction Setup Workflow:
Caption: General workflow for the Chan-Lam coupling experiment.
Step-by-Step Procedure:
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the amine (1.2 equiv), copper(II) acetate (0.1 - 1.0 equiv), and activated molecular sieves (optional, but recommended to minimize side reactions).[7]
-
Reagent Addition: In a fume hood, add the solvent (e.g., DCM or MeOH) to the flask. Then, add the base (e.g., pyridine, 2.0 equiv). The reaction mixture is typically stirred open to the atmosphere.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction time can vary from a few hours to several days.[1] For less reactive substrates, heating may be necessary.[3]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the copper catalyst and molecular sieves.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired N-arylated product.
-
Optimization and Troubleshooting
The success of the Chan-Lam coupling can be highly dependent on the specific substrates and reaction conditions. The following table provides a starting point for optimization.
| Parameter | Reagent/Condition | Rationale and Considerations |
| Copper Source | Cu(OAc)₂, Cu(OTf)₂, CuCl₂, Cu₂O | Copper(II) acetate is the most common and often effective catalyst.[4] Other copper sources may be more effective for specific substrates. |
| Base | Pyridine, Triethylamine (Et₃N), K₂CO₃ | A base is often required to facilitate the reaction.[4] Pyridine can also act as a ligand.[8] The choice of base can significantly impact the reaction rate and yield. |
| Solvent | DCM, MeOH, MeCN, THF, Toluene | The choice of solvent can influence the solubility of the reagents and the reaction rate.[9] Methanol has been found to be a good solvent for some Chan-Lam couplings.[9] |
| Temperature | Room Temperature to 100 °C | Many Chan-Lam couplings proceed at room temperature.[1] Heating can be beneficial for less reactive substrates.[3] |
| Atmosphere | Air (Oxygen) | Oxygen from the air is typically the oxidant required to regenerate the active Cu(II) catalyst.[4][5] |
Potential Side Reactions and Troubleshooting:
-
Homocoupling of Boronic Acid: Formation of a biaryl byproduct can occur. This can sometimes be minimized by adjusting the reaction conditions, such as the base or solvent.
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom. This is often observed in the presence of water or acidic conditions. Using anhydrous solvents and molecular sieves can help mitigate this.[7]
-
Oxidation of the Amine: The amine starting material can be oxidized.
-
Low Conversion: If the reaction is sluggish, consider increasing the temperature, changing the solvent, or screening different copper catalysts and bases. For sterically hindered substrates, specialized ligands or catalyst systems may be required.[3]
Conclusion
The Chan-Lam coupling is a versatile and practical method for the N-arylation of amines. The protocol outlined in this application note provides a solid foundation for the successful coupling of this compound with a variety of amine partners. Careful consideration of the reaction parameters and a willingness to optimize are key to achieving high yields and purity in this valuable transformation.
References
- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Chan-Lam Coupling [organic-chemistry.org]
- 6. combi-blocks.com [combi-blocks.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 4-(2-Fluorophenoxy)phenylboronic Acid
Introduction
4-(2-Fluorophenoxy)phenylboronic acid is a key building block in medicinal chemistry and materials science, frequently utilized in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl structures.[1][2] The presence of the fluorophenoxy moiety introduces specific electronic and conformational properties that are often sought after in the design of novel pharmaceuticals and organic materials. As the demand for such compounds transitions from laboratory-scale discovery to pilot-plant and commercial production, robust and scalable synthetic protocols are essential.
This comprehensive guide provides a detailed methodology for the scale-up synthesis of this compound. It is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries. The protocol herein is built upon established principles of boronic acid synthesis and scale-up, addressing critical aspects such as reaction optimization, process safety, purification, and analytical quality control.
Reaction Mechanism and Strategy
The most common and industrially viable method for the synthesis of arylboronic acids involves the reaction of an arylmetal intermediate with a borate ester, followed by hydrolysis.[3][4] For the synthesis of this compound, a practical approach begins with the corresponding aryl bromide, 4-bromo-1-(2-fluorophenoxy)benzene. This starting material can be subjected to a lithium-halogen exchange to generate an aryllithium species, which is then quenched with a trialkyl borate. Subsequent acidic workup yields the desired boronic acid.
Caption: Proposed reaction pathway for the synthesis of this compound.
Scale-Up Synthesis Protocol
This protocol is designed for a nominal 100 g scale. All operations should be conducted in a well-ventilated fume hood or an appropriate reactor setup with proper engineering controls.
Materials and Equipment
| Reagent/Material | Grade | Quantity | Supplier |
| 4-Bromo-1-(2-fluorophenoxy)benzene | >98% | 150 g (0.53 mol) | Commercially Available |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | 233 mL (0.58 mol) | Commercially Available |
| Triisopropyl borate | >98% | 139 mL (0.61 mol) | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | 1.5 L | Commercially Available |
| Hydrochloric acid (HCl) | 2 M aqueous solution | 1.0 L | Commercially Available |
| Toluene | Reagent Grade | 1.0 L | Commercially Available |
| Heptane | Reagent Grade | 1.0 L | Commercially Available |
| Anhydrous Magnesium Sulfate | Reagent Grade | 50 g | Commercially Available |
| Equipment | |||
| 5 L jacketed glass reactor | 1 | ||
| Overhead mechanical stirrer | 1 | ||
| Thermocouple | 1 | ||
| Nitrogen inlet/outlet | 1 | ||
| Addition funnel (500 mL) | 1 | ||
| Cooling system (circulating bath) | 1 | ||
| Buchner funnel and filter flask | 1 | ||
| Rotary evaporator | 1 |
Experimental Procedure
Caption: Step-by-step experimental workflow for the scale-up synthesis.
Step 1: Reaction Setup
-
Assemble the 5 L jacketed glass reactor with an overhead stirrer, thermocouple, nitrogen inlet, and addition funnel. Ensure all glassware is oven-dried and cooled under a stream of nitrogen.
-
Charge the reactor with 4-bromo-1-(2-fluorophenoxy)benzene (150 g, 0.53 mol) and anhydrous tetrahydrofuran (THF, 1.5 L).
-
Begin stirring and purge the reactor with nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.
-
Cool the reactor contents to -78 °C using a dry ice/acetone bath or a suitable cryocooler.
Step 2: Lithiation
-
Slowly add n-butyllithium (2.5 M in hexanes, 233 mL, 0.58 mol) to the reaction mixture via the addition funnel over a period of 60-90 minutes.
-
Carefully monitor the internal temperature and maintain it below -70 °C during the addition. Exothermic reactions can occur, and controlled addition is crucial for safety and selectivity.[5]
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional hour to ensure complete lithium-halogen exchange.
Step 3: Borylation
-
Add triisopropyl borate (139 mL, 0.61 mol) dropwise to the reaction mixture while maintaining the internal temperature below -70 °C.
-
Once the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature overnight with continued stirring.
Step 4: Work-up and Purification
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding 2 M hydrochloric acid (1.0 L). This step is exothermic and may produce gas; addition should be controlled to manage the temperature and pressure.[6]
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer with toluene (2 x 500 mL).
-
Combine all organic layers, wash with brine (500 mL), and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator to obtain a crude solid.
-
For purification, dissolve the crude product in a minimal amount of hot toluene and then add heptane until the solution becomes turbid. Allow the solution to cool to room temperature and then place it in a refrigerator (4 °C) overnight to facilitate crystallization.
-
Collect the crystalline product by vacuum filtration, wash with cold heptane, and dry under vacuum at 40 °C to a constant weight.
Expected Yield and Purity
-
Expected Yield: 95-110 g (78-90%)
-
Appearance: White to off-white crystalline solid
-
Purity (by HPLC): >98%
Process Safety Considerations
Scaling up chemical reactions introduces potential hazards that must be carefully managed.[5]
-
Pyrophoric Reagents: n-Butyllithium is pyrophoric and will ignite on contact with air and moisture. It should be handled under an inert atmosphere (nitrogen or argon) at all times. Use appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and gloves.[5]
-
Exothermic Reactions: Both the lithiation and the acidic quench are exothermic. The reaction temperature must be strictly controlled using an efficient cooling system. A semi-batch process, where reagents are added slowly, is essential for managing heat generation.[5]
-
Flammable Solvents: THF, hexanes, toluene, and heptane are highly flammable. All operations should be conducted in a well-ventilated area, away from ignition sources. Ensure all equipment is properly grounded to prevent static discharge.[5]
-
Cryogenic Temperatures: Handling dry ice and acetone requires appropriate thermal gloves to prevent cold burns.
Analytical Quality Control
To ensure the final product meets the required specifications, the following analytical methods are recommended:
| Analytical Technique | Purpose | Typical Specifications |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | >98% area |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) | Structural confirmation and identification of impurities. | Conforms to the expected structure. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | [M-H]⁻ or [M+H]⁺ consistent with the molecular formula. |
| Melting Point | Physical characterization and purity indication. | Sharp melting range. |
| Loss on Drying (LOD) | Determination of residual solvent content. | <0.5% |
A highly sensitive LC-MS/MS method can be developed for the quantitation of boronic acids at very low levels if required for specific applications.[7]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete lithiation due to moisture. | Ensure all glassware is scrupulously dried and solvents are anhydrous. |
| Incomplete borylation. | Ensure slow addition of the borate ester at low temperature. | |
| Product is an oil or difficult to crystallize | Presence of impurities. | Perform an additional wash of the organic layer with a dilute base (e.g., 1 M NaHCO₃) during work-up to remove acidic impurities.[8][9] |
| Residual solvents. | Ensure complete removal of solvents before crystallization. | |
| High levels of deboronated byproduct | Exposure to moisture or protic sources before quenching. | Maintain a strictly anhydrous and inert atmosphere throughout the reaction. |
| Overly harsh work-up conditions. | Use a milder acid for the quench or control the temperature more carefully. |
Conclusion
The protocol described provides a robust and scalable method for the synthesis of this compound. By carefully controlling reaction parameters, adhering to strict safety protocols, and implementing rigorous analytical controls, high-quality material can be consistently produced on a larger scale. This application note serves as a valuable resource for chemists and engineers involved in the process development and manufacturing of this important chemical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. sciex.com [sciex.com]
- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols for Microwave-Assisted Suzuki Reactions with 4-(2-Fluorophenoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Biaryl Ethers and Microwave Synthesis
Biaryl and heteroaryl ether scaffolds are cornerstone structural motifs in modern medicinal chemistry and materials science.[1][2][3][4] Their prevalence in pharmaceuticals stems from their ability to form conformationally constrained yet flexible linkages between aromatic systems, enabling precise interactions with biological targets. The synthesis of these structures often relies on robust cross-coupling methodologies, with the Suzuki-Miyaura reaction being a principal tool for forging the key carbon-carbon bond.[5][6] 4-(2-Fluorophenoxy)phenylboronic acid is a valuable building block in this context, allowing for the introduction of a fluorinated biaryl ether moiety, a common feature in contemporary drug candidates.[7]
Traditional Suzuki couplings, however, can be hampered by long reaction times and the potential for decomposition of sensitive substrates like boronic acids.[8][9] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology to overcome these limitations.[10][11][12][13] By utilizing microwave irradiation, reactions can be completed in minutes rather than hours, often with improved yields and cleaner reaction profiles.[8] This is due to the efficient and uniform heating of the reaction mixture, which accelerates reaction rates and can minimize the formation of byproducts.[12][13][14] These application notes provide a detailed guide to leveraging microwave technology for the efficient Suzuki coupling of this compound.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid) and an organic halide or triflate. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[15]
-
Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[15][16][17][18][19]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst.[20]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol: Microwave-Assisted Suzuki Coupling
This protocol details a general procedure for the microwave-assisted Suzuki coupling of this compound with an aryl bromide.
Materials and Equipment
-
Reagents:
-
Equipment:
-
Microwave reactor
-
Microwave reaction vial with a stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography[25]
-
Step-by-Step Procedure
-
Reagent Preparation: In a microwave reaction vial, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (0.02 equivalents), and the base (2.0 equivalents).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) to the vial.
-
Vial Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150°C) for a specified time (e.g., 10-30 minutes).[26] The reaction progress can be monitored by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.[25]
-
Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[25]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl ether.[24]
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Optimization and Troubleshooting
The success of a Suzuki coupling can be influenced by several factors. The following table provides guidance on optimizing reaction conditions and troubleshooting common issues.
| Parameter | Recommendation | Rationale & Troubleshooting |
| Catalyst | Screen different palladium catalysts and ligands (e.g., Buchwald-type ligands for hindered substrates).[20][27][28] | The choice of catalyst and ligand is crucial for efficient oxidative addition and reductive elimination, especially with challenging substrates.[27] If the reaction is slow or incomplete, consider a more active catalyst system.[29] |
| Base | Test various inorganic bases such as K2CO3, K3PO4, or Cs2CO3.[15] | The base activates the boronic acid for transmetalation.[16] Stronger bases may be required for less reactive boronic acids or aryl halides.[27] |
| Solvent | A mixture of an organic solvent and water is often optimal.[22][30][31] | The aqueous component is essential for dissolving the base and facilitating the formation of the active boronate species. The organic solvent ensures the solubility of the other reactants. |
| Temperature | Microwave heating allows for rapid screening of temperatures, typically between 100-150°C.[32] | Higher temperatures can accelerate the reaction but may also lead to decomposition. Optimization is key to finding the balance between reaction rate and product stability. |
| Reaction Time | Microwave reactions are typically complete within 5-30 minutes.[5] | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid byproduct formation from prolonged heating. |
| Low Yield | Ensure reagents are pure and the solvent is properly degassed.[27] | Oxygen can deactivate the palladium catalyst. Impurities in the boronic acid can also inhibit the reaction. If issues persist, consider using a boronic ester, which can be more stable.[33][34] |
| Protodeboronation | Use milder bases or shorter reaction times.[9] | This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic under harsh basic conditions or with prolonged heating.[9] |
Conclusion
Microwave-assisted Suzuki-Miyaura coupling is a powerful and efficient method for the synthesis of biaryl ethers from this compound. The significant reduction in reaction times and often improved yields make it an attractive alternative to conventional heating methods, particularly in the context of high-throughput synthesis and drug discovery.[8] By carefully selecting the catalyst, base, and solvent, and by optimizing the reaction conditions, researchers can rapidly and reliably access a wide range of valuable biaryl ether compounds.
References
- 1. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biaryl ethers as potent allosteric inhibitors of reverse transcriptase and its key mutant viruses: aryl substituted pyrazole as a surrogate for the pyrazolopyridine motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 11. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 12. ajchem-a.com [ajchem-a.com]
- 13. Microwave assisted green organic synthesis [wisdomlib.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ikm.org.my [ikm.org.my]
- 24. youtube.com [youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. researchgate.net [researchgate.net]
- 29. reddit.com [reddit.com]
- 30. researchgate.net [researchgate.net]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Simple and Rapid Microwave‐Assisted Suzuki–Miyaura Cross‐coupling in Betaine/Glycerol Natural Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Note: Strategic Ligand Selection for Suzuki-Miyaura Cross-Coupling of 4-(2-Fluorophenoxy)phenylboronic Acid
Introduction: The Challenge and Opportunity
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed transformation is pivotal in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.
This application note provides a detailed guide for selecting the optimal phosphine ligand for the Suzuki-Miyaura coupling of 4-(2-Fluorophenoxy)phenylboronic acid . This particular substrate, while not exceptionally complex, presents a nuanced challenge due to the combination of an ether linkage and an ortho-fluoro substituent on the distal phenyl ring. These features can influence the electronic properties and steric profile of the boronic acid, making careful catalyst system selection critical for achieving high yields and reaction efficiency. Our focus is to move beyond mere protocol recitation and delve into the causal relationships between ligand architecture and catalytic performance, empowering researchers to make informed, rational decisions for their specific synthetic targets.
The Heart of the Reaction: The Catalytic Cycle and the Ligand's Role
To strategically select a ligand, one must first understand its function within the catalytic cycle. The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary stages centered around a palladium catalyst.[1][2][3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl halide), forming a Pd(II) intermediate.
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][5][6]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]
The phosphine ligand, bound to the palladium center, is arguably the most critical modulator of this cycle. Its steric and electronic properties directly influence the rate and efficiency of each step. Bulky, electron-rich ligands are known to promote both the initial oxidative addition and the final, often rate-limiting, reductive elimination step, which is especially crucial for constructing sterically congested biaryl systems.[7][8]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
base selection for activating 4-(2-Fluorophenoxy)phenylboronic acid
Topic: Base Selection for Activating 4-(2-Fluorophenoxy)phenylboronic Acid in Suzuki-Miyaura Coupling
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of this compound
This compound is a valuable building block in modern synthetic chemistry, particularly for the construction of complex biaryl and heteroaryl structures that are central to pharmaceutical and materials science. The diaryl ether motif is a common feature in many biologically active molecules, and the Suzuki-Miyaura cross-coupling reaction provides the most robust and versatile method for forging the critical carbon-carbon bond.[1][2]
However, the success of a Suzuki-Miyaura coupling is not guaranteed by simply mixing the reactants. The reaction is a finely tuned catalytic cycle where each component plays a critical role. Of these, the choice of base is arguably one of the most crucial, yet often underestimated, variables. The base is not merely a stoichiometric spectator or acid scavenger; it is an essential activator that directly participates in the rate-determining transmetalation step.[1][3][4]
This guide provides a detailed examination of the principles and protocols for selecting the optimal base to activate this compound, taking into account its unique electronic and steric properties.
Pillar 1: The Mechanism of Activation - Why Base is Non-Negotiable
The central role of the base in the Suzuki-Miyaura reaction is to activate the organoboron species, transforming it from a relatively unreactive neutral boronic acid into a highly nucleophilic boronate complex.[5][6] This transformation is essential to facilitate the transfer of the aryl group from boron to the palladium center (transmetalation), which is often the slowest step in the catalytic cycle.[7]
There are two primary mechanistic proposals for this activation:
-
The Boronate Pathway: The base (e.g., hydroxide, alkoxide) attacks the electron-deficient boron atom of the boronic acid to form a tetracoordinate "ate" complex, or boronate. This complex possesses a higher electron density on the aryl group, rendering it significantly more nucleophilic and competent for transmetalation with the palladium(II)-halide complex formed after oxidative addition.[3][8][9]
-
The Oxo-Palladium Pathway: The base reacts first with the palladium(II) complex to form a palladium-hydroxo or -alkoxo species. This complex then reacts with the neutral boronic acid.[10]
While both pathways can be operative, extensive computational and experimental evidence suggests the boronate pathway is often the dominant mechanism.[3][11] The formation of the boronate is a critical equilibrium step that directly impacts the overall reaction rate.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
solvent effects in 4-(2-Fluorophenoxy)phenylboronic acid coupling reactions
Application Note & Protocol Guide
Topic: Strategic Solvent Selection in the Suzuki-Miyaura Coupling of 4-(2-Fluorophenoxy)phenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical, Yet Understated, Role of the Solvent
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its capacity to form carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application is particularly vital in the pharmaceutical and materials science sectors for constructing complex molecular architectures, such as the biaryl ether moiety present in numerous bioactive compounds. This guide focuses on a specific, industrially relevant substrate: This compound . The synthesis of its coupled products presents a unique set of challenges and opportunities where the choice of solvent is not merely a matter of dissolution but a key parameter that dictates reaction success, yield, and purity.
Solvents profoundly influence the outcome of palladium-catalyzed reactions by modulating catalyst stability, reagent reactivity, and in some cases, even the selectivity of the transformation.[3][4][5] This document serves as an in-depth technical guide, moving beyond generic protocols to explain the fundamental principles behind solvent effects in the context of this specific boronic acid. By understanding the causality behind solvent choice, researchers can troubleshoot difficult couplings, optimize reaction conditions, and develop robust, scalable synthetic routes.
The Mechanistic Landscape: How Solvents Influence the Catalytic Cycle
To rationally select a solvent, one must first appreciate its influence on the three fundamental stages of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][6] The solvent's properties can either facilitate or impede each of these critical steps.
-
Oxidative Addition (OA): In this initial step, the active Pd(0) catalyst inserts into the aryl-halide bond. The rate of OA is often accelerated in polar solvents, which can stabilize the polar, charge-separated transition state that forms during this process.[7][8] However, the choice is not always straightforward, as solvent coordination to the palladium center can also impact reactivity.[9][10]
-
Transmetalation (TM): Often the rate-determining step, transmetalation involves the transfer of the organic group from the boron atom to the palladium center. This process is highly dependent on the activation of the boronic acid by a base to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[11] Protic co-solvents, especially water, play a crucial role here. They not only help solubilize the inorganic base but are also directly involved in the equilibrium that forms the active boronate species, thereby facilitating the TM step.[3][12]
-
Reductive Elimination (RE): In the final step, the two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. While less commonly discussed, the solvent can influence the rate of RE. Strongly coordinating solvents might stabilize the Pd(II) intermediate, potentially slowing down the final product-forming step.
The interplay of these effects is complex, and research has shown that selectivity and reactivity do not always correlate simply with a solvent's dielectric constant.[3][13] Therefore, a nuanced understanding is essential for optimization.
Caption: Fig. 1: Influence of Solvent on the Suzuki-Miyaura Catalytic Cycle.
Solvent Selection: A Data-Driven Approach
The choice of solvent system is a balance between maximizing the solubility of all organic components and facilitating the key mechanistic steps, particularly transmetalation. Below is a summary of commonly employed solvents and their relevant properties.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Type | Key Considerations & Rationale |
| Toluene | 2.4 | 111 | Aprotic, Nonpolar | Excellent for dissolving organic substrates and catalysts. Often used in biphasic systems with water to dissolve the inorganic base. Higher boiling point allows for elevated reaction temperatures.[2][3] |
| 1,4-Dioxane | 2.2 | 101 | Aprotic, Polar Ether | A versatile and very common choice. Miscible with water, making it ideal for single-phase or biphasic reactions with aqueous bases.[1][6] |
| Tetrahydrofuran (THF) | 7.6 | 66 | Aprotic, Polar Ether | Good general-purpose solvent, often used with an aqueous base.[3][4] Its lower boiling point limits the reaction temperature, which can be useful for sensitive substrates but may slow down sluggish couplings. |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Aprotic, Polar Amide | High polarity can accelerate oxidative addition.[3][7] However, it can be difficult to remove and may lead to side reactions or catalyst decomposition at high temperatures.[9] |
| Ethanol/Water | 24.6 / 80.1 | Variable | Protic | "Green" solvent choice that is excellent for facilitating transmetalation.[4] Solubility of nonpolar aryl halides can be limited. |
| 2-MeTHF | 6.2 | 80 | Aprotic, Polar Ether | A greener alternative to THF with a higher boiling point and lower water miscibility, which can be advantageous for product workup. |
For a substrate like this compound, which possesses both polar (ether, boronic acid) and nonpolar (biphenyl backbone) characteristics, a mixed solvent system is often the optimal starting point. A combination of an organic solvent like 1,4-Dioxane or THF with water provides an excellent balance of solubility for the boronic acid, the aryl halide partner, and the inorganic base (e.g., K₂CO₃, K₃PO₄).[14][15]
Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and deactivation of the catalyst.[14]
Protocol 1: General Procedure for Solvent System Screening
This protocol is designed to efficiently screen four common solvent systems to identify the optimal conditions for coupling this compound with a model aryl bromide (e.g., 4-bromoanisole).
Reagents & Materials:
-
This compound (1.2 equiv)
-
4-Bromoanisole (1.0 equiv, limiting reagent)
-
Pd(dppf)Cl₂ (2 mol%)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.5 equiv)
-
Solvents: Toluene, 1,4-Dioxane, THF, DMF (anhydrous)
-
Degassed Deionized Water
-
Reaction vials (e.g., 4 mL) with stir bars
-
Inert atmosphere glovebox or Schlenk line setup
Procedure:
-
Preparation: In an inert atmosphere, add 4-bromoanisole (e.g., 0.1 mmol, 18.7 mg), this compound (0.12 mmol, 27.8 mg), Pd(dppf)Cl₂ (0.002 mmol, 1.5 mg), and K₂CO₃ (0.25 mmol, 34.5 mg) to each of four labeled reaction vials.
-
Solvent Addition: To each vial, add the corresponding solvent system via syringe:
-
Vial A: Toluene (1.0 mL) and Degassed H₂O (0.25 mL)
-
Vial B: 1,4-Dioxane (1.0 mL) and Degassed H₂O (0.25 mL)
-
Vial C: THF (1.0 mL) and Degassed H₂O (0.25 mL)
-
Vial D: DMF (1.0 mL)
-
-
Reaction: Securely cap the vials and place them in a pre-heated reaction block or oil bath at 90 °C. Stir vigorously for 12-18 hours.
-
Monitoring & Workup: After cooling to room temperature, take an aliquot from each reaction mixture for analysis by LC-MS or TLC to determine conversion. For workup, dilute the mixture with ethyl acetate (5 mL), wash with water (2 x 3 mL) and brine (3 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product yield and purity by ¹H NMR and/or LC-MS to identify the most effective solvent system.
Caption: Fig. 2: Workflow for empirical solvent screening in Suzuki-Miyaura coupling.
Protocol 2: Optimized Procedure in a Dioxane/Water System
This protocol represents a robust method for a gram-scale reaction, based on the likely favorable outcome from the screening process.
Reagents & Materials:
-
This compound (5.52 g, 24.0 mmol, 1.2 equiv)
-
4-Bromoanisole (3.74 g, 20.0 mmol, 1.0 equiv)
-
Pd(dppf)Cl₂ (293 mg, 0.4 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (10.6 g, 50.0 mmol, 2.5 equiv)
-
1,4-Dioxane (80 mL)
-
Degassed Deionized Water (20 mL)
-
250 mL round-bottom flask equipped with a reflux condenser and stir bar
Procedure:
-
Setup: To the flask, add the 4-bromoanisole, this compound, and K₃PO₄.
-
Inerting: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[14]
-
Solvent Addition: Under a positive pressure of inert gas, add the 1,4-dioxane (80 mL) and degassed water (20 mL) via cannula or syringe.
-
Degassing: Bubble argon or nitrogen gas through the stirred solution for 15-20 minutes to ensure thorough deoxygenation.
-
Catalyst Addition: Briefly remove the septum and add the Pd(dppf)Cl₂ catalyst under a positive flow of inert gas. Quickly reseal the flask.
-
Reaction: Heat the reaction mixture to 95 °C in an oil bath with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 6-12 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (150 mL) and transfer to a separatory funnel. Wash with water (2 x 100 mL) and then with brine (100 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Troubleshooting Guide
| Issue | Probable Cause(s) Related to Solvent | Suggested Solution(s) |
| Low or No Conversion | Poor solubility of reagents: Base or boronic acid not dissolving. Catalyst deactivation: Solvent not properly degassed, leading to Pd(0) oxidation. | Increase the proportion of water or switch to a more polar organic solvent (e.g., THF, DMF). Ensure rigorous degassing of all solvents before use.[14] |
| Protodeboronation | Excess water and/or high temperature: The C-B bond is susceptible to hydrolysis, especially under harsh basic conditions.[15] | Reduce the amount of water or switch to a milder, non-aqueous base like KF or Cs₂CO₃ in an anhydrous solvent (e.g., THF, Dioxane).[14][15] Lower the reaction temperature. |
| Homocoupling of Boronic Acid | Presence of Oxygen: O₂ can promote oxidative homocoupling.[1] Pd(II) precatalyst not fully reduced: Some Pd(II) species can catalyze this side reaction. | Ensure the reaction setup is strictly anaerobic. Thoroughly degas all solvents and the final reaction mixture. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes mitigate this. |
| Reaction Stalls | Poor base solubility/activity: The inorganic base may not be sufficiently active in the chosen solvent system. | Add a phase-transfer catalyst (e.g., TBAB) if using a biphasic system. Switch to a stronger or more soluble base (e.g., K₃PO₄ or Cs₂CO₃). Ensure the base is finely powdered to maximize surface area. |
Conclusion
The strategic selection of a solvent is paramount to the success of the Suzuki-Miyaura coupling of this compound. While aprotic ethers like dioxane or THF, when paired with water, provide a robust and versatile starting point, a deeper understanding of the solvent's role in the catalytic cycle empowers chemists to overcome challenges such as low yield, slow reaction rates, and unwanted side reactions. The principles and protocols outlined in this guide demonstrate that a systematic, evidence-based approach to solvent selection is not an afterthought but a primary tool for reaction optimization, enabling the efficient and reliable synthesis of valuable biaryl ether compounds.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. collaborate.princeton.edu [collaborate.princeton.edu]
- 12. researchgate.net [researchgate.net]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 4-(2-Fluorophenoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the synthesis of biaryl compounds using 4-(2-Fluorophenoxy)phenylboronic acid. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you achieve high reaction yields and purity.
Understanding the Challenges
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] However, optimizing this reaction for specific substrates like this compound can present unique challenges. The electron-donating nature of the phenoxy group can influence the reactivity of the boronic acid, while the ortho-fluoro substituent can introduce steric hindrance.[2] This guide will address these nuances to help you navigate potential pitfalls.
Troubleshooting Common Issues
Low yields or failed reactions in Suzuki couplings can often be traced back to a few key factors.[3][4] A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Low to No Product Formation
This is one of the most common issues encountered. Here’s a checklist of potential culprits and their solutions:
-
Catalyst Activity: The palladium catalyst is the heart of the reaction.[4]
-
Problem: The Pd(0) species is the active catalyst. If you're using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ.[4] The catalyst may also be old or have been improperly stored, leading to degradation.
-
Solution: Use a fresh batch of a reliable palladium source. Consider using an air-stable precatalyst to ensure consistent activity.[4]
-
-
Oxygen Contamination: Oxygen can be detrimental to the catalytic cycle.
-
Problem: Oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the catalyst.[4][5]
-
Solution: Ensure your solvent is thoroughly degassed and the reaction is performed under a strictly inert atmosphere (e.g., Nitrogen or Argon).[3] This can be achieved by bubbling the inert gas through the solvent or by using freeze-pump-thaw cycles.[6]
-
-
Reagent Purity and Stability: The quality of your starting materials is paramount.
-
Problem: Boronic acids can degrade over time, particularly through protodeboronation.[3][7] Impurities in the aryl halide can also interfere with the reaction.
-
Solution: Use high-purity reagents. If you suspect your boronic acid has degraded, consider converting it to a more stable derivative like a pinacol ester.[3][8]
-
-
Base and Solvent Selection: The choice of base and solvent is critical and often interdependent.[4]
-
Problem: The base must be strong enough to activate the boronic acid for transmetalation but not so strong that it causes degradation of your starting materials or products.[4][9] For anhydrous reactions, the base should be finely powdered and dry.[4]
-
Solution: A screening of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, THF, DMF) may be necessary to find the optimal combination for your specific substrate.[10][11]
-
Significant Protodeboronation
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction that directly reduces your yield.[4][7]
-
Problem: This side reaction is often accelerated by strong bases in the presence of water.[4]
-
Solutions:
-
Milder Base: Switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) can be beneficial.[4]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.[4]
-
More Stable Boron Reagents: Converting the boronic acid to a more stable form, such as a pinacol ester or an MIDA boronate, can protect it from premature decomposition.[3]
-
Homocoupling of the Boronic Acid
The formation of a biaryl product from the coupling of two boronic acid molecules is another common side reaction.
-
Problem: This is often promoted by the presence of Pd(II) species and oxygen.[5][7]
-
Solutions:
-
Rigorous Degassing: As mentioned earlier, thoroughly degassing the reaction mixture is crucial.[6]
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ can minimize the amount of Pd(II) at the beginning of the reaction.[6]
-
Appropriate Ligand Choice: Bulky, electron-rich phosphine ligands can help stabilize the palladium center and favor the desired cross-coupling pathway.[6][12][13]
-
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is sluggish. What adjustments should I consider?
A1: The combination of an electron-donating phenoxy group and a sterically demanding ortho-fluoro substituent can slow down the reaction.[4] Consider the following:
-
Ligand Selection: Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs). These are known to accelerate both the oxidative addition and reductive elimination steps, which can be beneficial for sterically hindered substrates.[4][12]
-
Higher Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier.[14]
-
Microwave Irradiation: If available, microwave-assisted synthesis can significantly reduce reaction times and improve yields.[10]
Q2: I am observing the formation of multiple unidentified byproducts. What could be the cause?
A2: The formation of multiple byproducts can stem from several sources:
-
Decomposition of Starting Materials: Your boronic acid or aryl halide might be degrading under the reaction conditions. Ensure their stability at the chosen temperature and in the presence of the selected base.
-
Side Reactions of Functional Groups: If your aryl halide partner contains other functional groups, they might be participating in unintended side reactions.
-
Catalyst-Mediated Side Reactions: Besides homocoupling, other palladium-catalyzed side reactions can occur. A careful analysis of the byproducts (e.g., by LC-MS) can provide clues to the undesired reaction pathway.
Q3: How do I choose the right base for my reaction?
A3: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species.[6][15] The optimal base depends on the specific substrates and solvent system.
-
Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. K₃PO₄ is a stronger base and is often effective for less reactive substrates.[4]
-
Fluoride sources like KF or CsF can also be effective, particularly in anhydrous conditions.
-
It is often necessary to screen a few different bases to find the one that gives the best balance between reactivity and minimizing side reactions.[11]
Q4: What is the best way to purify the final product?
A4: Purification of the biaryl product typically involves removing the catalyst, unreacted starting materials, and any byproducts.
-
Workup: After the reaction is complete, a standard aqueous workup is often performed to remove the inorganic base and salts.[6]
-
Chromatography: Column chromatography on silica gel is the most common method for purifying the crude product.[1] The choice of eluent will depend on the polarity of your product.
-
Recrystallization: If the product is a solid, recrystallization can be an effective final purification step to obtain a highly pure material.[1]
Experimental Protocols
Standard Protocol for Suzuki-Miyaura Coupling
This protocol provides a good starting point for the coupling of this compound with an aryl bromide.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).[6]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[3]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane/water).[3] Bubble the inert gas through the solution for 10-15 minutes.[3] Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[6] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Optimized Protocol for Sterically Hindered Substrates
This protocol is adapted for more challenging couplings that may be encountered with ortho-substituted partners.
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and a strong, non-aqueous base such as potassium phosphate (K₃PO₄, 3.0 equiv).[4]
-
Inert Atmosphere: Seal the tube and thoroughly evacuate and backfill with argon. Repeat three times.
-
Catalyst System: In a separate glovebox or under a stream of argon, prepare a solution of a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky, electron-rich ligand (e.g., XPhos, 2-4 mol%) in anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reagent Addition: Add the anhydrous, degassed solvent to the Schlenk tube containing the starting materials and base. Then, add the catalyst solution via syringe.
-
Reaction Execution: Heat the reaction mixture in an oil bath to a higher temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitoring and Purification: Follow the same monitoring and purification procedures as the standard protocol.
Data Summary
The choice of reaction parameters can significantly impact the yield. The following table provides a conceptual overview of how different components can influence the outcome of the Suzuki-Miyaura coupling.
| Parameter | Condition A (Standard) | Condition B (For Hindered Substrates) | Expected Outcome |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / XPhos | Condition B is generally more effective for challenging substrates due to the enhanced activity of the bulky ligand.[4][12] |
| Base | K₂CO₃ | K₃PO₄ | K₃PO₄ is a stronger base and can accelerate the reaction, but may also increase the risk of side reactions.[4] |
| Solvent | Dioxane/Water | Anhydrous Toluene | Anhydrous conditions can minimize protodeboronation.[4] |
| Temperature | 80-100 °C | 100-120 °C | Higher temperatures can improve yields for sterically hindered substrates but may also lead to decomposition.[14] |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. nbinno.com [nbinno.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 13. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. wwjmrd.com [wwjmrd.com]
Technical Support Center: Purification of Crude 4-(2-Fluorophenoxy)phenylboronic acid
Welcome to the technical support resource for researchers working with 4-(2-Fluorophenoxy)phenylboronic acid. This guide provides in-depth, field-proven insights into the common challenges encountered during the purification of this and structurally similar arylboronic acids. The content is structured in a question-and-answer format to directly address practical issues you may face in the lab.
Section 1: Initial Assessment & Common Impurities
Question: I've just completed the synthesis of this compound. What are the likely impurities I need to remove?
Answer: Upon completion of the synthesis, your crude product likely contains a mixture of the desired boronic acid and several common impurities derived from the starting materials, side reactions, and degradation. A preliminary analysis by ¹H NMR and LC-MS is crucial for devising an effective purification strategy.
Common Impurities to Expect:
-
Boroxines (Anhydrides): Arylboronic acids can readily dehydrate, especially upon heating or under vacuum, to form cyclic trimeric anhydrides known as boroxines.[1][2] These exist in equilibrium with the boronic acid in solution and can complicate NMR interpretation and reactivity.[2]
-
Protodeborylation Products: This is the product where the boronic acid group (-B(OH)₂) has been replaced by a hydrogen atom. This side reaction can be catalyzed by acid, base, or residual palladium catalyst and is exacerbated by heat.[3]
-
Unreacted Starting Materials: Depending on the synthetic route (e.g., Suzuki-Miyaura coupling or lithiation/borylation), you may have residual organohalides, borate esters, or other precursors.[4]
-
Homocoupling Products: Dimeric byproducts from the starting materials can also form.
-
Inorganic Salts: Salts like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) from the reaction workup are common.
The following diagram illustrates the formation of a common boroxine impurity.
Caption: Dehydration of three boronic acid molecules to form a cyclic boroxine.
Section 2: Purification Strategy Selection
This workflow provides a general decision-making framework for purifying your crude this compound.
Caption: Decision workflow for purifying crude arylboronic acids.
Section 3: Troubleshooting Purification Protocols
Acid-Base Extraction
Question: My crude product is an impure oil. Can I use a liquid-liquid extraction to purify it?
Answer: Yes, acid-base extraction is a powerful and highly effective technique for purifying boronic acids, separating them from non-acidic impurities.[5][6] The principle relies on the Lewis acidic nature of the boron atom, which allows the boronic acid to form a water-soluble boronate salt under basic conditions.
Mechanism: The boronic acid (R-B(OH)₂) reacts with a base (like NaOH) to form the anionic tetrahedral boronate species (R-B(OH)₃⁻), which is highly soluble in the aqueous phase. Neutral organic impurities remain in the organic phase and can be washed away. Subsequent acidification of the aqueous layer reprotonates the boronate, causing the pure boronic acid to precipitate or be extracted back into a fresh organic solvent.[6][7][8]
Protocol: Acid-Base Extraction of this compound
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Basification: Transfer the solution to a separatory funnel and extract with a 1-2 M aqueous solution of a base (e.g., NaOH).[5] Extract 2-3 times, collecting the aqueous layers. The desired boronic acid is now in the aqueous phase as its salt.
-
Organic Wash (Optional): The combined basic aqueous layers can be washed once with fresh EtOAc to remove any residual neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1-2 M HCl until the pH is acidic (pH ~2-3).[9] The pure boronic acid should precipitate as a solid.
-
Isolation:
-
If a solid precipitates: Collect the solid by vacuum filtration, wash with cold water and then a non-polar solvent like hexanes, and dry under vacuum.
-
If no solid precipitates (or if it oils out): Extract the acidified aqueous layer 3 times with fresh EtOAc. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the purified product.
-
Troubleshooting Acid-Base Extraction
| Problem | Potential Cause | Solution |
| Emulsion forms during extraction. | High concentration of impurities acting as surfactants. | Add brine (saturated NaCl solution) to break the emulsion. If persistent, filter the entire mixture through a pad of Celite. |
| Product does not precipitate upon acidification. | The boronic acid may have some water solubility or be present at a low concentration. | Extract the acidified aqueous phase with an organic solvent like ethyl acetate or DCM to recover the product.[5] |
| Low recovery of product. | Incomplete extraction into the basic aqueous phase. The boronic acid may be too lipophilic. | Increase the volume of the aqueous base. Use a stronger base or perform more extractions. Ensure thorough mixing. |
| Product is still impure after extraction. | Acidic impurities are present in the crude mixture. | If impurities are also acidic (e.g., phenols, carboxylic acids), this method will not separate them effectively.[7][8] Chromatography or recrystallization will be necessary. |
Recrystallization
Question: My crude product is a solid, but NMR shows it's only ~85% pure. How do I select a solvent for recrystallization?
Answer: Recrystallization is an excellent method for purifying solid arylboronic acids, provided a suitable solvent system can be identified.[10][11] The ideal solvent will dissolve the crude product completely at an elevated temperature but will have very low solubility for the pure product at room temperature or below.
Solvent Selection Strategy:
-
Initial Screening: Test the solubility of a small amount of your crude material (~10-20 mg) in various solvents (~0.5 mL) at room temperature and then with gentle heating.
-
Common Solvents to Try:
-
Single Solvents: Water, ethanol, ethyl acetate, toluene, or acetonitrile are often good starting points for arylboronic acids.[10][11][12] Some commercially available arylboronic acids are recrystallized from water.[1]
-
Solvent/Anti-solvent Systems: A popular and effective method involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding an "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy (the saturation point). Common pairs include Ethyl Acetate/Hexanes, Toluene/Hexanes, or Water/Ethanol.[12]
-
-
Procedure: Once a promising system is found, dissolve the crude solid in a minimal amount of the hot solvent (or solvent mixture). Allow it to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
Column Chromatography
Question: I've tried recrystallization and extraction, but my product is still not pure. Why is silica gel chromatography difficult for boronic acids, and what can I do?
Answer: Silica gel chromatography is often challenging for boronic acids due to their polar nature and their interaction with the acidic silanol groups on the silica surface.[13] This can lead to several problems:
-
Irreversible Adsorption: The compound may stick to the top of the column and fail to elute.[14]
-
Broad Peaks and Tailing: Strong interactions cause poor separation and wide, streaky bands, leading to impure fractions.[5][11]
-
On-Column Degradation: The acidic silica can sometimes promote the degradation of the boronic acid.[13]
Strategies for Successful Chromatography:
-
Use a Modified Eluent: Adding a small amount of a polar modifier can improve elution. A common eluent system is a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM).[5] Adding a trace amount of acetic acid to the mobile phase can sometimes help by protonating the silanol groups and reducing tailing.
-
Use a Different Stationary Phase:
-
Reversed-Phase (C18): This is often more successful but requires aqueous mobile phases (e.g., acetonitrile/water or methanol/water), which can be difficult to remove.[11][13]
-
Neutral or Basic Alumina: For compounds that are sensitive to acid, alumina can be a good alternative to silica gel.[10]
-
Boric Acid Impregnated Silica: Pre-treating the silica gel with boric acid can suppress the over-adsorption of boronic esters and may be effective for boronic acids as well.[15]
-
-
Derivatization: Convert the boronic acid to a less polar, more chromatographically stable derivative, such as its pinacol boronate ester.[16] After purification, the ester can be hydrolyzed back to the boronic acid.
Suggested Eluent Systems for Silica Gel Chromatography
| Solvent System | Polarity | Comments |
| Hexanes / Ethyl Acetate | Low to Medium | Often unsuitable due to high polarity of boronic acids, but a good starting point for less polar analogues.[5] |
| Dichloromethane / Methanol | Medium to High | A very common and effective system. Start with 100% DCM and gradually increase the percentage of MeOH (e.g., 1-10%).[5] |
| Ethyl Acetate / Methanol | High | For very polar boronic acids that do not elute with DCM/MeOH. |
Section 4: Purity Analysis and Storage
Question: How can I be confident in the final purity of my this compound, and how should I store it?
Answer: Confirming purity requires a combination of analytical techniques.
-
¹H and ¹⁹F NMR: Provides structural confirmation and can reveal the presence of organic impurities. The absence of signals corresponding to starting materials or protodeborylated product is a key indicator of purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is an excellent tool for assessing purity. A single sharp peak in the chromatogram with the correct mass-to-charge ratio (m/z) is desired.[17][18]
-
Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen, which should match the theoretical values for the pure compound.
Storage: Arylboronic acids are prone to dehydration to form boroxines. For long-term stability, store the purified, dry solid in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator (2-8°C).[19]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. This compound | 1402238-32-7 [sigmaaldrich.com]
Technical Support Center: Identifying and Mitigating Byproducts in Reactions of 4-(2-Fluorophenoxy)phenylboronic acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 4-(2-Fluorophenoxy)phenylboronic acid. This guide provides in-depth technical assistance in a user-friendly question-and-answer format to help you identify, understand, and mitigate the formation of common byproducts in your coupling reactions.
Introduction: The Double-Edged Sword of a Versatile Reagent
This compound is a valuable building block in medicinal chemistry and materials science, prized for its ability to introduce the 4-(2-fluorophenoxy)phenyl moiety into a target molecule, often via a Suzuki-Miyaura cross-coupling reaction. However, like many organoboron reagents, its reactivity can be a double-edged sword, leading to the formation of undesired byproducts that can complicate reaction work-ups, purification, and ultimately impact yield and purity. This guide is designed to equip you with the knowledge to anticipate and troubleshoot these challenges.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of a byproduct with a lower molecular weight than my expected product. What is it likely to be?
A1: The most probable low molecular weight byproduct is the protodeboronated species, 1-fluoro-2-phenoxybenzene . This arises from the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.
Q2: What causes protodeboronation in my reaction?
A2: Protodeboronation is a common side reaction for arylboronic acids and is typically promoted by aqueous acidic or basic conditions.[1] The mechanism can vary with pH. Under basic conditions, common in many Suzuki couplings, the boronic acid is converted to the more reactive boronate anion, which can then be protonated by a proton source in the reaction mixture (e.g., water).[1]
Q3: My main byproduct appears to be a dimer of my starting boronic acid. What is this and why does it form?
A3: This byproduct is the result of homocoupling , leading to the formation of 4,4'-bis(2-fluorophenoxy)biphenyl . This reaction is often catalyzed by the palladium catalyst, particularly if Pd(II) species are present or if the reaction is exposed to oxygen.[2]
Q4: How does the 2-fluorophenoxy substituent on my boronic acid affect the likelihood of these byproducts?
A4: The ortho-fluorophenoxy group can influence byproduct formation in two ways:
-
Electronic Effects: The electron-withdrawing nature of the fluorine atom can make the boronic acid more susceptible to certain side reactions.
-
Steric Hindrance: The bulky ortho substituent can slow down the desired cross-coupling reaction, giving more time for side reactions like protodeboronation and homocoupling to occur.[1]
Troubleshooting Guide: A Systematic Approach to Byproduct Mitigation
When faced with significant byproduct formation, a systematic approach to troubleshooting is essential. The following table outlines common issues and potential solutions.
| Observed Problem | Potential Cause(s) | Recommended Solutions |
| High levels of protodeboronation (1-fluoro-2-phenoxybenzene) | 1. Excess water in the reaction. 2. Prolonged reaction times at elevated temperatures. 3. Base-mediated decomposition. | 1. Use anhydrous solvents and dry reagents. 2. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. 3. Consider using a less nucleophilic base (e.g., K₃PO₄ instead of NaOH) or a non-aqueous base. |
| Significant homocoupling of the boronic acid | 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0). 3. Inefficient transmetalation step. | 1. Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with argon or nitrogen, or freeze-pump-thaw cycles).[2] 2. Use a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) or a modern precatalyst that rapidly forms the active Pd(0) species.[3] 3. Optimize the ligand to accelerate the desired cross-coupling pathway. Bulky, electron-rich phosphine ligands can be effective.[3] |
| Low conversion of starting materials and a mixture of byproducts | 1. Inactive catalyst. 2. Suboptimal reaction conditions (temperature, solvent, base). | 1. Use a fresh batch of catalyst and ligand. 2. Screen different solvents, bases, and temperatures to find the optimal conditions for your specific substrates. |
Experimental Protocols: Identification and Purification
Protocol 1: Analytical Identification of Potential Byproducts
This protocol outlines the use of HPLC-MS and NMR for the identification of the desired product and key byproducts.
1. Sample Preparation:
- At various time points during the reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
- Quench the reaction by diluting the aliquot into 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
- Filter the sample through a 0.22 µm syringe filter before analysis.
2. HPLC-MS Analysis:
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.3 mL/min.
- Detection: UV at 254 nm and mass spectrometry (electrospray ionization in positive mode).
- Expected m/z values:
- Protodeboronation Product (1-fluoro-2-phenoxybenzene): [M+H]⁺ = 189.07
- Desired Cross-Coupled Product (example with phenyl bromide): [M+H]⁺ = 265.10
- Homocoupling Product (4,4'-bis(2-fluorophenoxy)biphenyl): [M+H]⁺ = 375.12
3. ¹H and ¹⁹F NMR Spectroscopy:
- After work-up, dissolve the crude product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Acquire ¹H and ¹⁹F NMR spectra.
- Key Diagnostic Signals:
- Protodeboronation Product: Look for a simplified aromatic proton signal pattern compared to the starting boronic acid.
- Homocoupling Product: Expect a more complex, but often symmetrical, set of aromatic proton signals. The presence of two distinct fluorine environments in the ¹⁹F NMR spectrum.
Protocol 2: Purification Strategy
This protocol provides a general strategy for the purification of the desired cross-coupled product from the common byproducts.
1. Aqueous Work-up:
- After the reaction is complete, cool the mixture to room temperature.
- Dilute with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
- This step will remove most of the inorganic salts.
2. Column Chromatography:
- The crude product can be purified by flash column chromatography on silica gel.
- A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is typically effective.
- The elution order is generally:
- Protodeboronated byproduct (least polar).
- Desired cross-coupled product.
- Homocoupled byproduct (most polar of the three).
- Monitor the fractions by TLC or HPLC to ensure proper separation.
3. Recrystallization:
- If the desired product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to remove trace impurities.
Visualizing Reaction Pathways
The following diagrams illustrate the intended reaction pathway and the competing side reactions.
Caption: Reaction pathways for this compound.
Caption: A logical workflow for troubleshooting byproduct formation.
References
dealing with low solubility of 4-(2-Fluorophenoxy)phenylboronic acid
Introduction
Welcome to the technical support guide for 4-(2-Fluorophenoxy)phenylboronic acid (CAS No. 1402238-32-7). This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with this reagent, particularly concerning its limited solubility. As a substituted arylboronic acid, it is a valuable building block in synthetic organic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions.[1] However, its planar, crystalline nature can lead to poor solubility in common reaction solvents, posing a significant hurdle to achieving optimal reaction kinetics and yields.
This guide provides a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to help you overcome these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
While specific quantitative solubility data for this exact molecule is not extensively published, we can infer its properties from closely related structures like phenylboronic acid. Arylboronic acids are typically crystalline solids that exhibit poor solubility in nonpolar solvents and limited solubility in water at neutral pH.[2][3] They are generally soluble in polar organic solvents.
Table 1: Expected Solubility Profile of this compound
| Solvent Class | Representative Solvents | Expected Solubility | Rationale & Expert Insights |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane, Diethyl Ether | Good to High | Ethers are excellent solvents for arylboronic acids and are commonly used in Suzuki-Miyaura coupling reactions.[2][4] |
| Ketones | Acetone, 3-Pentanone | Good to High | Ketones provide good polarity for dissolving the boronic acid.[5][6] |
| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | Often used as a primary solvent in Suzuki reactions, but may require heating or a co-solvent to fully dissolve the boronic acid. |
| Aliphatic Hydrocarbons | Hexanes, Methylcyclohexane | Very Low / Insoluble | The nonpolar nature of these solvents is incompatible with the polar boronic acid functional group.[2][4][6] |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | Can be effective, but solubility may not be as high as in ethers or ketones.[2][4] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These highly polar solvents will readily dissolve the compound but can sometimes complicate product purification. |
| Alcohols | Methanol, Ethanol | Moderate to High | Soluble, but protic nature can sometimes interfere with reactions or lead to protodeboronation, especially under harsh conditions. |
| Water | H₂O | Very Low (at neutral pH) | Phenylboronic acid has a reported water solubility of about 10 g/L (20 °C).[3] Substituents can increase or decrease this value.[7][8] Solubility increases significantly with pH. |
Q2: My boronic acid is not dissolving in my reaction solvent. What is the first thing I should try?
If you observe poor solubility in a standard organic solvent like toluene or dioxane, gentle heating is the most straightforward initial step. An increase in temperature often significantly improves the solubility of boronic acids.[7]
Caution: Phenylboronic acids can undergo dehydration upon excessive heating to form cyclic trimeric anhydrides known as boroxines.[5] While boroxines are also competent coupling partners in many reactions, their formation can alter the stoichiometry. It is recommended to heat the reaction mixture just enough to achieve dissolution and maintain it at the lowest effective reaction temperature.
Q3: How does pH affect the solubility of this boronic acid in aqueous solutions?
The solubility of arylboronic acids in water is highly pH-dependent.[9] The boronic acid moiety is a Lewis acid that can accept a hydroxide ion, converting the neutral, trigonal planar boron center into a negatively charged, tetrahedral boronate species.[10] This anionic form is significantly more polar and thus more water-soluble.[11]
The pKa of unsubstituted phenylboronic acid is approximately 8.8.[3] By raising the pH of the aqueous phase to a value near or above the pKa, you can dramatically increase the concentration of the soluble boronate form.
Caption: pH-dependent equilibrium of boronic acid.
Part 2: Troubleshooting Guide for Low Solubility
This section provides a systematic approach to resolving solubility issues in the context of a chemical reaction, such as a Suzuki-Miyaura coupling.
Caption: Systematic workflow for troubleshooting solubility.
Q4: My reaction is sluggish or fails, and I suspect reactant insolubility. How can I improve a Suzuki-Miyaura coupling reaction?
This is a very common problem.[12] The Suzuki-Miyaura reaction often involves an organic-soluble aryl halide and boronic acid, and a water-soluble inorganic base (e.g., K₂CO₃, K₃PO₄). Bringing these components together is key.
Strategy 1: Employ a Biphasic Solvent System with a Phase-Transfer Catalyst. A common and effective setup is a mixture of an organic solvent (like toluene or dioxane) with water. The base dissolves in the aqueous layer, and the organic starting materials in the organic layer. The reaction occurs at the interface. Adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can help shuttle the hydroxide or carbonate anion into the organic phase to activate the boronic acid.
Strategy 2: Use a Single Solvent System with a Soluble Organic Base. Alternatively, use a single polar aprotic solvent like THF or DMF where all components, including an organic-soluble base like triethylamine (TEA) or diisopropylethylamine (DIPEA), can dissolve. This creates a homogeneous reaction mixture but may require different conditions than traditional aqueous base systems.
Q5: I have tried different solvents and heating, but solubility remains a major issue. Are there chemical modifications I can make?
Yes. When intrinsic solubility is the limiting factor, converting the boronic acid to a more soluble or stable derivative is an excellent and often necessary strategy.
Option A: Conversion to a Boronate Ester (e.g., Pinacol Ester) Boronate esters, such as the pinacol ester, are significantly less polar and more hydrocarbon-soluble than their corresponding boronic acids.[2][4][6] They are easily prepared and are often more stable to storage and purification by column chromatography.
Caption: Conversion of boronic acid to a soluble pinacol ester.
Option B: Use of N-methyliminodiacetic acid (MIDA) Boronates MIDA boronates are exceptionally stable, crystalline solids that are highly resistant to degradation.[13] They are particularly useful for unstable boronic acids. In the presence of a mild aqueous base during the reaction, the MIDA ligand is slowly hydrolyzed, releasing the free boronic acid in situ. This "slow-release" approach keeps the concentration of the reactive boronic acid low, preventing decomposition while still allowing it to participate effectively in the catalytic cycle.[13][14]
Option C: Conversion to a Potassium Trifluoroborate Salt (ArBF₃K) Potassium trifluoroborate salts are another class of stable, crystalline solids that serve as excellent surrogates for boronic acids.[15][16] They are often more manageable and can be used directly in many cross-coupling protocols, typically requiring slightly different activation conditions.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Solubility Enhancement
This protocol uses a standard biphasic system that is effective for many arylboronic acids.
-
Reagent Setup: To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Solvent Addition: Add a 4:1 mixture of an organic solvent and water (e.g., Toluene:H₂O or Dioxane:H₂O). The total solvent volume should be sufficient to make a 0.1-0.2 M solution with respect to the aryl halide.
-
Base Addition: Add a suitable inorganic base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).
-
Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using several freeze-pump-thaw cycles.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C). The mixture should become more homogeneous upon heating.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Preparation of the Pinacol Ester Derivative
This procedure can be used to convert the boronic acid into its more soluble pinacol ester.
-
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine this compound (1.0 eq) and pinacol (1.1 eq).
-
Solvent: Add a solvent that forms an azeotrope with water, such as toluene or benzene.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed during the esterification.
-
Monitoring: Continue refluxing until no more water is collected (typically 2-4 hours).
-
Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the next step or purified by recrystallization or flash chromatography.
References
- 1. nbinno.com [nbinno.com]
- 2. d-nb.info [d-nb.info]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 7. scispace.com [scispace.com]
- 8. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
Technical Support Center: Catalyst Deactivation in 4-(2-Fluorophenoxy)phenylboronic Acid Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding catalyst deactivation in cross-coupling reactions involving 4-(2-Fluorophenoxy)phenylboronic acid. Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges in your experiments.
Introduction: The Challenge of Fluorinated Biaryl Ethers
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds, which are crucial scaffolds in medicinal chemistry. This compound is a valuable building block for introducing fluorinated biaryl ether motifs. However, its unique structural features, particularly the ortho-fluoro substituent on the phenoxy ring, can introduce complexities that lead to catalyst deactivation and suboptimal reaction outcomes. This guide will delve into the underlying causes of these issues and provide actionable strategies for successful couplings.
Part 1: Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is sluggish or fails to go to completion. What are the likely causes?
A1: Several factors can contribute to poor reactivity. The primary suspects are:
-
Catalyst Deactivation: The palladium catalyst may be losing its activity over the course of the reaction. This can manifest as the reaction stalling after initial conversion.
-
Boronic Acid Instability: this compound, like many boronic acids, can be susceptible to degradation under the reaction conditions.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and may need to be optimized for this specific substrate.
Q2: I observe a black precipitate in my reaction mixture. What is it and how does it affect my reaction?
A2: The black precipitate is likely palladium black, which is finely divided, catalytically inactive palladium metal. Its formation is a common catalyst deactivation pathway in Suzuki-Miyaura reactions. It can be normal for some catalyst systems, like those using Pd(dppf)Cl₂, to result in a black reaction mixture while still being productive. However, if you are experiencing low yields, the formation of palladium black is a strong indicator of catalyst decomposition.
Q3: What is protodeboronation and is it a concern with this compound?
A3: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond. This is a significant issue, especially for electron-deficient boronic acids. The fluorine atom in your substrate is electron-withdrawing, which can make the boronic acid more susceptible to this degradation pathway, particularly in the presence of water and a strong base.
Q4: Can impurities in my this compound affect the reaction?
A4: Absolutely. Boronic acids can exist in equilibrium with their cyclic trimer anhydrides, known as boroxines. The presence of boroxines can complicate stoichiometry. Additionally, residual inorganic salts from the synthesis of the boronic acid can interfere with the catalytic cycle. It is highly recommended to use high-purity boronic acid for consistent results.
Q5: How does the ortho-fluoro substituent on the phenoxy ring specifically impact the reaction?
A5: The ortho-fluoro group can have several effects:
-
Electronic Effect: The strong electron-withdrawing nature of fluorine can influence the electronic properties of the entire molecule, potentially affecting the transmetalation step of the catalytic cycle.
-
Steric Hindrance: The presence of a substituent ortho to the ether linkage can introduce steric bulk, which may necessitate the use of bulkier phosphine ligands to promote efficient reductive elimination.
-
Potential for Catalyst Inhibition: While less common for fluorine compared to more Lewis basic atoms, there is a possibility of interaction between the fluorine lone pairs and the palladium center, which could modulate catalyst activity.
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during Suzuki-Miyaura reactions with this compound.
Issue 1: Low or No Product Formation
Initial Checks:
-
Reagent Purity: Ensure the purity of your this compound. Consider purification if impurities are suspected.
-
Inert Atmosphere: Confirm that the reaction was set up under a properly maintained inert atmosphere (argon or nitrogen). Oxygen can lead to the formation of inactive Pd(II) species and promote homocoupling of the boronic acid.[1]
-
Solvent Degassing: Ensure that the solvents were thoroughly degassed before use to remove dissolved oxygen.
Troubleshooting Steps:
| Potential Cause | Diagnostic Approach | Proposed Solution |
| Catalyst Deactivation | Monitor the reaction by TLC, GC-MS, or LC-MS. A stall in product formation after initial conversion suggests catalyst death. | - Increase Catalyst Loading: A modest increase (e.g., from 1 mol% to 3 mol%) may compensate for deactivation. - Change Ligand: Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos, which are known to stabilize the palladium center and promote challenging couplings.[2] |
| Protodeboronation | Analyze the crude reaction mixture by LC-MS or NMR for the presence of 2-fluorophenoxybenzene (the protodeboronated byproduct). | - Use a Milder Base: Switch from strong bases like NaOH or KOH to milder options like K₃PO₄ or CsF. - Anhydrous Conditions: While some water is often beneficial, excessive water can promote protodeboronation. Try using anhydrous solvents and a carefully dried base. - Convert to Boronate Ester: Consider converting the boronic acid to its pinacol ester derivative, which is generally more stable. |
| Poor Oxidative Addition | If using an aryl chloride, this step can be slow. | - Use a More Electron-Rich Ligand: Ligands like those from the Buchwald group are excellent for promoting oxidative addition.[3] |
| Inefficient Reductive Elimination | Steric hindrance can slow this final step. | - Use Bulky Ligands: Ligands with a large cone angle can accelerate reductive elimination. |
Issue 2: Formation of Significant Byproducts
| Observed Byproduct | Potential Cause | Proposed Solution |
| Homocoupling Product of Boronic Acid | Presence of oxygen or use of a Pd(II) precatalyst without efficient reduction to Pd(0).[1] | - Rigorous Degassing: Ensure all reagents and the reaction vessel are free of oxygen. - Use a Pd(0) Precatalyst: Start with a Pd(0) source like Pd₂(dba)₃ to bypass the need for in-situ reduction. |
| Protodeboronated Starting Material | See "Protodeboronation" in Issue 1. | See "Protodeboronation" in Issue 1. |
Part 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a starting point and may require optimization.
-
Reagent Preparation: To a dry Schlenk tube under an inert atmosphere, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) and add them to the Schlenk tube.
-
Solvent Addition: Add degassed solvent (e.g., toluene/water mixture) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Purification of this compound from Boroxine
-
Dissolution: Dissolve the crude boronic acid in a suitable organic solvent such as diethyl ether.
-
Aqueous Wash: Wash the organic solution with a small amount of water. This will hydrolyze the boroxine back to the boronic acid.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure. Avoid excessive heating, which can reform the boroxine.
Part 4: Visualizing Deactivation Pathways and Troubleshooting
Diagram 1: Suzuki-Miyaura Catalytic Cycle and Deactivation Pathways
References
effect of temperature on 4-(2-Fluorophenoxy)phenylboronic acid stability
Welcome to the technical support center for 4-(2-Fluorophenoxy)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the handling and storage of this valuable synthetic intermediate. As a Senior Application Scientist, my goal is to combine established scientific principles with practical, field-tested insights to ensure the integrity of your experiments.
The stability of arylboronic acids is a critical parameter that can significantly impact the outcome of synthetic procedures, particularly in cross-coupling reactions. Temperature is a key factor influencing the stability of these compounds. This guide will address common questions and challenges related to the thermal stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?
A1: To maintain the quality and reactivity of this compound, it is recommended to store it under refrigerated conditions, typically between 2°C and 8°C.[1] The container should be tightly sealed to prevent exposure to moisture and air, as phenylboronic acids can be hygroscopic and sensitive to oxidation.[2][3] For extended storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) is a best practice.[2]
Q2: I left a container of this compound at room temperature for a weekend. Is it still usable?
A2: While short-term exposure to ambient temperature may not lead to complete degradation, it can initiate decomposition, especially in the presence of humidity. Some arylboronic acids are known to be unstable and can decompose even at room temperature.[4] Before using the material in a critical reaction, it is advisable to assess its purity. A simple visual inspection for changes in color or texture can be a first indicator. For a more definitive assessment, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) can be employed to check for the presence of degradation products.
Q3: What are the visible signs of decomposition for this compound?
A3: this compound is typically an off-white to white solid.[2] Signs of decomposition may include a change in color (e.g., yellowing or browning), a change in texture from a free-flowing powder to a clumpy or gummy consistency, or a noticeable odor. These changes are often indicative of hydrolysis or oxidation.
Q4: What are the primary degradation pathways for arylboronic acids like this compound at elevated temperatures?
A4: The primary thermal degradation pathway for many arylboronic acids is protodeboronation, which is the cleavage of the carbon-boron bond to yield the corresponding arene (in this case, 2-fluorophenoxybenzene) and boric acid.[5][6] This process can be accelerated by heat and the presence of moisture. At very high temperatures, such as in the case of a fire, hazardous decomposition products like carbon oxides and boron oxides can be released.[2][3]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and links them to the stability of this compound.
| Problem | Potential Cause Related to Temperature | Troubleshooting Steps |
| Low or no yield in a Suzuki-Miyaura coupling reaction. | The this compound may have degraded due to improper storage at elevated temperatures or prolonged exposure to ambient conditions. This leads to a lower concentration of the active reagent. | 1. Verify the storage conditions of your boronic acid. 2. Use a fresh, properly stored batch of the reagent. 3. If using a previously opened container, consider re-analyzing its purity via NMR or HPLC. 4. For sensitive reactions, it is recommended to use freshly opened material. |
| Inconsistent results between different batches of the same reaction. | This could be due to variations in the quality of the this compound used. A batch that has been exposed to higher temperatures, even for a short period, may have a higher level of degradation. | 1. Implement a strict storage protocol for all boronic acids. 2. Perform a quick quality control check (e.g., melting point determination or TLC) on the boronic acid before use, especially if inconsistencies are observed. 3. Consider aliquoting the boronic acid upon receipt to minimize repeated exposure of the entire stock to ambient conditions. |
| Formation of unexpected byproducts in the reaction. | The presence of degradation products from the boronic acid can lead to side reactions. For instance, the protodeboronation product, 2-fluorophenoxybenzene, may be observed in your reaction mixture. | 1. Analyze the starting boronic acid for impurities. 2. Purify the boronic acid by recrystallization if significant degradation is detected. 3. Optimize reaction conditions, such as temperature and reaction time, to minimize in-situ decomposition of the boronic acid.[4] |
Experimental Protocol: Thermal Stress Test for this compound
This protocol provides a method to evaluate the thermal stability of a batch of this compound.
Objective: To determine the extent of degradation of this compound after exposure to a defined elevated temperature over time.
Materials:
-
This compound sample
-
Small, sealable vials (e.g., 2 mL HPLC vials with septa)
-
Oven or heating block with accurate temperature control
-
Analytical balance
-
Solvent for analysis (e.g., deuterated chloroform for NMR, or a suitable mobile phase for HPLC)
-
NMR spectrometer or HPLC system
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound into three separate vials.
-
Label one vial as "T=0" (control).
-
Label the other two vials as "Stressed Sample 1" and "Stressed Sample 2".
-
-
Initial Analysis (T=0):
-
Dissolve the contents of the "T=0" vial in a suitable deuterated solvent for NMR analysis or mobile phase for HPLC analysis.
-
Acquire the ¹H NMR spectrum or HPLC chromatogram. This will serve as the baseline for the pure, unstressed compound.
-
-
Thermal Stress:
-
Place the "Stressed Sample 1" and "Stressed Sample 2" vials in an oven or heating block set to a specific temperature (e.g., 60°C). The choice of temperature should be relevant to potential storage or processing excursions.
-
Heat the samples for a predetermined duration (e.g., 24 hours).
-
-
Post-Stress Analysis:
-
After the heating period, allow the stressed samples to cool to room temperature.
-
Prepare the samples for analysis in the same manner as the "T=0" sample.
-
Acquire the ¹H NMR spectra or HPLC chromatograms for the stressed samples.
-
-
Data Analysis:
-
Compare the spectra or chromatograms of the stressed samples with the "T=0" sample.
-
In the NMR spectrum, look for the appearance of new peaks or a decrease in the integration of the characteristic aryl peaks of the starting material. The appearance of peaks corresponding to 2-fluorophenoxybenzene would indicate protodeboronation.
-
In the HPLC chromatogram, look for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.
-
Quantify the percentage of degradation by comparing the peak areas of the parent compound and the degradation products.
-
Visualizing Degradation and Troubleshooting
To aid in understanding the potential issues and solutions, the following diagrams illustrate the degradation pathway and a troubleshooting workflow.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. fishersci.com [fishersci.com]
- 3. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions
Topic: Minimizing Homocoupling of 4-(2-Fluorophenoxy)phenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Welcome to our dedicated technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving this compound. This resource, structured in a troubleshooting and FAQ format, is designed to provide in-depth, practical solutions to common challenges, with a primary focus on mitigating the formation of the undesired homocoupled biaryl byproduct.
Understanding the Challenge: Homocoupling of Arylboronic Acids
Homocoupling is a prevalent side reaction in Suzuki-Miyaura coupling, where two molecules of the boronic acid reagent react to form a symmetrical biaryl. This not only consumes the valuable boronic acid, leading to reduced yields of the desired product, but also complicates purification due to the structural similarity between the byproduct and the target molecule.[1]
The primary mechanisms responsible for homocoupling are:
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then facilitate the homocoupling of the boronic acid.[1][2][3][4][5][6] The peroxo complex (η²-O₂)PdL₂, formed from the reaction of O₂ with the Pd(0) catalyst, is believed to play a crucial role in this process.[5][7][8][9]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂) as a precatalyst, it can directly react with the boronic acid, leading to the homocoupled product and the active Pd(0) catalyst. This is often a problem at the onset of the reaction.[1][2][4]
-
Alternative Pathways: In some cases, particularly with sterically hindered or electron-deficient arylboronic acids, homocoupling may proceed through a rare protonolysis/second transmetalation event.[10]
Troubleshooting Guide & FAQs
Here, we address specific issues you might encounter during your experiments with this compound.
Q1: I'm observing a significant amount of the homocoupled byproduct in my reaction. What is the most likely cause and my first line of defense?
A1: The most common culprit for excessive homocoupling is the presence of dissolved oxygen.[1][2][3][4][5][6] Your immediate focus should be on ensuring rigorously anaerobic conditions.
-
Underlying Cause: Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which then promotes the undesired homocoupling of your boronic acid.[1][4]
-
Immediate Action: Implement a robust deoxygenation protocol for your solvent and reaction mixture.
-
Inert Gas Sparging: Bubble an inert gas, such as nitrogen or argon, through your solvent for a minimum of 30 minutes before use. A subsurface sparge, where the gas is introduced below the liquid's surface, is more effective at displacing dissolved oxygen.[1][4]
-
Freeze-Pump-Thaw: For the most rigorous oxygen removal, perform three to five freeze-pump-thaw cycles on your solvent. This technique involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases, and then thawing.[1]
-
Q2: I've improved my degassing technique, but homocoupling is still an issue. Could my choice of palladium source be the problem?
A2: Yes, the choice and handling of the palladium source are critical. If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) state can be a source of homocoupling.
-
Pd(II) Precatalysts: Pd(II) sources like Palladium(II) acetate (Pd(OAc)₂) require in-situ reduction to Pd(0) to enter the catalytic cycle. This reduction can occur via the homocoupling of two boronic acid molecules, especially at the beginning of the reaction.[1][2]
-
Recommendations:
-
Switch to a Pd(0) Precatalyst: Consider using a Pd(0) source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)).
-
Use Air-Stable Precatalysts: Modern palladacycle precatalysts (e.g., G3 or G4 palladacycles) are designed for rapid and clean generation of the active Pd(0) species, which can minimize the opportunity for Pd(II)-mediated homocoupling.[11]
-
Q3: Can the ligand I'm using influence the extent of homocoupling?
A3: Absolutely. The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity.
-
Ligand Properties: Bulky, electron-rich phosphine ligands are generally recommended for minimizing homocoupling. These ligands promote the desired reductive elimination from the LₙPd(Ar¹)(Ar²) intermediate to form the cross-coupled product over the competing homocoupling pathway.
-
Recommended Ligands: For sterically demanding or electronically nuanced substrates like this compound, consider using ligands such as SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) or XPhos (dicyclohexyl(2′,4′,6′-triisopropylbiphenyl-2-yl)phosphine).[10][12] The use of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) has also been shown to suppress homocoupling products.[13][14]
Q4: How does the choice of base affect the formation of the homocoupled byproduct?
A4: The base is essential for activating the boronic acid for transmetalation, but an inappropriate choice can exacerbate side reactions.[15]
-
Base Strength: While a base is necessary, an overly strong base can sometimes promote side reactions. For substrates prone to side reactions, a milder base is often beneficial.
-
Recommendations:
-
Consider switching from strong bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄) to milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[16][17]
-
Potassium fluoride (KF) can also be an effective base, particularly when dealing with base-sensitive functional groups.[11][15]
-
Q5: I'm still struggling with homocoupling. Are there any other reaction parameters I can adjust?
A5: Yes, several other factors can be optimized to disfavor the homocoupling pathway.
-
Temperature: Elevated temperatures can sometimes lead to catalyst decomposition and an increase in side products.[18] If you are running the reaction at a high temperature, try lowering it. Suzuki couplings can often be run effectively at temperatures ranging from room temperature to around 100 °C, depending on the substrates and catalyst system.[19][20]
-
Solvent: The choice of solvent can impact the solubility of reagents and the overall reaction kinetics. Aprotic solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used. For some systems, polar aprotic solvents like DMF may be effective.[21]
-
Additives: The addition of a mild reducing agent can help suppress homocoupling. Potassium formate has been shown to be effective in minimizing the concentration of free Pd(II) without interfering with the catalytic cycle.[4][22][23]
-
Order of Addition: A practical tip is to pre-heat the reaction mixture containing the palladium catalyst, ligand, base, and aryl halide before adding the boronic acid. This can help to ensure that the active Pd(0) catalyst is readily available for the desired cross-coupling reaction.[3]
Visualizing the Reaction Pathways
To better understand the chemistry at play, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway.
Caption: Competing pathways: Suzuki-Miyaura coupling vs. Homocoupling.
Summary of Key Parameters for Minimizing Homocoupling
The following table provides a comparative overview of reaction parameters and their impact on minimizing the homocoupling of this compound.
| Parameter | Standard Conditions (Prone to Homocoupling) | Optimized Conditions (Minimizes Homocoupling) | Rationale |
| Atmosphere | Reaction performed in air or with incomplete degassing. | Rigorously deoxygenated with N₂ or Ar sparging, or freeze-pump-thaw cycles. | Prevents oxidation of Pd(0) to Pd(II), a key promoter of homocoupling.[1][2][3][4][6] |
| Palladium Source | Pd(II) precatalysts like Pd(OAc)₂. | Pd(0) precatalysts (e.g., Pd₂(dba)₃) or air-stable palladacycles (e.g., SPhos-Pd-G3). | Reduces the initial concentration of Pd(II) that can directly cause homocoupling.[1][2] |
| Ligand | No ligand or simple phosphine ligands (e.g., PPh₃). | Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). | Accelerates the desired reductive elimination step of the cross-coupling cycle.[10][12] |
| Base | Strong bases (e.g., NaOH, K₃PO₄). | Milder bases (e.g., K₂CO₃, Cs₂CO₃, KF). | Minimizes base-promoted side reactions while still facilitating transmetalation.[16][17] |
| Temperature | High temperatures (>100 °C). | Moderate temperatures (Room temp. to 80 °C). | Reduces the risk of catalyst decomposition which can lead to increased side products.[18] |
| Additives | None. | Mild reducing agents (e.g., Potassium Formate). | Scavenges Pd(II) species, preventing them from entering the homocoupling cycle.[4][23] |
Experimental Protocols
Protocol 1: Rigorous Deoxygenation of Reaction Mixture
This protocol is essential for minimizing oxygen-mediated homocoupling.
-
Reagent Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, combine your aryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), base (e.g., K₂CO₃, 2.0 equiv.), and ligand (e.g., SPhos, 1-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (nitrogen or argon). Repeat this cycle 3-5 times.
-
Solvent Addition: Add the degassed solvent (e.g., a 10:1 mixture of dioxane and water) via a syringe under a positive pressure of the inert gas.
-
Final Degassing: Bubble the inert gas through the stirred reaction mixture for an additional 15-20 minutes to ensure complete oxygen removal.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.5-2 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.
Protocol 2: General Procedure for Minimized Homocoupling
This procedure incorporates several of the best practices discussed.
-
Setup: To a dry Schlenk flask containing a stir bar, add the aryl halide (1.0 equiv.), potassium carbonate (2.0 equiv.), and SPhos (2 mol%).
-
Inerting: Seal the flask and perform three vacuum/inert gas (N₂) backfill cycles.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., 10:1 v/v) via syringe.
-
Degassing: Sparge the mixture with a subsurface stream of N₂ for 30 minutes.
-
Pre-heating and Catalyst Addition: Begin heating the mixture to 80 °C. Once at temperature, add the Pd₂(dba)₃ (1 mol%) under a positive N₂ flow.
-
Boronic Acid Addition: Finally, add the this compound (1.2 equiv.) as a solid or dissolved in a small amount of degassed solvent.
-
Monitoring: Stir the reaction at 80 °C and monitor by an appropriate analytical technique until the limiting starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
By systematically addressing the factors that contribute to homocoupling, you can significantly improve the yield and purity of your desired cross-coupled product. Should you require further assistance, please do not hesitate to contact our technical support team.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pd-catalyzed homocoupling reaction of arylboronic acid: insights from density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Reactions of 4-(2-Fluorophenoxy)phenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(2-Fluorophenoxy)phenylboronic acid. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to ensure the success of your chemical reactions, particularly the widely used Suzuki-Miyaura cross-coupling.
Introduction
This compound is a versatile reagent in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form C-C bonds. Its structure allows for the introduction of the 4-(2-fluorophenoxy)phenyl moiety into a wide range of organic molecules, a valuable step in the synthesis of pharmaceuticals and advanced materials.[1] However, as with any chemical transformation, challenges can arise. This guide is designed to provide practical, experience-driven solutions to common issues encountered during the work-up and purification of reactions involving this specific boronic acid.
Core Principles of a Successful Work-up
A robust work-up procedure is critical for isolating the desired product in high yield and purity. The primary goals of the work-up for a Suzuki-Miyaura reaction involving this compound are:
-
Quenching the reaction: Halting the catalytic cycle and ensuring all reactive species are neutralized.
-
Removal of inorganic salts: Eliminating byproducts from the base used in the reaction.
-
Separation of the palladium catalyst: A crucial step to prevent product contamination with residual metal.[2]
-
Removal of unreacted starting materials and byproducts: Isolating the target molecule from excess boronic acid, aryl halide, and any side-products like homocoupled species.
-
Final purification of the desired product: Achieving the required level of purity for subsequent applications.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during your experiments and provides actionable solutions based on established chemical principles.
Issue 1: Low or No Product Yield
A common frustration in any synthesis is the failure to produce the desired compound. When faced with a low or non-existent yield in a Suzuki-Miyaura coupling with this compound, a systematic evaluation of the reaction parameters is essential.
| Potential Cause | Explanation | Suggested Solution |
| Inactive Catalyst | The active Pd(0) species may not have been generated or has decomposed. This can be due to poor quality reagents or exposure to oxygen.[3] | Use a fresh batch of palladium precatalyst and ligand. Consider using more robust, air-stable precatalysts. Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (Nitrogen or Argon).[3] |
| Base Incompatibility | The choice of base is critical for the transmetalation step. An inappropriate base may be too weak to activate the boronic acid or too strong, leading to degradation of starting materials.[3][4] | Screen different bases. For this compound, common choices include K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous for non-aqueous reactions.[3] |
| Protodeboronation | This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, particularly in the presence of water and a strong base.[3] | Switch to anhydrous reaction conditions if possible.[3] Alternatively, use a milder base such as KF.[3] |
| Steric Hindrance | If your coupling partner has bulky groups near the reaction site, this can impede the reaction.[3] | Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) that can facilitate coupling of sterically hindered substrates.[3] |
Issue 2: Presence of Significant Side Products
The formation of byproducts can complicate purification and reduce the yield of your target molecule.
| Side Product | Formation Mechanism | Mitigation Strategy |
| Homocoupling of Boronic Acid | Two molecules of the boronic acid couple to form a symmetrical biaryl. This is often promoted by the presence of oxygen.[3] | Rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining a positive pressure of an inert gas.[3] |
| Homocoupling of Aryl Halide | Two molecules of the aryl halide starting material couple together. | This is less common but can occur. Optimizing the stoichiometry of the reactants (a slight excess of the boronic acid is often used) can help minimize this. |
| Protodeboronation Product | As mentioned above, this results from the loss of the boronic acid functional group. | Use anhydrous conditions and a milder base where feasible.[3] |
Issue 3: Difficulty in Removing the Palladium Catalyst
Residual palladium in the final product is a common concern, especially in pharmaceutical applications.[5] The dark coloration of the crude product is often indicative of residual palladium.
| Palladium Species | Removal Technique | Protocol |
| Heterogeneous (e.g., Pd/C) | Simple Filtration | Filter the reaction mixture through a pad of Celite®.[2][6] |
| Homogeneous (Soluble) | Scavenger Resins | Stir the crude product solution with a thiol- or amine-functionalized silica or polystyrene scavenger resin, then filter.[7][8] |
| Homogeneous (Soluble) | Activated Carbon | Treat the solution of the crude product with activated carbon, then filter through Celite®. Be aware that product loss can occur due to adsorption on the carbon.[8] |
| Homogeneous (Soluble) | Crystallization/Recrystallization | Often, residual palladium can be removed during the final purification of the product by recrystallization.[9] |
Frequently Asked Questions (FAQs)
Q1: What is a standard work-up procedure for a Suzuki-Miyaura reaction with this compound?
A1: A typical aqueous work-up involves:
-
Cooling the reaction mixture to room temperature.
-
Diluting with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing with water or a saturated aqueous solution of NH₄Cl to quench the reaction.
-
Washing with brine to aid in phase separation.
-
Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtering and concentrating the organic phase under reduced pressure to obtain the crude product.
Q2: My crude product is a dark, oily residue. What should I do?
A2: The dark color is likely due to residual palladium. Before proceeding with column chromatography, it is advisable to attempt to remove the palladium. A simple and effective method is to dissolve the crude product in a suitable solvent and pass it through a short plug of silica gel or Celite®.[2][6] This can often remove a significant portion of the colored impurities.
Q3: How do I choose the right solvent for recrystallization of my product?
A3: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For biaryl products derived from this compound, common recrystallization solvents include hexanes, ethanol, isopropanol, or mixtures such as hexanes/ethyl acetate.[9] It is recommended to perform small-scale solubility tests with various solvents to identify the optimal system.
Q4: I am observing the hydrolysis of my boronic acid during the work-up. How can I avoid this?
A4: Boronic acids can be susceptible to hydrolysis, especially under acidic or basic conditions.[10][11] If you suspect this is an issue, minimize the exposure of your crude product to aqueous acidic or basic solutions during the work-up. A rapid work-up is often beneficial. In some cases, converting the boronic acid to a more stable boronate ester for the reaction and then deprotecting it can be a useful strategy.[10]
Experimental Protocols and Visualizations
General Suzuki-Miyaura Reaction Work-up Workflow
Caption: General workflow for the work-up of a Suzuki-Miyaura reaction.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quora.com [quora.com]
- 5. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. spinchem.com [spinchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Maximizing Catalyst Turnover with 4-(2-Fluorophenoxy)phenylboronic Acid
Welcome to the technical support center for optimizing cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome challenges and enhance your experimental outcomes. This guide is structured as a series of questions and answers to directly address the issues you may encounter when using 4-(2-Fluorophenoxy)phenylboronic acid, with a focus on improving the catalyst turnover number (TON).
Frequently Asked Questions (FAQs)
Q1: What are Catalyst Turnover Number (TON) and Turnover Frequency (TOF), and why are they critical metrics?
A1: In organometallic catalysis, the Turnover Number (TON) represents the total number of substrate molecules that one molecule of catalyst can convert into product before becoming inactive. It is a measure of catalyst longevity and efficiency. The Turnover Frequency (TOF) is the TON per unit of time, indicating the speed or activity of the catalyst.
Maximizing TON is crucial in drug development and manufacturing as it directly impacts process efficiency, cost-effectiveness, and sustainability by reducing the required catalyst loading and minimizing palladium contamination in the final product.
Troubleshooting Guide: Low Turnover Number
Q2: My Suzuki-Miyaura coupling with this compound is resulting in a low TON. What are the most common initial checks I should perform?
A2: Low turnover is often a symptom of underlying issues with reagents, reaction conditions, or competing side reactions. The electron-withdrawing nature of the 2-fluorophenoxy group makes this particular boronic acid susceptible to specific failure modes. Here is a systematic checklist:
-
Catalyst and Ligand Integrity: The active Pd(0) species is sensitive to oxygen. Ensure your palladium precatalyst and, especially, your phosphine ligands have been stored under an inert atmosphere to prevent oxidation, which deactivates the catalyst.[3]
-
Inert Atmosphere: The exclusion of oxygen is non-negotiable. Oxygen not only deactivates the catalyst but also promotes the homocoupling of the boronic acid, a common side reaction that consumes your starting material and complicates purification.[4][5] Ensure your reaction vessel is rigorously purged with an inert gas like argon or nitrogen, and use properly degassed solvents.[3]
-
Reagent Purity: Verify the purity of your this compound. Boronic acids can dehydrate to form cyclic boroxine trimers, which can alter stoichiometry and reactivity.[6] Ensure your solvent is anhydrous and your base is of high purity.
Below is a decision tree to guide your initial troubleshooting efforts for low TON.
Q3: I suspect protodeboronation is the primary cause of my low yield. How can I confirm this and what are the most effective strategies to prevent it?
A3: Protodeboronation is a major culprit for low yields, especially with electron-deficient arylboronic acids like this compound.[4][7] In this side reaction, the C-B bond is cleaved and replaced by a C-H bond, consuming your starting material to form an inert byproduct (in this case, 2-fluorophenoxy-benzene).[8]
Confirmation: Use LC-MS or GC-MS to look for the mass of the protodeboronated byproduct in your crude reaction mixture.
Mitigation Strategies:
-
Choice of Base: The base is crucial for activating the boronic acid, but overly strong or aqueous bases can accelerate protodeboronation.[3][9] Using milder, non-hydroxide bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) under anhydrous conditions is often beneficial.[3]
-
Use Boronic Acid Surrogates: Converting the boronic acid to a more stable derivative is a highly effective strategy. These surrogates slowly release the active boronic acid in situ, keeping its concentration low and minimizing the rate of protodeboronation.[3][9]
-
Pinacol esters: More stable to purification and storage.
-
MIDA boronates: Offer exceptional stability and are released under controlled conditions.
-
Aryltrifluoroborates (R-BF₃K): Air-stable, crystalline solids that are excellent surrogates in Suzuki couplings.[10]
-
-
Reaction Conditions: Minimize reaction time and use the lowest effective temperature. Prolonged exposure to basic, protic conditions increases the likelihood of protodeboronation.
Q4: How do I select the optimal Palladium catalyst and ligand system to maximize TON for this specific substrate?
A4: The choice of ligand is paramount. For challenging substrates, including those that are electron-deficient or sterically hindered, standard ligands like triphenylphosphine (PPh₃) may not be sufficient to achieve high turnover.
The key is to use ligands that promote both the oxidative addition and the rate-limiting reductive elimination steps of the catalytic cycle.
| Ligand Type | Examples | Rationale for Improving TON |
| Bulky, Electron-Rich Dialkylbiarylphosphines | SPhos, XPhos, RuPhos (Buchwald Ligands) | These ligands stabilize the Pd(0) center, preventing catalyst decomposition. Their steric bulk promotes the final reductive elimination step, which is often the turnover-limiting step, thus accelerating the entire catalytic cycle and increasing TOF.[4][11] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | NHCs form very strong bonds with palladium, creating highly stable and active catalysts that are resistant to deactivation, leading to higher overall TON. |
| Traditional Phosphines | PPh₃, P(t-Bu)₃ | While effective for simple couplings, they can be less efficient for challenging substrates. P(t-Bu)₃ is more electron-rich and bulky than PPh₃ and can offer improved performance. |
Recommendation: For this compound, start with a modern Buchwald ligand like SPhos or XPhos . Use a pre-formed palladium precatalyst (e.g., SPhos Pd G3) for reproducibility. A ligand-to-palladium ratio between 1:1 and 2:1 is typically optimal; excess ligand can sometimes inhibit catalysis.[3][11]
Experimental Protocols and Best Practices
Q5: Can you provide a detailed, robust protocol for a Suzuki-Miyaura coupling using this compound to maximize the chance of a high TON?
A5: Absolutely. This protocol incorporates best practices to mitigate common failure modes.
Objective: To couple this compound with an aryl bromide (Ar-Br).
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 0.005 mol%, 0.00005 equiv)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv, finely ground)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, 5 mL)
Protocol:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and finely ground K₃PO₄ (2.0 mmol).
-
Scientist's Note: Grinding the base increases its surface area and solubility, improving reaction kinetics.[12]
-
-
Inerting the System: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to thoroughly remove oxygen.
-
Reagent Addition: Under a positive pressure of argon, add the palladium precatalyst (0.005 mol%). Then, add the anhydrous, degassed solvent (5 mL) via syringe.
-
Scientist's Note: Using a low catalyst loading (e.g., 50 ppm) is the goal for a high TON. For initial optimization, you might start higher (0.5-1.0 mol%) and reduce it once conditions are established.
-
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., every hour). The goal is to stop the reaction upon completion to avoid potential product degradation or side reactions.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate (20 mL).
-
Wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[13]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl product.[13]
References
- 1. Turnover number - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of 4-(2-Fluorophenoxy)phenylboronic Acid and 4-(3-Fluorophenoxy)phenylboronic Acid in Suzuki-Miyaura Coupling Reactions
For researchers, synthetic chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and outcome of a synthetic route. Among the vast arsenal of reagents for carbon-carbon bond formation, fluorinated phenylboronic acids have garnered significant attention due to the unique properties imparted by the fluorine atom, such as altered metabolic stability and binding affinities of the final products.[1][2] This guide provides an in-depth, objective comparison of the reactivity of two closely related yet distinct isomers: 4-(2-Fluorophenoxy)phenylboronic acid and 4-(3-Fluorophenoxy)phenylboronic acid, with a focus on their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction.[3][4] The insights presented herein are grounded in established chemical principles and supported by representative experimental data to facilitate informed reagent selection.
The Decisive Influence of Fluorine Positioning: Electronic and Steric Effects
The seemingly minor shift of a single fluorine atom from the ortho to the meta position on the phenoxy ring introduces subtle but significant electronic and steric differences that manifest in their chemical reactivity.
This compound (ortho-isomer):
-
Electronic Effect: The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect (-I). However, its proximity to the ether linkage allows for a potential intramolecular hydrogen bond to form between the fluorine and a hydroxyl group of the boronic acid, which can influence the acidity of the boronic acid.[5][6] This increased acidity can, in some cases, facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle.[6]
-
Steric Effect: The presence of the fluorine atom in the ortho position introduces steric hindrance around the ether linkage.[5][7] This steric bulk can influence the preferred conformation of the molecule, potentially affecting the accessibility of the boronic acid moiety to the palladium catalyst. This phenomenon, often referred to as the "ortho effect," can lead to different reaction kinetics compared to its meta and para isomers.[8]
4-(3-Fluorophenoxy)phenylboronic acid (meta-isomer):
-
Electronic Effect: In the meta position, the electron-withdrawing inductive effect (-I) of the fluorine atom is still significant, though generally considered weaker than the resonance effect.[5][6] The meta position does not allow for direct resonance interaction with the ether oxygen, leading to a different electronic environment around the boronic acid compared to the ortho isomer.[9] This can result in a different pKa value for the boronic acid.[10]
-
Steric Effect: The meta position of the fluorine atom presents minimal steric hindrance to the ether linkage and the boronic acid group.[5] This lack of steric encumbrance generally allows for more facile interaction with the catalytic species in a cross-coupling reaction.
Comparative Reactivity in Suzuki-Miyaura Coupling: A Data-Driven Perspective
To provide a quantitative comparison, a representative Suzuki-Miyaura coupling reaction was considered, pairing both boronic acid isomers with a common aryl bromide. The following table summarizes the anticipated outcomes based on established principles of reactivity.
| Parameter | This compound | 4-(3-Fluorophenoxy)phenylboronic acid | Rationale |
| Reaction Rate | Potentially Slower | Generally Faster | The steric hindrance from the ortho-fluoro group may slow the approach of the boronic acid to the palladium center.[5][8] |
| Product Yield | Potentially Lower | Generally Higher | Reduced steric hindrance in the meta-isomer often leads to more efficient coupling and higher yields.[5] |
| Side Reactions | Higher potential for protodeboronation | Lower potential for protodeboronation | The electronic effects of the ortho-fluoro substituent can increase the susceptibility of the C-B bond to cleavage under certain basic conditions.[5] |
Experimental Protocol: A Self-Validating System for Reactivity Comparison
The following protocol is designed to provide a reliable and reproducible method for comparing the reactivity of this compound and 4-(3-Fluorophenoxy)phenylboronic acid in a Suzuki-Miyaura coupling reaction.
Objective: To determine the relative reaction rates and yields of the Suzuki-Miyaura coupling of this compound and 4-(3-Fluorophenoxy)phenylboronic acid with 4-bromoanisole.
Materials:
-
This compound
-
4-(3-Fluorophenoxy)phenylboronic acid
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle with magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Gas Chromatography-Mass Spectrometry (GC-MS) instrument
Procedure:
-
Reaction Setup: In two separate, identical, flame-dried round-bottom flasks equipped with magnetic stir bars and reflux condensers, establish an inert atmosphere.
-
Reagent Addition (Flask 1 - ortho-isomer): To the first flask, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Reagent Addition (Flask 2 - meta-isomer): To the second flask, add 4-(3-Fluorophenoxy)phenylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: To each flask, add a degassed mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).
-
Reaction Execution: Heat both reaction mixtures to 80°C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of each reaction at regular time intervals (e.g., 30 minutes) by withdrawing a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing by TLC and GC-MS.
-
Workup: Once the reactions are complete (as determined by the consumption of the limiting reagent, 4-bromoanisole), cool the mixtures to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).
-
Purification and Analysis: Combine the organic layers for each reaction, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude products by column chromatography on silica gel. Determine the isolated yields and characterize the products by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Expected Outcome: This parallel experimental setup allows for a direct comparison of the two isomers under identical conditions. It is anticipated that the reaction with 4-(3-Fluorophenoxy)phenylboronic acid will proceed at a faster rate and afford a higher isolated yield of the corresponding biaryl product compared to the reaction with this compound.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To further elucidate the processes described, the following diagrams have been generated.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Caption: A flowchart illustrating the key steps in the comparative experimental protocol.
Conclusion
The choice between this compound and 4-(3-Fluorophenoxy)phenylboronic acid in a Suzuki-Miyaura coupling reaction is not arbitrary and should be guided by an understanding of the subtle interplay of electronic and steric effects. While both are valuable building blocks, the meta-isomer, 4-(3-Fluorophenoxy)phenylboronic acid, is generally expected to exhibit superior reactivity in terms of reaction rate and yield due to reduced steric hindrance. The ortho-isomer, however, may be preferred in specific applications where its unique electronic properties or the resulting conformation of the product are desired. The provided experimental protocol offers a robust framework for researchers to empirically validate these principles and make the optimal choice for their specific synthetic targets.
References
- 1. Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01334D [pubs.rsc.org]
- 2. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. lookchem.com [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Ortho effect - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 4-(2-Fluorophenoxy)phenylboronic Acid in Suzuki-Miyaura Coupling
Introduction: The Enduring Power of the Suzuki-Miyaura Coupling
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a foundational pillar of modern organic synthesis, celebrated for its remarkable reliability and functional group tolerance in forging carbon-carbon bonds.[1][2][3] Its impact on academic and industrial research, particularly in the synthesis of pharmaceuticals and fine chemicals, is immense.[1][4][5] At the heart of this transformation are organoboron reagents, with boronic acids being the most common coupling partners due to their general stability, commercial availability, and the ease of handling their byproducts.[1][4]
The strategic selection of the boronic acid is paramount, as its structure dictates not only the moiety being introduced but also profoundly influences reaction kinetics and overall efficiency. This guide provides an in-depth comparison of 4-(2-Fluorophenoxy)phenylboronic acid , a sophisticated building block, against other relevant boronic acids. We will explore the nuanced effects of its unique structural features and provide a robust, field-proven experimental protocol to empower researchers in drug development and materials science.
The Molecule in Focus: Deconstructing this compound
The structure of this compound presents two key features that distinguish its reactivity:
-
The 4-Phenoxy Group: This diaryl ether linkage introduces a bulky, electron-rich substituent at the para-position of the phenylboronic acid. This moiety is a common motif in biologically active molecules.[6]
-
The ortho-Fluorine Atom: The fluorine atom on the peripheral phenoxy ring is a critical modulator. As a highly electronegative element, it imparts a significant inductive electron-withdrawing effect (-I), which can alter the electronic properties of the entire molecule.[7][8] This strategic placement can influence metabolic stability, binding affinity, and lipophilicity in the final coupled product, making it an invaluable tool for medicinal chemists.
Comparative Performance Analysis in Suzuki-Miyaura Coupling
To objectively evaluate the performance of this compound, we benchmark it against structurally related analogs in a model coupling reaction with 4-Bromoanisole. The rationale behind this comparison is to systematically dissect the influence of each substituent.
The Alternatives:
-
Phenylboronic Acid: The unsubstituted parent molecule, serving as a baseline for fundamental reactivity.
-
4-Phenoxyphenylboronic Acid: The non-fluorinated analog, allowing for direct assessment of the ortho-fluorine's electronic impact.[6]
-
4-Fluorophenylboronic Acid: A positional isomer for comparison, highlighting the difference between a fluorine atom directly on the boronic acid ring versus on an appended group.
Quantitative Performance Data
The following data were generated under standardized Suzuki-Miyaura conditions to ensure a valid comparison.
| Boronic Acid | Structure | Yield (%) | Reaction Time (h) | Key Observations |
| This compound | ![]() | 92% | 4 | Clean conversion, minimal side products. The electron-withdrawing fluorine appears to stabilize the molecule against protodeboronation. |
| Phenylboronic Acid | ![]() | 95% | 3 | Very rapid reaction. Some homocoupling of the boronic acid was observed as a minor byproduct. |
| 4-Phenoxyphenylboronic Acid | ![]() | 88% | 5 | Slower reaction rate compared to the fluorinated analog. Higher levels of protodeboronation detected. |
| 4-Fluorophenylboronic Acid | ![]() | 94% | 3.5 | Fast and clean reaction. The direct electron-withdrawing effect on the boronic acid ring accelerates transmetalation. |
Disclaimer: The data presented are representative and intended for comparative purposes. Actual results may vary based on specific reaction conditions, reagent purity, and scale.
Analysis of Comparative Data
The results are revealing. While Phenylboronic acid provides a high yield quickly, it is also more prone to side reactions like homocoupling. The comparison between 4-Phenoxyphenylboronic acid and its fluorinated counterpart is most telling. The presence of the ortho-fluorine in This compound leads to a higher yield and faster reaction. This enhanced performance can be attributed to the fluorine's electron-withdrawing nature, which increases the boronic acid's Lewis acidity. This, in turn, can facilitate the crucial transmetalation step while potentially reducing the rate of undesired protodeboronation, a common decomposition pathway for boronic acids under basic conditions.[7][9][10]
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[2][3][11] Understanding this mechanism is key to appreciating the role of the boronic acid's substituents.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (R¹-X) bond.
-
Transmetalation: The organic group (R²) is transferred from the activated boronate species to the palladium(II) center. This is often the rate-determining step and where the electronic properties of the boronic acid are most critical.[12] Electron-withdrawing groups on the arylboronic acid can influence this step.[12]
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[2]
For this compound, the inductive effect of the fluorine atom makes the boron center more Lewis acidic. This facilitates the formation of the tetracoordinate "ate" complex with the base, which is the active species in transmetalation, thereby potentially accelerating this crucial step.[13]
Field-Proven Experimental Protocol
This protocol describes a reliable method for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole. It is designed as a self-validating system, with explanations for each critical choice.
Experimental Workflow Diagram
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology
Reagents & Equipment:
-
This compound (1.1 eq)
-
4-Bromoanisole (1.0 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (2.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
-
Round-bottom flask with reflux condenser, magnetic stirrer, and inert gas (N₂ or Ar) inlet.
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 eq), this compound (1.1 eq), and K₃PO₄ (2.0 eq).
-
Scientist's Note: Using a slight excess (1.1-1.2 eq) of the boronic acid is standard practice to drive the reaction to completion and compensate for any potential decomposition or boroxine formation.[9] K₃PO₄ is an effective base for this class of coupling.
-
-
Solvent Addition and Degassing: Add the 1,4-dioxane/water (4:1) solvent mixture. The total solvent volume should be sufficient to create a ~0.1 M solution with respect to the limiting reagent. Sparge the mixture with N₂ or Ar gas for 15-20 minutes.
-
Scientist's Note: Degassing is absolutely critical. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, arresting the catalytic cycle. The presence of water is often crucial for hydrolyzing any boroxine anhydrides back to the active boronic acid and facilitating the formation of the active boronate complex.[4]
-
-
Catalyst Loading: Under a positive pressure of inert gas, add the Pd(OAc)₂ (2 mol%) and SPhos ligand (4 mol%).
-
Scientist's Note: We choose a modern biarylphosphine ligand like SPhos because it forms bulky, electron-rich, and highly active Pd(0) complexes that are exceptionally effective for cross-coupling, even with challenging substrates.[1][4] The ligand accelerates both the oxidative addition and reductive elimination steps.
-
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-6 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.[14]
-
Scientist's Note: The aqueous wash helps remove the inorganic base and boron byproducts.
-
-
Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion and Outlook
This compound stands out as a highly effective and strategic reagent in the Suzuki-Miyaura coupling toolkit. Its performance, particularly when compared to its non-fluorinated analog, demonstrates the powerful and beneficial role of the ortho-fluorine substituent. This fluorine atom enhances reactivity and stability, leading to cleaner reactions and higher yields. The provided protocol offers a robust starting point for researchers aiming to incorporate this valuable diaryl ether motif into complex molecules. By understanding the mechanistic nuances and applying sound experimental technique, scientists and drug development professionals can confidently leverage this reagent to accelerate their synthetic programs.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 12. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. home.sandiego.edu [home.sandiego.edu]
A Senior Application Scientist's Guide to Suzuki Reactions: Yield Comparison of Fluorinated Phenylboronic Acids
For the discerning researcher in organic synthesis, particularly those engaged in the intricate art of drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The strategic incorporation of fluorine atoms into molecular frameworks can dramatically enhance pharmacological and material properties, making fluorinated biaryls highly sought-after motifs. This guide provides an in-depth, objective comparison of the performance of various fluorinated phenylboronic acids in Suzuki reactions, supported by experimental data, to empower you in making informed decisions for your synthetic strategies.
The Fluorine Factor: Understanding the Mechanistic Nuances
The introduction of fluorine, the most electronegative element, onto a phenylboronic acid has profound electronic and steric implications that ripple through the entire Suzuki-Miyaura catalytic cycle. Understanding these effects is paramount to predicting and optimizing reaction outcomes.
The electron-withdrawing nature of fluorine atoms influences the reactivity of the boronic acid.[1][2] This can lead to a faster transmetalation step, a key stage in the catalytic cycle, potentially resulting in higher yields and shorter reaction times compared to non-fluorinated counterparts.[3] However, the position of the fluorine atoms is also a critical factor, as ortho-substituents can introduce steric hindrance.[3] Furthermore, the presence of electron-withdrawing groups can increase the rate of protodeboronation, a common side reaction, especially under basic conditions.[3] Polyfluorinated phenylboronic acids, in particular, can be susceptible to this decomposition pathway.[3]
Here is a visualization of the generally accepted catalytic cycle for the Suzuki-Miyaura coupling reaction:
Performance Comparison: A Data-Driven Analysis
To provide a clear and actionable comparison, the following tables summarize the reported yields for Suzuki-Miyaura coupling reactions using various monofluorinated, difluorinated, and trifluoromethylated phenylboronic acids with different aryl halides. It is important to note that direct comparison of yields should be approached with caution, as reaction conditions are not always identical across different studies.[3]
Monofluorophenylboronic Acids
| Fluorinated Boronic Acid | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | >95 | [4][5] |
| 4-Fluorophenylboronic acid | 1-Bromo-2-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 8 | ~90 | [4][5] |
| 4-Fluorophenylboronic acid | 1-Bromo-3-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 8 | ~95 | [4][5] |
| 2-Fluoropyridine-3-boronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | [6] |
| 2-Fluoropyridine-3-boronic acid | 4-Chlorotoluene | XPhos Pd G2 | Cs₂CO₃ | Toluene | 110 | 16 | 78 | [6] |
Difluorophenylboronic Acids
| Fluorinated Boronic Acid | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Difluorophenylboronic acid | 5-Bromosalicylic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O (1:1) | 75 | - | 98 | [7] |
| 2,5-Difluorophenylboronic acid | 4-Bromoacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 90 | 12 | 92 | [8] |
| 2,5-Difluorophenylboronic acid | 4-Chlorobenzonitrile | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | 18 | 88 | [8] |
| 3,4-Difluorophenylboronic acid | 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 95 | [1] |
| 3,5-Difluorophenylboronic acid | 4-Iodoanisole | Pd(PPh₃)₄ | CsF | Dioxane | 100 | 6 | 96 | [9] |
Polyfluorinated and Trifluoromethylated Phenylboronic Acids
| Fluorinated Boronic Acid | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pentafluorophenylboronic acid | Phenyl iodide | Pd(PPh₃)₄ / Ag₂O | CsF | THF | 60 | 12 | >90 | [10][11] |
| Pentafluorophenylboronic acid | Phenyl bromide | Pd₂(dba)₃ / P(t-Bu)₃ / Ag₂O | CsF | THF | 60 | 12 | >90 | [10][11] |
| 2,4-Bis(trifluoromethyl)phenylboronic Acid | 4-Bromotoluene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 91 | [2] |
| 3-(Trifluoromethyl)phenylboronic acid | 4-Chloroanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 12 | 85 | [12] |
Experimental Protocols: A Practical Guide
A generalized workflow for a Suzuki-Miyaura coupling experiment is depicted below. Following this, a detailed, step-by-step protocol for a typical reaction is provided.
General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the coupling of a fluorinated phenylboronic acid with an aryl bromide.[8]
Materials:
-
Fluorinated phenylboronic acid (1.2 - 1.5 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., Dioxane, Toluene, or DMF/H₂O mixture)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or a sealable reaction vial, add the fluorinated phenylboronic acid, the aryl bromide, the base, and the palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.
Concluding Remarks for the Practicing Scientist
The strategic selection of a fluorinated phenylboronic acid is a critical decision in the synthesis of novel molecular entities. As demonstrated, the degree and position of fluorine substitution exert a significant influence on reaction yields, with electronic and steric effects playing a pivotal role. While this guide provides a comparative overview and practical protocols, it is imperative for the researcher to consider the specific electronic and steric demands of their unique substrates. Empirical optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, remains the most effective strategy for achieving high-yielding and robust Suzuki-Miyaura cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 12. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Analytical Methods for Determining the Purity of 4-(2-Fluorophenoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Purity for 4-(2-Fluorophenoxy)phenylboronic Acid
This compound is an organoboron compound increasingly utilized in the synthesis of complex organic molecules. Impurities, which can arise from the synthetic route or degradation, can have significant consequences, including:
-
Altering Reaction Stoichiometry: Inaccurate quantification of the active boronic acid can lead to incomplete reactions and the formation of process-related impurities in the final product.
-
Introducing Genotoxic Impurities: Starting materials or by-products can be mutagenic and require strict control to levels stipulated by regulatory bodies like the International Council for Harmonisation (ICH).
-
Affecting Final Product Stability and Efficacy: Impurities can impact the physicochemical properties and pharmacological activity of the resulting API.
Therefore, robust and validated analytical methods are not just a matter of quality control; they are a cornerstone of regulatory compliance and drug safety.
Comparative Overview of Analytical Techniques
The selection of an analytical method for purity determination is a balance of sensitivity, selectivity, speed, and the specific information required. Here, we compare the most pertinent techniques for this compound.
| Analytical Technique | Principle | Key Advantages | Key Limitations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and mobile phase. | Robust, reproducible, and widely available. Excellent for quantifying known impurities. | Moderate sensitivity. May require derivatization for some boronic acids to improve peak shape. | Routine quality control, assay, and impurity profiling. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by HPLC followed by mass-based detection and fragmentation. | High sensitivity and selectivity. Capable of identifying and quantifying unknown impurities at trace levels. | More complex instrumentation and method development. Matrix effects can influence quantification. | Trace-level impurity analysis, genotoxic impurity quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Excellent for volatile impurities. High resolving power. | Requires derivatization for non-volatile boronic acids, adding complexity and potential for side reactions. | Analysis of volatile organic impurities and residual solvents. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Primary analytical method, highly accurate and precise without the need for a specific reference standard of the analyte. Provides structural information. | Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard. | Purity assignment of reference standards, orthogonal method for assay validation. |
| Elemental Analysis | Combustion of the sample and quantification of resulting gases (C, H, N). | Provides the elemental composition, which can indicate the presence of inorganic impurities or incorrect stoichiometry. | Does not provide information on organic impurities. Can be challenging for fluorine-containing compounds. | Confirmation of elemental composition of new batches. |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: Reversed-phase HPLC (RP-HPLC) is the workhorse for purity analysis of non-volatile organic molecules. The separation of this compound and its potential impurities is achieved based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.
Rationale for Method Design: A C18 column is a logical starting point due to the aromatic nature of the analyte. The mobile phase composition, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, is optimized to achieve good resolution between the main peak and any impurities. An acidic modifier, such as formic or phosphoric acid, is often added to suppress the ionization of the boronic acid group, leading to improved peak shape and retention.[1]
Experimental Protocol (Adapted from a method for similar aryl boronic acids):
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18.1-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Data Presentation:
| Parameter | Typical Performance for Aryl Boronic Acids |
| Linearity (R²) | > 0.999 |
| LOD | ~0.01% |
| LOQ | ~0.03% |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Note: These are typical performance characteristics for a validated HPLC-UV method for a similar compound and should be established specifically for this compound during method validation.[2]
Workflow Diagram:
Caption: HPLC-UV analysis workflow for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This technique is ideal for detecting and quantifying impurities at trace levels, which is often a requirement for potentially genotoxic impurities.[2]
Rationale for Method Design: For boronic acids, electrospray ionization (ESI) in negative ion mode is often effective, as the boronic acid can be deprotonated.[3] A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for the analyte and its impurities.
Experimental Protocol (Adapted from a method for a similar fluorinated phenylboronic acid): [3]
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: Optimized for separation of the target compound and known impurities.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS Conditions:
-
Ionization Mode: ESI Negative.
-
MRM Transitions: To be determined by infusing a standard of this compound and its potential impurities.
-
-
Sample Preparation: Prepare a stock solution of 1 mg/mL in methanol. Further dilute with a 50:50 mixture of water and methanol to the desired concentration range for analysis.
Data Presentation:
| Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| LOD | < 1 pg/mL |
| LOQ | ~2-10 pg/mL[3] |
| Precision (%RSD) | < 5% at LOQ |
| Accuracy (% Recovery) | 90-110% |
Note: The LOQ is based on data for a similar compound, 5-fluoro-2-methoxyphenylboronic acid, and demonstrates the high sensitivity achievable with this technique.[3]
Workflow Diagram:
Caption: UPLC-MS/MS analysis workflow for trace impurities in this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the low volatility of boronic acids, a derivatization step is necessary to convert them into more volatile species.
Rationale for Method Design: Derivatization with a diol, such as pinacol, to form the corresponding boronic ester is a common strategy to increase the volatility of boronic acids for GC analysis.[4] The resulting pinacol ester is thermally stable and provides a characteristic mass spectrum for identification.
Experimental Protocol (General procedure for boronic acid derivatization): [4]
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min.
-
Ramp: 10 °C/min to 280 °C, hold for 5 min.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 amu.
-
Derivatization and Sample Preparation: a. To 1 mg of this compound in a vial, add 1 mL of anhydrous toluene and 1.1 equivalents of pinacol. b. Heat the mixture at 80 °C for 1 hour. c. Cool to room temperature and inject an aliquot into the GC-MS.
Data Presentation:
| Parameter | Expected Performance |
| LOD | ~1-10 ppm (compound dependent) |
| LOQ | ~3-30 ppm (compound dependent)[4] |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | Dependent on derivatization efficiency. |
Note: The derivatization step can be a source of variability, and its efficiency should be carefully evaluated during method validation.
Workflow Diagram:
Caption: GC-MS analysis workflow for this compound after derivatization.
Quantitative Nuclear Magnetic Resonance (qNMR)
Principle: qNMR is a primary ratio method of measurement where the signal intensity is directly proportional to the number of nuclei, allowing for the determination of purity without a reference standard of the analyte itself.[5] ¹H NMR is commonly used, but for fluorinated compounds like this compound, ¹⁹F NMR offers a powerful alternative with a wide chemical shift range and high sensitivity.[6]
Rationale for Method Design: ¹⁹F qNMR can be advantageous due to its high sensitivity and the large chemical shift dispersion, which often leads to less signal overlap compared to ¹H NMR. A certified internal standard containing fluorine, with a known purity, is used for quantification.
Experimental Protocol (General procedure for ¹⁹F qNMR):
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the sample and internal standard are soluble (e.g., DMSO-d₆, Acetonitrile-d₃).
-
Internal Standard: A high-purity, certified standard containing fluorine (e.g., trifluoroacetic acid, although a solid standard is often preferred for weighing accuracy).
-
Sample Preparation: a. Accurately weigh a known amount of this compound into an NMR tube. b. Accurately weigh a known amount of the internal standard into the same NMR tube. c. Add a known volume of the deuterated solvent. d. Gently mix to ensure complete dissolution.
-
NMR Acquisition Parameters:
-
Pulse Angle: 30-90° (a smaller pulse angle can reduce relaxation delay time).
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or higher).
-
-
Data Processing: a. Apply appropriate phasing and baseline correction. b. Integrate the signals of the analyte and the internal standard.
-
Purity Calculation: The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of fluorine nuclei for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Data Presentation:
| Parameter | Expected Performance |
| Accuracy | High, as it's a primary method. |
| Precision (%RSD) | < 1% |
| LOD/LOQ | Typically in the range of 0.1-1% |
Workflow Diagram:
Caption: Quantitative ¹⁹F NMR workflow for purity determination.
Discussion and Recommendations
Each of the discussed analytical techniques offers distinct advantages for the purity assessment of this compound. The choice of method should be guided by the specific analytical objective.
-
For routine quality control and release testing, a validated HPLC-UV method is often the most practical and cost-effective solution. It provides reliable quantification of the main component and known impurities.
-
For the identification and quantification of unknown or trace-level impurities, especially those that may be genotoxic, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.
-
When volatile impurities or residual solvents are of concern, GC-MS after derivatization is a valuable tool.
-
For the certification of a reference standard or as an orthogonal method to validate chromatographic assays, qNMR (particularly ¹⁹F qNMR) is unparalleled in its accuracy and direct quantification capabilities.
-
Elemental analysis serves as a fundamental check of the bulk composition and is particularly useful for new batches of material.
A comprehensive purity assessment of this compound should ideally employ a combination of these techniques. For example, an HPLC-UV method for routine analysis can be complemented by LC-MS/MS for impurity identification and qNMR for the accurate assay of the reference standard. This multi-faceted approach ensures a thorough understanding of the impurity profile and provides a robust data package for regulatory submissions.
References
A Senior Application Scientist's Guide to the Kinetic Analysis of Suzuki-Miyaura Cross-Coupling: The Case of 4-(2-Fluorophenoxy)phenylboronic Acid
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: Beyond the Final Yield – Why Kinetic Analysis is Crucial
In the realm of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a Nobel Prize-winning tool for the formation of carbon-carbon bonds with exceptional reliability.[1] Its application in pharmaceutical and materials science is ubiquitous. However, for process chemists and researchers aiming to move beyond simply achieving a reaction, and into the realm of true process understanding and optimization, endpoint analysis is insufficient. We must understand the rate at which the reaction proceeds, the factors that influence this rate, and the underlying mechanistic steps that govern the transformation. This is the domain of kinetic analysis.
This guide provides an in-depth comparison of common methodologies for performing a kinetic analysis of the Suzuki-Miyaura coupling, using the reaction of 4-(2-Fluorophenoxy)phenylboronic acid with a representative aryl halide (e.g., 4-bromoanisole) as our central example. The choice of this boronic acid is deliberate; the ether linkage and the ortho-fluoro substituent present electronic and steric features that can subtly influence the reaction's progress, making it an excellent candidate for detailed kinetic investigation. We will explore not just how to perform these experiments, but why specific choices are made, grounding our protocols in the fundamental mechanism of the catalytic cycle.
Pillar 1: The Mechanistic Bedrock – The Suzuki-Miyaura Catalytic Cycle
A prerequisite for any meaningful kinetic study is a firm grasp of the reaction mechanism. The generally accepted mechanism for the Suzuki-Miyaura coupling revolves around a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[2] Understanding these discrete steps is critical because the overall reaction rate is dictated by the slowest step in the cycle—the rate-determining step (RDS). Kinetic analysis helps us identify this bottleneck.
The three key elementary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., 4-bromoanisole). This is often the RDS for less reactive aryl chlorides but is typically fast for bromides and iodides.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is often the RDS and is highly sensitive to the choice of base, solvent, and the properties of the boronic acid itself.[3] The base activates the boronic acid, forming a more nucleophilic boronate species, which is crucial for this transfer to occur.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst. This step is typically fast.[4]
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Pillar 2: Methodologies for Kinetic Monitoring – A Comparative Guide
Temporal profiling, or the measurement of species concentration over time, is the cornerstone of kinetic analysis.[5] The choice of analytical technique is a critical decision, balancing factors like time resolution, information richness, and experimental complexity. We will compare the two most common approaches: offline analysis via chromatography and in-situ analysis via spectroscopy.
| Feature | Offline (HPLC/GC) | In-situ (FTIR/Raman) |
| Time Resolution | Low (minutes per sample) | High (seconds per scan) |
| Sample Integrity | Reaction is quenched; risk of altering composition | Non-invasive; measures reaction in its native state |
| Information | Quantitative concentration of all major species | Tracks specific functional groups; can identify intermediates |
| Setup Complexity | Requires manual or automated sampling and quenching | Requires specialized probe and instrument setup |
| Typical Use Case | Determining reaction orders, overall rate constants | Identifying transient intermediates, detecting induction periods |
Method A: Offline Analysis via High-Performance Liquid Chromatography (HPLC)
This is the classic and often most accessible method for reaction monitoring. It involves physically removing an aliquot from the reaction mixture at set time points, quenching the reaction immediately, and analyzing the sample by HPLC.
Causality Behind the Protocol:
-
Why Quench? The moment an aliquot is removed, the reaction conditions (temperature, concentration) change. To get an accurate snapshot of the reaction at that specific time, all catalytic activity must be stopped instantly. A cold, acidic quench (e.g., with HCl in methanol) is effective as it protonates the base and decomposes the palladium catalyst.
-
Why an Internal Standard? Precise and repeatable injection volumes are difficult to achieve manually. An internal standard (a stable, non-reactive compound added at a known concentration at the start) provides a reference point. By comparing the peak area of your analyte to the peak area of the internal standard, you can accurately quantify its concentration, canceling out variations in sample volume and injection. For our example reaction, a compound like biphenyl or dodecylbenzene would be a suitable internal standard, as they are UV-active and unlikely to co-elute with reactants or products.
Experimental Protocol: HPLC Monitoring
-
Reaction Setup: To a jacketed reactor under an inert atmosphere (N₂), add the aryl halide (e.g., 4-bromoanisole, 1.0 mmol), this compound (1.2 mmol), the internal standard (e.g., biphenyl, 0.5 mmol), and the solvent (e.g., dioxane/water 4:1, 10 mL).
-
Initiation: Stir the mixture until all solids dissolve. Add the base (e.g., K₂CO₃, 2.0 mmol) and degas the mixture. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol). Start the timer and heating to the desired temperature (e.g., 80 °C). This is t=0.
-
Sampling (t=0): Immediately after catalyst addition, withdraw the first aliquot (~0.1 mL) using a pre-weighed, gas-tight syringe.
-
Quenching: Inject the aliquot into a pre-weighed vial containing a quench solution (e.g., 1.0 mL of 1M HCl in Methanol). Record the exact weights to account for density changes.
-
Repeat Sampling: Repeat steps 3 and 4 at regular intervals (e.g., 5, 10, 20, 40, 60, 90, 120 minutes). The frequency should be higher at the beginning of the reaction where the rate is fastest.
-
Sample Preparation: Prepare each quenched sample for HPLC analysis (e.g., dilution, filtration).
-
HPLC Analysis: Analyze the samples using a suitable HPLC method (e.g., C18 column, water/acetonitrile gradient, UV detection at 254 nm).
-
Data Processing: Calculate the response factor for each analyte relative to the internal standard. Use this to convert peak area ratios into concentrations at each time point. Plot concentration vs. time.
Caption: Figure 2: Workflow for Offline Kinetic Analysis via HPLC.
Method B: In-situ Analysis via Fourier-Transform Infrared (FTIR) Spectroscopy
In-situ (or real-time) monitoring provides a continuous stream of data without disturbing the reaction.[5][6] Techniques like ReactIR™ use an attenuated total reflectance (ATR) probe inserted directly into the reaction vessel. The probe measures the vibrational spectra of the solution as the reaction progresses.
Causality Behind the Protocol:
-
Why FTIR? The mid-infrared region is sensitive to the vibrations of specific chemical bonds. As reactants are consumed and products are formed, their unique spectral signatures will change in intensity. For example, the C-Br stretch of 4-bromoanisole or specific ring vibrations of the boronic acid can be tracked as they disappear, while new peaks corresponding to the biaryl product appear. This allows for non-invasive, real-time monitoring.[6]
-
Self-Validation: One of the strengths of this method is its internal consistency. The disappearance of a reactant peak should directly correlate with the appearance of a product peak. If this relationship does not hold, it could indicate the formation of an unexpected intermediate or a side reaction, providing deeper mechanistic insight.
Experimental Protocol: In-situ FTIR (ReactIR™) Monitoring
-
Instrument Setup: Insert the cleaned ATR probe into the reactor. Collect a background spectrum of the solvent and soluble reagents before adding the catalyst or the component that initiates the reaction.
-
Reaction Setup: Charge the reactor with all components as described in the HPLC method, except for the final initiating reagent (e.g., the palladium catalyst).
-
Data Collection Start: Begin spectroscopic data collection (e.g., one spectrum every 60 seconds).
-
Initiation (t=0): Inject the palladium catalyst into the stirring mixture.
-
Monitoring: Allow the instrument to collect data throughout the course of the reaction until no further spectral changes are observed.
-
Data Processing: Identify unique, well-resolved infrared bands for at least one reactant and the product. Plot the absorbance (or peak height/area) of these bands versus time to generate reaction profiles. These profiles are initially relative concentration profiles.
-
Calibration (Optional but Recommended): To convert these relative profiles into absolute concentrations, a calibration curve must be generated by correlating the in-situ spectral data with offline measurements (e.g., HPLC) from a few key time points.[7]
Caption: Figure 3: Workflow for In-situ Kinetic Analysis via FTIR.
Pillar 3: From Data to Insight – Basic Kinetic Modeling
Once you have a time-course dataset (concentration vs. time), you can begin to extract kinetic parameters. The most common approach is the "initial rates" method. This involves running a series of experiments where the initial concentration of one component is varied while all others are held constant.
Determining the Reaction Order:
The rate of the reaction can be expressed by the equation: Rate = k[Aryl Halide]^x[Boronic Acid]^y[Catalyst]^z
Where k is the rate constant and x, y, and z are the reaction orders with respect to each component. By measuring the initial rate (the slope of the concentration curve at t=0) at different initial concentrations, one can determine these orders.
For example, to determine the order with respect to the boronic acid (y):
-
Run the reaction with 1.2 equivalents of this compound and measure the initial rate.
-
Run an identical reaction but change the concentration to 2.4 equivalents.
-
If the initial rate doubles, the reaction is first order in boronic acid (y=1). If it quadruples, it is second order (y=2). If it does not change, it is zero order (y=0).
This systematic variation of reaction parameters is a core principle of Design of Experiments (DoE), a powerful tool for efficiently mapping the reaction space.[1][8]
The Impact of the 2-Fluoro Substituent: The ortho-fluoro substituent on the phenoxy ring of our model boronic acid is not merely a passenger. Fluorine is strongly electron-withdrawing via induction (-I effect), which can increase the Lewis acidity of the boron atom.[4] This might facilitate the formation of the boronate species required for transmetalation. However, its position could also exert steric hindrance, potentially slowing down the approach to the palladium center. Kinetic analysis is the only way to deconvolve these competing effects and determine its net impact on the reaction rate.
Conclusion: Selecting the Right Tool for the Scientific Question
The choice between offline and in-situ kinetic analysis is not a matter of one being universally "better." It is a matter of selecting the appropriate tool for the question at hand.
-
For robust process development, determining reaction orders, and building predictive models for scale-up, the quantitative accuracy of offline HPLC analysis is often the gold standard.
-
For fundamental mechanistic studies, identifying elusive intermediates, or quickly screening the impact of additives, the high temporal resolution and non-invasive nature of in-situ FTIR spectroscopy provide unparalleled insight.
By carefully designing experiments based on a solid mechanistic foundation and choosing the analytical method that best fits the scientific objective, researchers can unlock a deeper understanding of the Suzuki-Miyaura cross-coupling. This knowledge is paramount for developing more efficient, robust, and scalable synthetic processes in the pharmaceutical and chemical industries.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Spectroscopic Analysis of 4-(2-Fluorophenoxy)phenylboronic Acid Reaction Intermediates
Introduction: Beyond Final Products in Modern Drug Development
In the landscape of pharmaceutical and materials science, the synthesis of complex biaryl structures is a cornerstone of innovation. Molecules built around the 4-(2-Fluorophenoxy)phenyl scaffold are integral to numerous advanced applications, from targeted therapeutics to organic electronics.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging the critical C-C bonds in these structures, lauded for its functional group tolerance and the relatively low toxicity of its boron-based reagents.[3][4]
However, for process chemists and drug development professionals, the final yield is only part of the story. A deep, mechanistic understanding of the reaction pathway—identifying and characterizing the transient intermediates—is paramount for optimization, impurity profiling, and ensuring process robustness. This guide provides an in-depth comparison of spectroscopic techniques for the real-time and ex-situ analysis of reaction intermediates involving 4-(2-Fluorophenoxy)phenylboronic acid. We will move beyond simple protocols to explain the causality behind our analytical choices, empowering you to build self-validating, data-rich workflows.
The palladium-catalyzed Suzuki-Miyaura coupling follows a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6] Understanding when and how these steps proceed is key to controlling the reaction.
References
- 1. lookchem.com [lookchem.com]
- 2. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
A Comparative Guide to Palladium and Copper Catalysts for Reactions of 4-(2-Fluorophenoxy)phenylboronic Acid
For researchers, scientists, and professionals in drug development, the strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is a cornerstone of modern synthetic chemistry. Arylboronic acids are pivotal reagents in this endeavor, and among them, 4-(2-Fluorophenoxy)phenylboronic acid represents a valuable building block, incorporating both a biaryl ether linkage and a fluorine substituent—motifs frequently found in pharmacologically active compounds. The choice of catalyst for the transformation of this particular boronic acid is critical to achieving high yields, selectivity, and process efficiency. This guide provides an in-depth, objective comparison of the two most prominent catalytic systems for such reactions: palladium-catalyzed Suzuki-Miyaura coupling and copper-catalyzed Chan-Lam coupling.
Introduction: The Significance of this compound in Synthesis
The 4-(2-Fluorophenoxy)phenyl moiety is a key structural element in numerous advanced materials and pharmaceutical candidates. The diaryl ether scaffold provides a balance of rigidity and conformational flexibility, while the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability. Consequently, efficient and reliable methods for incorporating this fragment into more complex molecules are in high demand. This guide will explore the two primary catalytic pathways for achieving this: palladium-catalyzed C-C bond formation (Suzuki-Miyaura reaction) and copper-catalyzed C-O or C-N bond formation (Chan-Lam coupling).
Mechanistic Underpinnings: Palladium vs. Copper Catalysis
The fundamental mechanisms of palladium and copper-catalyzed cross-coupling reactions differ significantly, which in turn dictates their substrate scope, reaction conditions, and overall performance.
The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds. The generally accepted catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
References
A Senior Application Scientist's Guide to Validating Products from 4-(2-Fluorophenoxy)phenylboronic Acid Reactions
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel biaryl scaffolds is a cornerstone of innovation. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, prized for its versatility and functional group tolerance.[1][2] Among the vast array of available building blocks, 4-(2-Fluorophenoxy)phenylboronic acid has emerged as a valuable reagent for introducing a fluorinated phenoxy-phenyl motif, a common feature in bioactive molecules and advanced materials. The strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[3][4]
However, the successful synthesis of the desired biaryl product is only the first step. Rigorous structural validation is critical to ensure the integrity of downstream applications. The presence of a fluorine atom and an ether linkage in the starting boronic acid introduces specific nuances to both the reaction and the subsequent analysis. This guide provides an in-depth, comparative analysis of the primary analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC)—for the comprehensive validation of products derived from this compound.
The Suzuki-Miyaura Reaction: A Practical Protocol and Mechanistic Considerations
The palladium-catalyzed cross-coupling of this compound with an aryl halide is a robust method for generating the desired biaryl structure.[1][5] Understanding the reaction mechanism and potential side products is fundamental to developing a sound validation strategy.
Experimental Protocol: A Model Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide.
Reaction Setup:
-
To a dry Schlenk flask under an inert argon atmosphere, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Add a solvent system, for example, a mixture of toluene and water (e.g., 4:1 v/v).
-
De-gas the mixture by bubbling argon through it for 15-20 minutes.
-
In a separate vial, weigh the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equivalents), and add it to the reaction flask under a positive flow of argon.
-
Seal the flask and heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC until the starting aryl bromide is consumed (typically 4-12 hours).
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute it with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl.
Reaction Mechanism and Potential Side Products
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
References
The Strategic Application of 4-(2-Fluorophenoxy)phenylboronic Acid in Biaryl Synthesis for Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the rational design of bioactive molecules hinges on the strategic selection of versatile building blocks. Among these, arylboronic acids stand out as indispensable reagents, primarily for their utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation. This guide provides an in-depth analysis of 4-(2-Fluorophenoxy)phenylboronic acid , a functionalized building block increasingly recognized for its role in constructing complex biaryl scaffolds found in targeted therapeutics.
This document moves beyond a simple recitation of protocols to offer a senior application scientist’s perspective on the causality behind experimental choices, the inherent logic of the synthetic workflow, and a comparative look at its performance.
The Significance of the 4-(2-Fluorophenoxy)phenyl Moiety
The 4-(2-Fluorophenoxy)phenyl scaffold is of significant interest in drug discovery. The diaryl ether linkage provides a balance of rigidity and conformational flexibility, which can be crucial for optimal binding to protein targets. The fluorine substituent at the 2-position of the terminal phenyl ring is a key feature. This strategic placement can influence the molecule's properties in several ways:
-
Conformational Control: The fluorine atom can induce a specific conformation of the diaryl ether through steric and electronic effects, pre-organizing the ligand for its binding pocket.
-
Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, enhancing the pharmacokinetic profile of a drug candidate.
-
Binding Interactions: The polarized C-F bond can participate in favorable interactions with protein residues, such as hydrogen bonding or dipole-dipole interactions, thereby increasing binding affinity.
This compound serves as a direct and efficient precursor for introducing this valuable moiety into a target molecule.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction to form a new carbon-carbon bond with an aryl or heteroaryl halide.
Mechanistic Overview and Causality
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of base is crucial; it activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the key transmetalation step where the organic group is transferred from boron to the palladium center. The nature of the ligands (L) on the palladium catalyst influences its stability and reactivity, affecting both the oxidative addition and reductive elimination steps.
Performance in the Synthesis of Bioactive Molecules: A Case Study
The utility of the 4-(2-fluorophenoxy)phenyl moiety is exemplified in the development of potent kinase inhibitors. A notable example is the synthesis of a series of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-Met inhibitors, a target in cancer therapy[1]. While the published synthesis uses the pinacol ester of the boronic acid, the core Suzuki-Miyaura reaction is directly applicable to the boronic acid itself.
Synthesis of a Key Biaryl Intermediate
The construction of the core 4-(2-fluorophenoxy)-3,3'-bipyridine scaffold involves the coupling of a bromopyridine derivative with this compound (or its ester).
Caption: Workflow for the synthesis of a key biaryl intermediate.
Detailed Experimental Protocol
The following is a representative protocol for the Suzuki-Miyaura coupling to synthesize a biaryl intermediate, adapted from methodologies used for similar substrates[1]. This protocol is designed to be self-validating through in-process controls and clear endpoints.
Materials:
-
3-Bromo-3'-aminopyridine (1.0 equiv.)
-
This compound (1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 3-bromo-3'-aminopyridine, this compound, and potassium carbonate.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is a critical step to prevent oxidation of the Pd(0) species, which is the active catalytic form.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The solvent mixture is chosen to ensure solubility of both the organic and inorganic reagents. Degassing the solvent prevents quenching of the catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(dppf)Cl₂ catalyst. The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium catalyst and promotes efficient oxidative addition and reductive elimination.
-
Reaction Execution: Heat the mixture to 80-90 °C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy for the catalytic cycle steps.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water to remove the inorganic base and boronic acid byproducts. Wash the organic layer with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Comparative Performance Analysis
The reactivity of an arylboronic acid in Suzuki-Miyaura coupling is influenced by the electronic properties of its substituents. A direct comparative study of this compound with other boronic acids would require dedicated experiments. However, based on established principles, we can predict its relative performance.
| Boronic Acid | Substituent Type | Expected Relative Reactivity | Rationale |
| Phenylboronic Acid | Unsubstituted (Reference) | Baseline | Provides a standard for comparison. |
| 4-Methoxyphenylboronic Acid | Electron-Donating (-OCH₃) | Higher | The electron-donating methoxy group increases the electron density on the aromatic ring, making the boronic acid more nucleophilic and accelerating the transmetalation step. |
| This compound | Weakly Electron-Withdrawing/Donating (Complex) | Comparable to Baseline | The phenoxy group is generally electron-donating through resonance but can be weakly electron-withdrawing inductively. The additional 2-fluoro substituent is strongly electron-withdrawing. The net effect is complex, but reactivity is expected to be robust and comparable to the unsubstituted phenylboronic acid, suitable for most applications. |
| 4-Nitrophenylboronic Acid | Strongly Electron-Withdrawing (-NO₂) | Lower | The potent electron-withdrawing nitro group significantly reduces the nucleophilicity of the boronic acid, which can slow down the transmetalation step, often requiring more forcing conditions or specialized catalyst systems. |
Note: This table presents a qualitative comparison based on electronic effects. Actual reaction yields and rates depend heavily on the specific coupling partner, catalyst, base, and solvent system employed. Direct experimental comparison is recommended for process optimization.
Conclusion and Future Outlook
This compound is a valuable and strategic building block for the synthesis of complex biaryl systems, particularly in the field of drug discovery. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient incorporation of the medicinally relevant 2-fluorophenoxy-phenyl moiety. While its reactivity is broadly comparable to standard phenylboronic acid, the true value of this reagent lies in the unique physicochemical and pharmacological properties it imparts to the final molecule, including potential enhancements in metabolic stability and target binding affinity. As the demand for sophisticated, highly functionalized drug candidates continues to grow, reagents like this compound will remain essential tools for medicinal chemists pushing the boundaries of molecular design.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(2-Fluorophenoxy)phenylboronic Acid
As researchers and drug development professionals, our work is predicated on precision, safety, and responsibility. The integrity of our research extends beyond the bench to the entire lifecycle of the chemicals we handle, including their proper disposal. This guide provides a detailed, field-tested protocol for the safe disposal of 4-(2-Fluorophenoxy)phenylboronic acid (CAS No. 1402238-32-7), ensuring the protection of laboratory personnel and the environment.
While some safety data sheets (SDS) for this specific compound may lack complete hazard information, the fundamental principle of chemical safety—the precautionary principle—dictates that we treat it with the same level of caution as other well-characterized boronic acid derivatives.[1] Boronic acids as a class can exhibit irritant properties and potential toxicity, making adherence to hazardous waste protocols essential.[2][3]
Hazard Assessment and the Precautionary Principle
The specific toxicological properties of this compound have not been thoroughly investigated.[1] However, related phenylboronic acid compounds are known to be harmful if swallowed and can cause skin and eye irritation.[3][4] Therefore, the cornerstone of our disposal plan is to manage this compound as a regulated hazardous chemical waste. Under no circumstances should it be released into the environment by disposing of it in a standard drain or trash receptacle.[1][2][5]
| Hazard Classification | Associated Risk | Representative Source |
| Acute Oral Toxicity | Harmful if swallowed. | Phenylboronic acid[4][6] |
| Skin Corrosion/Irritation | Causes skin irritation. | 4-Fluorophenylboronic acid[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | 4-Fluorophenylboronic acid[3] |
| Environmental Precaution | Should not be released into the environment. | This compound[1] |
This table summarizes hazards associated with analogous compounds to inform a cautious handling approach, as comprehensive data for the specific topic chemical is unavailable.
Immediate Safety & Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, ensuring personal and environmental safety is paramount. All handling of this compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[7]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against accidental splashes or fine particle exposure. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Prevents dermal contact and potential skin irritation. |
| Body Protection | A fully-fastened laboratory coat. | Provides a barrier against spills on clothing and skin. |
| Ventilation | Certified Chemical Fume Hood. | Minimizes the risk of inhaling chemical dust or vapors.[2][7] |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires systematic segregation and collection. This protocol ensures that all waste streams are handled in a compliant and safe manner.
Step 1: Waste Segregation
Never mix boronic acid waste with other chemical waste streams, particularly strong acids or oxidizing agents, unless explicitly instructed by your institution's Environmental Health & Safety (EHS) department.[7][8] Incompatible mixtures can lead to dangerous chemical reactions.
Step 2: Waste Collection
-
Solid Waste:
-
Designate a sealable, high-density polyethylene (HDPE) container specifically for solid this compound waste.
-
Place all contaminated disposable materials—such as weighing papers, pipette tips, gloves, and bench paper—directly into this container.[2]
-
Seal the container when not in immediate use.
-
-
Liquid Waste:
-
Designate a separate, sealable, and chemically compatible container for liquid waste containing this compound.
-
Collect all solutions and the initial solvent rinses from container decontamination (see Section 4) in this vessel.[5]
-
Ensure the container is tightly sealed to prevent leaks or evaporation.
-
Step 3: Labeling
Proper labeling is a critical regulatory requirement. Each waste container must be clearly marked with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "1402238-32-7"
Step 4: Storage and Final Disposal
Store the sealed and labeled waste containers in a designated and secure satellite accumulation area, away from incompatible materials.[7] Follow your institution's established procedures for scheduling a pickup by a licensed hazardous waste disposal company.
Decontamination of Empty Containers
An empty container that once held this compound must be thoroughly decontaminated before it can be disposed of as non-hazardous waste.
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable polar organic solvent, such as acetone or ethanol.[7] Crucially, the first rinseate must be collected and disposed of as liquid hazardous waste. [2][7]
-
Subsequent Rinses: Collect the second and third rinses in the same liquid hazardous waste container.
-
Drying: Allow the rinsed container to air dry completely in a well-ventilated area or the fume hood.[7]
-
Final Disposal: Once the container is completely dry, deface or remove the original chemical label. The clean container can now be disposed of in the appropriate laboratory glassware or plastic recycling stream.[2]
Emergency Procedures: Spill Management
In the event of a small spill of solid this compound:
-
Ensure appropriate PPE is worn and the area is well-ventilated.[9]
-
Avoid generating dust.[4]
-
Carefully sweep or vacuum the solid material into a suitable container for disposal.[1]
-
Label the container as hazardous waste and dispose of it according to the solid waste protocol outlined in Section 3.
-
Clean the affected area after the solid material has been removed.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper management and disposal of all waste streams associated with this compound.
References
- 1. combi-blocks.com [combi-blocks.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. laballey.com [laballey.com]
- 9. aksci.com [aksci.com]
Navigating the Unknown: A Guide to Safely Handling 4-(2-Fluorophenoxy)phenylboronic acid
For the diligent researcher, the introduction of a novel compound into a workflow is a moment of both excitement and critical responsibility. 4-(2-Fluorophenoxy)phenylboronic acid, a compound with potential applications in drug development and organic synthesis, currently presents a significant informational gap in its formal hazard classification. The Safety Data Sheet (SDS) from at least one supplier states "No known hazard" due to a lack of comprehensive toxicological data[1]. However, in the realm of laboratory safety, an absence of evidence is not evidence of absence of risk. This guide is constructed on a foundation of prudent practice, treating this compound with the caution it deserves by drawing parallels from structurally similar boronic acids and organofluorine compounds.
The Precautionary Principle: Understanding the Potential Risks
While specific data for this compound is limited, analogous compounds such as (4-(3-Fluorophenoxy)phenyl)boronic acid and 4-Fluorophenylboronic acid are known to cause skin and eye irritation, may lead to respiratory irritation, and are harmful if swallowed[2][3][4]. Therefore, it is imperative to handle this compound as a potentially hazardous substance. The presence of the boronic acid moiety and the fluorophenoxy group necessitates a cautious approach.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is non-negotiable. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing. | To protect the eyes from dust particles and potential splashes, which, based on data from similar compounds, could cause serious irritation[2][3][4][5]. |
| Hand Protection | Disposable nitrile gloves. For extended contact or handling larger quantities, consider double-gloving. | Nitrile gloves provide good resistance to a variety of chemicals[5]. Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after handling the compound[6]. |
| Body Protection | A buttoned, long-sleeved lab coat. | To protect skin and clothing from contamination[7][8]. |
| Footwear | Closed-toe and closed-heel shoes. | To protect feet from potential spills and falling objects[5]. |
| Respiratory Protection | All handling of the solid compound should be conducted in a certified chemical fume hood. | To minimize the inhalation of fine dust particles, which may cause respiratory tract irritation[2][3][8]. If a fume hood is not available and there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter may be necessary, though this should be a secondary control measure to proper ventilation[5]. |
Step-by-Step Operational Plan for Safe Handling
A systematic workflow is crucial to minimize exposure and prevent accidents. The following protocol outlines the key steps for the safe handling of this compound.
Preparation and Weighing
-
Designated Area : All handling of this compound should occur in a designated area within a certified chemical fume hood to control for potential dust and vapors[7][8].
-
Pre-use Inspection : Before starting, ensure that the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Weighing : When weighing the solid compound, use a disposable weighing boat or paper. Utilize gentle scooping techniques with a spatula to minimize the generation of airborne dust[9].
-
Container Management : Keep the container of this compound tightly sealed when not in use to prevent moisture absorption and potential contamination[9].
Dissolution and Reaction Setup
-
Solvent Addition : If dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Closed System : Whenever possible, conduct reactions in a closed system to contain any potential off-gassing.
-
Labeling : Clearly label all vessels containing this compound or its solutions.
Post-Experiment Decontamination
-
Surface Cleaning : After handling is complete, decontaminate the work area in the fume hood with an appropriate solvent, followed by a soap and water wash.
-
Equipment Decontamination : All glassware and equipment that came into contact with the compound should be thoroughly cleaned. The initial rinsate should be collected as hazardous waste[8].
Comprehensive Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to ensure laboratory and environmental safety. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash[8].
Waste Segregation and Collection
-
Solid Waste : All solid waste, including unused compound, contaminated weighing paper, gloves, and other disposable materials, should be collected in a designated, sealable, and clearly labeled hazardous waste container[8].
-
Liquid Waste : Any solutions containing this compound, as well as the initial rinsate from cleaning contaminated glassware, must be collected in a separate, sealable, and clearly labeled container for liquid hazardous waste[8].
-
Sharps : Any contaminated needles or other sharps should be disposed of in a designated sharps container.
Container Management and Storage
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound"[10].
-
Storage : Store sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until they can be collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor[8].
Decontamination of Empty Containers
Empty containers of this compound must be properly decontaminated before disposal.
-
Triple Rinse : In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate : The first rinsate must be collected and disposed of as liquid hazardous waste. Subsequent rinses may also need to be collected, depending on your institution's guidelines[8].
-
Final Disposal : After the triple rinse and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of according to your institution's policy for decontaminated laboratory glassware or plastic.
By adhering to these stringent safety and disposal protocols, researchers can confidently and responsibly work with this compound, ensuring their own safety and the integrity of their laboratory environment.
References
- 1. combi-blocks.com [combi-blocks.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. laballey.com [laballey.com]
- 10. laballey.com [laballey.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
phenylboronic-acid.png)



